Palmitoylisopropylamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-propan-2-ylhexadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)20-18(2)3/h18H,4-17H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYVUGCYYQOTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Palmitoylisopropylamide: A Technical Guide on a Novel Endocannabinoid System Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP), a synthetic analogue of the N-acylethanolamine palmitoylethanolamide (PEA), has emerged as a noteworthy modulator of the endocannabinoid system. Primarily characterized by its inhibitory action on the cellular uptake and enzymatic hydrolysis of the endocannabinoid anandamide (AEA), PIP presents a unique profile for potential therapeutic development. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental data related to this compound. It is intended to serve as a foundational resource for researchers and drug development professionals interested in the expanding field of endocannabinoid signaling and its therapeutic manipulation.
Discovery and History
The discovery of this compound is rooted in the exploration of the "entourage effect," a concept suggesting that certain endogenous lipids can enhance the activity of primary endocannabinoids like anandamide. Its parent compound, palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide known for its anti-inflammatory and analgesic properties, which are thought to be mediated, in part, by the potentiation of anandamide signaling.
This compound was synthesized as part of a series of homologues and analogues of PEA to investigate the structure-activity relationships governing the inhibition of anandamide uptake and metabolism. The substitution of the ethanolamine moiety with an isopropylamine group represents a key structural modification, leading to a compound with a distinct pharmacological profile. While the exact date and research group behind its initial synthesis are not extensively documented in publicly available literature, its characterization in a 2001 study by Lambert, Tiger, and Fowler was a pivotal moment in understanding its potential as a tool for studying the endocannabinoid system.
Chemical Properties
| Property | Value |
| IUPAC Name | N-propan-2-ylhexadecanamide |
| Synonyms | This compound, N-isopropyl-hexadecanamide |
| Molecular Formula | C₁₉H₃₉NO |
| Molecular Weight | 297.5 g/mol |
| CAS Number | 189939-61-5 |
Mechanism of Action
This compound primarily functions by inhibiting the two key processes responsible for the termination of anandamide signaling: cellular uptake and enzymatic degradation by fatty acid amide hydrolase (FAAH).
Inhibition of Anandamide Metabolism
PIP has been identified as a mixed-type inhibitor of FAAH, the primary enzyme responsible for the hydrolysis of anandamide. This mode of inhibition suggests that PIP can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing the overall rate of anandamide breakdown.
Inhibition of Anandamide Uptake
In addition to its effects on FAAH, this compound has been shown to inhibit the cellular uptake of anandamide. While the precise mechanism of anandamide transport into cells is still a subject of research, PIP's ability to interfere with this process contributes to an increased extracellular concentration and prolonged signaling of anandamide.
Receptor Binding Profile
Notably, this compound exhibits a favorable selectivity profile, with only modest effects on the cannabinoid receptors CB1 and CB2. This characteristic is particularly advantageous from a drug development perspective, as it suggests a lower potential for the psychoactive side effects associated with direct CB1 receptor agonists.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on this compound.
Table 1: Inhibition of [³H]-Anandamide Metabolism in Rat Brain Membranes [1]
| Compound | pI₅₀ | Type of Inhibition | Kᵢ (slope) (µM) | Kᵢ (intercept) (µM) |
| This compound | 4.89 | Mixed | 15 | 87 |
| Oleoylethanolamide | 5.33 | Mixed | 3.9 | 11 |
| R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive | 6.6 | - |
Table 2: Effects on Cannabinoid Receptor Binding [1]
| Compound | Receptor | Assay | % Inhibition at 10 µM |
| This compound | Human CB₁ | [³H]-CP 55,940 binding | Modest |
| This compound | Human CB₂ | [³H]-WIN 55,212-2 binding | No dramatic inhibition |
Table 3: Inhibition of [³H]-Anandamide Uptake in C6 and RBL-2H3 Cells [1]
| Cell Line | Concentration (µM) | % of Control (Specific Uptake) |
| C6 | 10 | 66 |
| C6 | 30 | 38 |
| RBL-2H3 | 10 & 30 | Similar results to C6 |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize this compound, based on standard methodologies in the field.
Synthesis of this compound (General Procedure)
A plausible synthetic route for this compound involves the acylation of isopropylamine with palmitoyl chloride.
-
Materials: Palmitoyl chloride, isopropylamine, dichloromethane (anhydrous), triethylamine, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve isopropylamine in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool in an ice bath.
-
Add triethylamine as a base to scavenge the HCl byproduct.
-
Slowly add a solution of palmitoyl chloride in anhydrous dichloromethane to the stirred isopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of compounds against FAAH.
-
Materials: Rat brain membrane preparation (as a source of FAAH), [³H]-anandamide, test compound (this compound), Tris-HCl buffer (pH 9.0), scintillation cocktail, scintillation counter.
-
Procedure:
-
Prepare rat brain membranes by homogenization and centrifugation.
-
Pre-incubate the membrane preparation with various concentrations of this compound in Tris-HCl buffer.
-
Initiate the enzymatic reaction by adding [³H]-anandamide.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Terminate the reaction by adding an acidic stop solution.
-
Extract the unhydrolyzed [³H]-anandamide into an organic solvent.
-
Quantify the amount of radioactive product (e.g., [³H]-ethanolamine) in the aqueous phase by liquid scintillation counting.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the pI₅₀ value.
-
To determine the mode of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or other kinetic plots.
-
Anandamide Cellular Uptake Assay
This protocol describes a general method for measuring the inhibition of anandamide uptake into cultured cells.
-
Materials: C6 glioma or RBL-2H3 cells, [³H]-anandamide, test compound (this compound), cell culture medium, phosphate-buffered saline (PBS), scintillation cocktail, scintillation counter.
-
Procedure:
-
Culture C6 glioma or RBL-2H3 cells to confluence in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of this compound in serum-free medium.
-
Add [³H]-anandamide to the wells and incubate at 37°C for a short period (e.g., 15 minutes).
-
To determine non-specific uptake, run parallel experiments at 4°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (at 4°C) from the total uptake (at 37°C).
-
Determine the percentage of inhibition of specific uptake for each concentration of the test compound.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound (PIP).
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for determining FAAH inhibition by this compound.
Future Directions and Conclusion
This compound represents a promising chemical scaffold for the development of novel therapeutics targeting the endocannabinoid system. Its ability to indirectly potentiate anandamide signaling through a dual mechanism of uptake and enzyme inhibition, combined with a lack of significant direct cannabinoid receptor activity, makes it an attractive candidate for conditions where elevated anandamide levels are beneficial, such as in certain pain and inflammatory states.
Further research is warranted to fully elucidate the therapeutic potential of this compound. This includes more detailed pharmacokinetic and pharmacodynamic studies, in vivo efficacy models, and exploration of its effects on other components of the endocannabinoidome. The in-depth technical information provided in this guide serves as a starting point for researchers and drug developers to build upon in their exploration of this intriguing molecule. The unique properties of this compound may pave the way for a new class of endocannabinoid system modulators with improved therapeutic profiles.
References
The In Vitro Mechanism of Action of Palmitoylisopropylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIP) is a synthetic N-acylethanolamine analogue that has garnered interest within the scientific community for its modulatory effects on the endocannabinoid system. This technical guide provides a comprehensive overview of the in vitro mechanism of action of PIP, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The primary mechanism of PIP revolves around its ability to inhibit the enzymatic degradation of the endocannabinoid anandamide (AEA), thereby potentiating its endogenous effects.
Core Mechanism of Action: FAAH Inhibition
The principal in vitro action of this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH)[1][2]. FAAH is a crucial enzyme responsible for the hydrolysis and subsequent inactivation of N-acylethanolamines, most notably the endocannabinoid anandamide (N-arachidonoylethanolamide, AEA)[1][3]. By impeding the catalytic activity of FAAH, PIP effectively increases the local concentration and prolongs the signaling of AEA.
The inhibition of FAAH by PIP has been characterized as a mixed-type inhibition[1]. This suggests that PIP may bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Quantitative Data on FAAH Inhibition
The inhibitory potency of this compound against FAAH has been quantified in studies measuring the metabolism of radiolabeled anandamide.
| Parameter | Value | Description | Reference |
| pIC50 | 4.89 | The negative logarithm of the half-maximal inhibitory concentration for the inhibition of [3H]-anandamide metabolism. | [1] |
Interaction with Cannabinoid Receptors and Anandamide Transporters
A key aspect of the pharmacological profile of this compound is its selectivity. While it effectively inhibits FAAH, it displays minimal direct interaction with the primary cannabinoid receptors, CB1 and CB2. This characteristic distinguishes it from direct cannabinoid agonists.
Furthermore, PIP has a weak effect on the cellular uptake of anandamide. Although some inhibition of anandamide uptake has been observed at higher concentrations, it is significantly less potent than its FAAH inhibitory activity[1].
Quantitative Data on Receptor Binding and Anandamide Uptake
| Target | Parameter | Value | Description | Reference |
| CB1 Receptor | IC50 | > 100 µM | Half-maximal inhibitory concentration for binding to the CB1 receptor. | |
| CB2 Receptor | IC50 | > 100 µM | Half-maximal inhibitory concentration for binding to the CB2 receptor. | |
| Anandamide Uptake | IC50 | ~ 100 µM | Half-maximal inhibitory concentration for the blockade of anandamide cellular uptake. |
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound can be visualized through its impact on the anandamide signaling pathway. By inhibiting FAAH, PIP indirectly enhances AEA-mediated signaling.
Caption: this compound (PIP) inhibits FAAH, leading to increased intracellular anandamide levels and enhanced CB1 receptor signaling.
Experimental Protocols
The characterization of this compound's in vitro activity relies on a series of well-defined experimental protocols.
FAAH Activity Assay
This assay quantifies the ability of a compound to inhibit the enzymatic degradation of anandamide by FAAH.
-
Source of FAAH: Homogenates of rat brain tissue or cells expressing FAAH (e.g., C6 glioma cells) are commonly used[1].
-
Substrate: Radiolabeled anandamide, typically [3H]-AEA, is used as the substrate[1].
-
Incubation: The enzyme source is incubated with the test compound (this compound) at various concentrations, followed by the addition of the radiolabeled substrate.
-
Separation and Detection: The reaction is terminated, and the product of hydrolysis (e.g., [3H]-ethanolamine) is separated from the unreacted substrate using techniques like thin-layer chromatography or liquid-liquid extraction[1]. The amount of radioactivity in the product phase is then quantified using liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined by non-linear regression analysis.
Caption: Workflow for determining the inhibitory effect of this compound on FAAH activity.
Cannabinoid Receptor Binding Assay
These assays determine the affinity of a compound for cannabinoid receptors.
-
Receptor Source: Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO cells) are utilized[1].
-
Radioligand: A high-affinity radiolabeled cannabinoid agonist or antagonist (e.g., [3H]-CP 55,940 for CB1, [3H]-WIN 55,212-2 for CB2) is used[1].
-
Competition Binding: The receptor membranes are incubated with the radioligand and varying concentrations of the test compound (this compound).
-
Separation and Detection: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki) or IC50 value.
Anandamide Uptake Assay
This assay measures the effect of a compound on the cellular uptake of anandamide.
-
Cell Lines: Cell lines known to exhibit anandamide uptake, such as C6 glioma cells or RBL-2H3 cells, are used[1].
-
Procedure: Cells are incubated with the test compound (this compound) before the addition of [3H]-AEA.
-
Termination and Measurement: After a short incubation period, the uptake is stopped by washing the cells with ice-cold buffer. The cells are then lysed, and the intracellular radioactivity is quantified.
-
Consideration: To distinguish between inhibition of uptake and inhibition of subsequent metabolism, experiments are often conducted in the presence of a potent FAAH inhibitor to isolate the effect on the transport process[1].
Cellular Effects of this compound
In cellular assays, the combined effects of FAAH inhibition and potential weak inhibition of anandamide uptake by this compound can be observed.
In intact C6 glioma cells, this compound has been shown to inhibit the formation of [3H]-ethanolamine from [3H]-AEA, reflecting its impact on the overall inactivation of anandamide within a cellular context[1]. Additionally, PIP has been observed to inhibit the proliferation of C6 glioma cells.
Conclusion
This compound acts in vitro primarily as a mixed-type inhibitor of the enzyme FAAH. This leads to an increase in the endogenous levels of the endocannabinoid anandamide. Its pharmacological profile is characterized by a high degree of selectivity, with minimal direct interaction with cannabinoid receptors CB1 and CB2, and only weak effects on anandamide cellular uptake at high concentrations. These properties make this compound a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system, particularly the consequences of enhancing endogenous anandamide signaling. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of this and similar molecules in the field of endocannabinoid research and drug development.
References
Palmitoylisopropylamide: A Technical Guide to its Role as an Endocannabinoid System Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIP) has emerged as a modulator of the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways. Evidence indicates that PIP's primary modulatory effect is not through direct interaction with cannabinoid receptors but via the inhibition of the anandamide-degrading enzyme, fatty acid amide hydrolase (FAAH). This indirect action positions PIP as a compound of interest for therapeutic strategies aimed at enhancing endogenous cannabinoid signaling.
Introduction to the Endocannabinoid System
The endocannabinoid system (ECS) is a ubiquitous and complex lipid signaling network that plays a crucial role in regulating a multitude of physiological processes. The core components of the ECS include:
-
Cannabinoid Receptors: Primarily the G protein-coupled receptors CB1 and CB2. CB1 receptors are predominantly found in the central nervous system, while CB2 receptors are mainly expressed in the immune system and peripheral tissues.
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-characterized being anandamide (N-arachidonoylethanolamine, AEA) and 2-arachidonoylglycerol (2-AG).
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. Key degradative enzymes are fatty acid amide hydrolase (FAAH), which primarily hydrolyzes anandamide, and monoacylglycerol lipase (MAGL), which is the principal enzyme for 2-AG degradation.
Modulation of the ECS, particularly through the inhibition of FAAH, presents a promising therapeutic avenue for various conditions by increasing the endogenous levels of anandamide and thereby enhancing its signaling at cannabinoid receptors.
This compound as an Endocannabinoid System Modulator
This compound (PIP) functions as an indirect modulator of the endocannabinoid system. Its primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIP leads to an accumulation of AEA, thereby potentiating its effects at cannabinoid receptors.
Interaction with Cannabinoid Receptors
Studies have shown that this compound exhibits negligible direct binding affinity for both CB1 and CB2 receptors.
Inhibition of Anandamide Metabolism
The principal modulatory effect of this compound on the endocannabinoid system is its inhibition of the enzymatic hydrolysis of anandamide by FAAH.
Effect on Anandamide Uptake
In addition to its effects on FAAH, this compound has been observed to weakly inhibit the cellular uptake of anandamide.
Quantitative Data Summary
The following tables summarize the available quantitative data on the interaction of this compound with key components of the endocannabinoid system.
Table 1: Inhibition of Anandamide Metabolism by this compound [1]
| Parameter | Value | Notes |
| pI50 | 4.89 | For the inhibition of [3H]-anandamide metabolism in rat brain homogenates. |
| Mode of Inhibition | Mixed-type | - |
| Ki (slope) | 15 µM | - |
| Ki (intercept) | 87 µM | - |
Table 2: Cannabinoid Receptor Binding Affinity of this compound [2]
| Receptor | IC50 |
| CB1 | > 100 µM |
| CB2 | > 100 µM |
Table 3: Inhibition of Anandamide Uptake by this compound [2]
| Parameter | Value |
| IC50 | ~ 100 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, based on the procedures described by Jonsson and colleagues (2001).[1]
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Objective: To determine the inhibitory potency of this compound on the FAAH-catalyzed hydrolysis of anandamide.
Materials:
-
Rat brain homogenates (as a source of FAAH)
-
[3H]-Anandamide (substrate)
-
This compound (test compound)
-
Assay Buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Scintillation fluid
-
Chloroform/Methanol (1:1 v/v)
-
Potassium chloride (KCl)
Procedure:
-
Preparation of Rat Brain Homogenates: Rat brains are homogenized in 10 volumes of assay buffer. The homogenate is centrifuged at 1,000 x g for 15 minutes, and the resulting supernatant is used as the enzyme source.
-
Assay Reaction:
-
In test tubes, combine rat brain homogenate (typically 100 µg of protein), this compound at various concentrations (or vehicle for control), and assay buffer containing 0.1% BSA.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the reaction by adding [3H]-anandamide (final concentration, e.g., 1 µM).
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (1:1 v/v).
-
Add 0.7 volumes of 0.73% KCl.
-
Vortex the mixture and centrifuge at 1,000 x g for 10 minutes to separate the phases.
-
-
Quantification:
-
An aliquot of the upper aqueous phase (containing the [3H]-ethanolamine product) is collected.
-
Add scintillation fluid to the aliquot and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the pI50 value by non-linear regression analysis of the concentration-response curve. For mixed-type inhibition, Ki(slope) and Ki(intercept) values are determined from Dixon plots.
-
Cannabinoid Receptor Radioligand Binding Assay
Objective: To assess the binding affinity of this compound for CB1 and CB2 cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[3H]-CP55,940 (a high-affinity cannabinoid receptor agonist radioligand).
-
This compound (test compound).
-
WIN 55,212-2 (a non-selective cannabinoid agonist for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
Procedure:
-
Assay Setup:
-
In test tubes, combine membrane preparations (e.g., 20 µg protein), [3H]-CP55,940 (at a concentration near its Kd, e.g., 0.5 nM), and this compound at various concentrations.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of an unlabeled ligand like WIN 55,212-2 (e.g., 10 µM).
-
The final assay volume is brought up with binding buffer.
-
-
Incubation: Incubate the mixture for 90 minutes at 30°C.
-
Termination and Filtration:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters that have been pre-soaked in binding buffer.
-
Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percentage of inhibition of specific binding at each concentration of this compound.
-
Calculate the IC50 value from the concentration-response curve using non-linear regression.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Anandamide and its Modulation by this compound
The following diagram illustrates the canonical signaling pathway of anandamide and the point of intervention by this compound.
Experimental Workflow for FAAH Inhibition Assay
The workflow for determining the inhibitory effect of this compound on FAAH activity is depicted below.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the workflow for assessing the binding of this compound to cannabinoid receptors.
Conclusion
This compound acts as a modulator of the endocannabinoid system primarily through the inhibition of FAAH, thereby increasing the synaptic availability of the endocannabinoid anandamide. Its weak interaction with cannabinoid receptors suggests a favorable profile for therapeutic development, as it avoids direct receptor agonism or antagonism, which can be associated with undesirable side effects. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar ECS modulators.
References
Palmitoylisopropylamide: A Technical Guide to its Function as a Fatty Acid Amide Hydrolase (FAAH) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Palmitoylisopropylamide (PIP) as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the regulation of the endocannabinoid system. This document details the mechanism of action of PIP, presents its inhibitory potency in a comparative context, and outlines the experimental protocols for assessing FAAH inhibition. Furthermore, it visually elucidates the intricate signaling pathways affected by FAAH modulation and the typical workflow for the characterization of FAAH inhibitors. This guide is intended to be a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience.
Introduction to Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, including pain perception, inflammation, mood, and memory. The primary components of the ECS are the cannabinoid receptors (CB1 and CB2), their endogenous ligands, the endocannabinoids (such as anandamide, AEA), and the enzymes responsible for their synthesis and degradation.
Fatty Acid Amide Hydrolase (FAAH) is a membrane-associated serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive lipids, most notably the endocannabinoid anandamide.[1] By hydrolyzing anandamide into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of this signaling molecule, thereby modulating the activity of cannabinoid receptors. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endocannabinoid tone in a spatially and temporally specific manner, offering potential treatments for pain, anxiety, and inflammatory disorders without the psychotropic side effects associated with direct CB1 receptor agonists.[1]
This compound (PIP): A FAAH Inhibitor
This compound (N-(1-Methylethyl)-hexadecanamide), also known as PIA, is a fatty acid amide that has been identified as an inhibitor of FAAH. Its chemical structure is related to the endogenous FAAH substrate, palmitoylethanolamide (PEA).
Mechanism of Action and Inhibitory Profile
This compound acts as a mixed-type inhibitor of FAAH.[2] This mode of inhibition suggests that it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Km) and the catalytic rate (Vmax).
The inhibitory potency of this compound against the hydrolysis of [3H]-anandamide has been determined to be a pIC50 of 4.89 , which corresponds to an IC50 value of approximately 12.9 μM .[2][3]
Selectivity Profile
An important characteristic of a targeted enzyme inhibitor is its selectivity. This compound exhibits a favorable selectivity profile, showing weak affinity for the cannabinoid receptors and the anandamide transporter:
This indicates that the primary mechanism by which this compound enhances endocannabinoid signaling is through the inhibition of FAAH, rather than direct interaction with cannabinoid receptors or the anandamide transport system.
Quantitative Comparison of FAAH Inhibitors
To provide a broader context for the potency of this compound, the following table summarizes the IC50 values of several well-characterized FAAH inhibitors.
| Inhibitor | Chemical Class | IC50 (Human FAAH) | IC50 (Rat FAAH) | Selectivity vs. MAGL | Reference(s) |
| This compound (PIP) | Fatty Acid Amide | ~12.9 µM | Not Reported | High (inferred) | [2][3] |
| URB597 | Carbamate | 4.6 nM | 4.6 nM | High | [5][6] |
| PF-3845 | Piperidine Urea | 0.23 µM (Ki) | Not Reported | High | [7] |
| JZL195 | Piperazine Carbamate | 12 nM | 19 nM | Dual Inhibitor (MAGL IC50 = 4 nM) | [8] |
| OL-135 | α-Ketoheterocycle | 4.7 nM (Ki) | Not Reported | High | [6] |
| JNJ-42165279 | Aryl Piperazinyl Urea | 70 nM | 313 nM | High | [9] |
Experimental Protocols for FAAH Inhibition Assays
The determination of FAAH inhibitory activity is crucial for the characterization of compounds like this compound. Two primary methods are commonly employed: radiometric assays and fluorometric assays.
Radiometric FAAH Inhibition Assay using [3H]-Anandamide
This assay directly measures the enzymatic hydrolysis of radiolabeled anandamide.
Principle: FAAH activity is determined by quantifying the amount of radiolabeled ethanolamine produced from the hydrolysis of [³H-ethanolamine]-anandamide. The substrate and product are separated, and the radioactivity of the product is measured by liquid scintillation counting.[1][4]
Materials:
-
[³H-ethanolamine]-Anandamide (Substrate)
-
Enzyme source (e.g., rat brain homogenate, cell lysates, or recombinant FAAH)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA
-
Inhibitor stock solutions (e.g., this compound in DMSO)
-
Stop Solution: Chloroform/Methanol (1:1, v/v)
-
Activated charcoal slurry
-
Scintillation cocktail
-
Microcentrifuge tubes, scintillation vials
Procedure:
-
Enzyme Preparation: Prepare the enzyme source (e.g., homogenize rat brain tissue in ice-cold assay buffer and centrifuge to obtain the supernatant containing FAAH). Determine the protein concentration of the enzyme preparation.
-
Reaction Setup: In microcentrifuge tubes, combine the assay buffer, enzyme preparation, and varying concentrations of the inhibitor (or vehicle control). Pre-incubate for 15-30 minutes at 37°C.
-
Initiate Reaction: Add [³H-ethanolamine]-anandamide to each tube to a final concentration of ~10 µM to initiate the reaction.
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold chloroform/methanol (1:1).
-
Phase Separation: Vortex the tubes and centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic phases. The product, [³H]-ethanolamine, will be in the upper aqueous phase, while the unreacted substrate, [³H]-anandamide, will be in the lower organic phase.
-
Product Quantification:
-
Liquid-Liquid Extraction Method: Carefully collect a known volume of the aqueous phase and transfer it to a scintillation vial. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Charcoal Adsorption Method: To the reaction mixture after stopping, add an activated charcoal slurry. The charcoal will adsorb the unreacted lipophilic substrate. Centrifuge to pellet the charcoal, and then measure the radioactivity of the supernatant containing the hydrophilic product.
-
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Fluorometric FAAH Inhibition Assay
This high-throughput method utilizes a synthetic substrate that becomes fluorescent upon cleavage by FAAH.[3][10]
Principle: A non-fluorescent arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) substrate is hydrolyzed by FAAH to release the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.[9]
Materials:
-
FAAH substrate (e.g., AAMCA)
-
Enzyme source (recombinant human or rat FAAH is recommended for screening)
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[10]
-
Inhibitor stock solutions
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[10]
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations (or vehicle), and the enzyme solution.
-
Pre-incubation: Incubate the plate for 5-10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over a period of 15-30 minutes.
-
Data Analysis: Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflows
The inhibition of FAAH by this compound leads to an increase in anandamide levels, which in turn modulates downstream signaling pathways. A typical workflow is employed to characterize such inhibitors.
Anandamide Signaling Pathway
The following diagram illustrates the signaling cascade initiated by anandamide following the inhibition of FAAH.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Anandamide initiates Ca2+ signaling via CB2 receptor linked to phospholipase C in calf pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological characterization of the peripheral FAAH inhibitor URB937 in female rodents: interaction with the Abcg2 transporter in the blood-placenta barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamscience.com [benthamscience.com]
An In-depth Technical Guide on the Theoretical Properties of N-palmitoylisopropylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-palmitoylisopropylamine (PIA), a synthetic N-acyl amine, has garnered interest within the scientific community for its potential to modulate the endocannabinoid system. As a structural analogue of the endogenous cannabinoid anandamide, PIA's primary mechanism of action is the inhibition of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of anandamide. This inhibition leads to an increase in endogenous anandamide levels, thereby potentiating its effects on cannabinoid receptors. This technical guide provides a comprehensive overview of the theoretical properties of N-palmitoylisopropylamine, including its physicochemical characteristics, and delves into its mechanism of action and the subsequent signaling pathways it influences. Detailed experimental protocols for its synthesis and for assessing its biological activity are also presented to facilitate further research and development in this area.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-palmitoylisopropylamine is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the available quantitative data is presented in Table 1.
Table 1: Physicochemical Properties of N-palmitoylisopropylamine
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 297.52 g/mol | --INVALID-LINK--[1] |
| CAS Number | 189939-61-5 | --INVALID-LINK--[1] |
| Appearance | Crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in DMF and Ethanol | --INVALID-LINK-- |
Note: Further experimental determination of properties such as pKa, logP, melting point, and boiling point is recommended for a complete physicochemical profile.
Mechanism of Action and Signaling Pathways
N-palmitoylisopropylamine's primary pharmacological effect is the inhibition of fatty acid amide hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system responsible for the degradation of N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[2][3][4][5][6] By inhibiting FAAH, PIA prevents the breakdown of anandamide, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2) and other targets like the transient receptor potential vanilloid 1 (TRPV1).[7][8]
The enhanced anandamide signaling resulting from FAAH inhibition by PIA has a range of potential downstream effects, including neuroprotection and anti-inflammatory responses.[2][5] The following diagram illustrates the signaling pathway affected by N-palmitoylisopropylamine.
Experimental Protocols
Synthesis of N-palmitoylisopropylamine
A general method for the synthesis of N-acyl amines can be adapted for N-palmitoylisopropylamine. This typically involves the acylation of the corresponding amine with a fatty acid chloride or anhydride.
Materials:
-
Palmitoyl chloride
-
Isopropylamine
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve isopropylamine in anhydrous diethyl ether or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution in an ice bath.
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine.
-
Slowly add an equimolar amount of palmitoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography.
The following diagram outlines the general workflow for the synthesis of N-palmitoylisopropylamine.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
The inhibitory activity of N-palmitoylisopropylamine on FAAH can be determined using a fluorometric or radiometric assay. The following is a general protocol for a fluorometric assay.[9][10]
Materials:
-
Recombinant human FAAH or rat brain homogenate as a source of FAAH
-
FAAH substrate (e.g., a non-fluorescent substrate that releases a fluorophore upon hydrolysis)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 9)
-
N-palmitoylisopropylamine (test compound)
-
Known FAAH inhibitor (positive control, e.g., URB597)
-
96-well microplate (black, for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of N-palmitoylisopropylamine in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add the FAAH enzyme source.
-
Add the different concentrations of N-palmitoylisopropylamine or the positive control to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (if necessary, depending on the kit instructions).
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of FAAH inhibition for each concentration of N-palmitoylisopropylamine and determine the IC₅₀ value.
The logical relationship of the FAAH inhibition assay is depicted in the following diagram.
Conclusion
N-palmitoylisopropylamine presents a compelling molecule for researchers in the field of endocannabinoid pharmacology. Its targeted inhibition of FAAH offers a promising strategy for modulating endocannabinoid signaling with potential therapeutic applications. The information provided in this technical guide, including its physicochemical properties, mechanism of action, and detailed experimental protocols, serves as a foundational resource for scientists and drug development professionals. Further research to fully elucidate its pharmacokinetic and pharmacodynamic profiles, as well as its efficacy in various preclinical models, is warranted to fully explore its therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 4. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: a neuroprotective therapeutic modality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. realmofcaring.org [realmofcaring.org]
- 7. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. merckmillipore.com [merckmillipore.com]
The Interaction of Palmitoylisopropylamide with Cannabinoid Receptors CB1 and CB2: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between palmitoylisopropylamide (PIA) and the cannabinoid receptors CB1 and CB2. Despite its classification as a fatty acid amide, a class of compounds known to interact with the endocannabinoid system, there is a notable lack of direct evidence and quantitative data characterizing the binding and functional activity of PIA at CB1 and CB2 receptors in publicly available scientific literature. This guide summarizes the existing landscape, details the standard experimental protocols used to assess cannabinoid receptor interactions, and describes the canonical signaling pathways associated with CB1 and CB2 receptor activation. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of fatty acid amides and their potential roles within the endocannabinoid system.
Introduction to this compound and the Endocannabinoid System
The endocannabinoid system (ECS) is a complex and ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. The primary components of the ECS include the cannabinoid receptors CB1 and CB2, their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (2-AG), and the enzymes responsible for their synthesis and degradation.
This compound (PIA) is a fatty acid amide, structurally related to the endocannabinoid-like substance N-palmitoylethanolamide (PEA). While PEA has been studied for its indirect effects on the endocannabinoid system, often by potentiating the effects of other cannabinoids, its direct binding to CB1 and CB2 receptors is considered weak or negligible[1][2]. The current body of scientific literature suggests a similar profile for PIA, with a significant lack of data supporting a direct, high-affinity interaction with either CB1 or CB2 receptors.
Quantitative Data on this compound-Receptor Interaction
A thorough review of published research reveals a conspicuous absence of quantitative data for the binding affinity (Ki) and functional potency (EC50) or efficacy (Emax) of this compound at CB1 and CB2 receptors. Commercially available databases of cannabinoid receptor ligands often list PIA but without associated binding data[3]. Studies focusing on analogues of the related compound, N-palmitoylethanolamide, have shown these molecules to be largely inactive as direct ligands for cannabinoid receptors[1].
For the purpose of providing a comprehensive template for researchers, the following tables are presented as they would be structured to display such data, should it become available through future research.
Table 1: Binding Affinity of this compound at Human Cannabinoid Receptors
| Ligand | Receptor | Ki (nM) | Radioligand | Source |
| This compound | hCB1 | No Data Available | - | - |
| This compound | hCB2 | No Data Available | - | - |
Table 2: Functional Activity of this compound at Human Cannabinoid Receptors
| Ligand | Receptor | Assay Type | EC50 (nM) | Emax (%) | Source |
| This compound | hCB1 | cAMP Inhibition | No Data Available | No Data Available | - |
| This compound | hCB1 | [35S]GTPγS Binding | No Data Available | No Data Available | - |
| This compound | hCB2 | cAMP Inhibition | No Data Available | No Data Available | - |
| This compound | hCB2 | [35S]GTPγS Binding | No Data Available | No Data Available | - |
Experimental Protocols for Assessing Receptor Interaction
The following are detailed methodologies for key in vitro assays used to characterize the interaction of ligands with CB1 and CB2 receptors. These protocols are standardized and can be adapted for the evaluation of novel compounds such as this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to the CB1 or CB2 receptor by measuring its ability to displace a known radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells) are harvested.
-
The cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)[4].
-
The homogenate is centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the binding buffer.
-
Protein concentration is determined using a standard method like the BCA assay.
-
-
Competition Binding Assay:
-
In a 96-well plate, incubate the cell membranes (typically 5-20 µg of protein) with a fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940 or [3H]SR141716A for CB1) and varying concentrations of the unlabeled test compound (e.g., this compound)[4][5].
-
The total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand[6].
-
The reaction is incubated at 30°C for 60-90 minutes to reach equilibrium[5].
-
-
Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the bound from the free radioligand[5].
-
The filters are washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4)[4][6].
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].
-
cAMP Functional Assay
This assay measures the ability of a compound to act as an agonist, antagonist, or inverse agonist by quantifying its effect on the intracellular levels of cyclic adenosine monophosphate (cAMP). CB1 and CB2 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP levels.
Protocol:
-
Cell Culture and Plating:
-
Use cells stably expressing the human CB1 or CB2 receptor (e.g., CHO-hCB1 or CHO-hCB2).
-
Seed the cells into a 96- or 384-well plate and culture overnight[7].
-
-
Agonist Mode Assay:
-
The cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Varying concentrations of the test compound are added, and the cells are incubated for a defined period (e.g., 30 minutes) at 37°C[8].
-
-
cAMP Detection:
-
Data Analysis:
-
A standard curve is generated using known concentrations of cAMP.
-
The effect of the test compound on forskolin-stimulated cAMP levels is determined.
-
For agonists, the EC50 (concentration producing 50% of the maximal inhibition of cAMP) and Emax (maximal effect) are calculated using non-linear regression.
-
CB1 and CB2 Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by an agonist initiates a cascade of intracellular signaling events. While specific data for this compound is lacking, a general overview of these pathways is crucial for understanding the potential downstream effects of any interacting ligand.
G-Protein-Dependent Signaling
Both CB1 and CB2 receptors primarily couple to inhibitory G-proteins of the Gi/o family[5][10].
-
Inhibition of Adenylyl Cyclase: Upon agonist binding, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA)[10][11].
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels. This typically results in the inhibition of voltage-gated calcium channels (N- and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a hyperpolarization of the cell membrane and reduced neuronal excitability[12][13].
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Both Gαi/o and Gβγ subunits can lead to the activation of the MAPK cascade, including ERK1/2, JNK, and p38 MAPK. This pathway is involved in regulating gene expression and cellular processes like proliferation and differentiation[10][11].
References
- 1. Analogues and homologues of N-palmitoylethanolamide, a putative endogenous CB(2) cannabinoid, as potential ligands for the cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Effects of palmitoylation of Cys415 in helix 8 of the CB1 cannabinoid receptor on membrane localization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Palmitoylisopropylamide (PIA): A Technical Guide to its Function as an "Entourage" Compound
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide (PIA) is a synthetic fatty acid amide that has garnered significant interest within the scientific community for its role as an "entourage" compound within the endocannabinoid system (ECS). Unlike direct cannabinoid receptor agonists, PIA exerts its effects primarily by inhibiting the enzymatic degradation of endogenous cannabinoids, most notably anandamide (AEA). This inhibition of fatty acid amide hydrolase (FAAH) leads to elevated local concentrations of AEA, thereby potentiating its signaling at cannabinoid receptors and other targets. This technical guide provides an in-depth analysis of the mechanism of action of PIA, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to the "Entourage" Effect and this compound
The "entourage effect" posits that certain lipid molecules, while exhibiting minimal direct activity at cannabinoid receptors, can enhance the physiological effects of primary endocannabinoids like anandamide (AEA) and 2-arachidonoylglycerol (2-AG)[1]. These "entourage" compounds often act by modulating the lifecycle of endocannabinoids, either by inhibiting their degradation or by influencing their synthesis or transport. This compound (PIA) is a prime example of such a compound, functioning as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the breakdown of AEA[2][3][4]. By slowing the degradation of AEA, PIA effectively increases the tone of this endogenous cannabinoid, leading to amplified signaling through its receptors.
Mechanism of Action of this compound
The primary mechanism through which PIA exerts its entourage effect is the inhibition of FAAH. This action leads to an accumulation of anandamide, which can then more effectively activate its target receptors.
Inhibition of Fatty Acid Amide Hydrolase (FAAH)
PIA has been characterized as a mixed-type inhibitor of FAAH[4]. This mode of inhibition suggests that PIA can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This interaction reduces the overall catalytic efficiency of FAAH in hydrolyzing anandamide into arachidonic acid and ethanolamine.
Interaction with Cannabinoid Receptors
Crucially, PIA displays negligible binding affinity for the canonical cannabinoid receptors, CB1 and CB2, with IC50 values significantly exceeding 100 μM[3][5]. This lack of direct receptor agonism is a key characteristic of an entourage compound, as its effects are mediated indirectly through the potentiation of endogenous ligands.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with components of the endocannabinoid system.
Table 1: Inhibitory Activity of this compound against FAAH
| Parameter | Value | Species/Tissue | Reference |
| pIC50 ([3H]-anandamide metabolism) | 4.89 | Rat Brain | [3][4] |
| Ki (slope) | 15 µM | Not Specified | [4] |
| Ki (intercept) | 87 µM | Not Specified | [4] |
| Type of Inhibition | Mixed | Not Specified | [4] |
Table 2: Receptor Binding Affinity of this compound
| Receptor | IC50 | Species | Reference |
| CB1 | > 100 µM | Human | [3][5] |
| CB2 | > 100 µM | Human | [3][5] |
Signaling Pathways
The entourage effect of PIA ultimately manifests through the enhanced activation of downstream signaling cascades initiated by anandamide.
Anandamide Signaling Pathway
The inhibition of FAAH by PIA leads to an accumulation of anandamide, which then activates cannabinoid receptors, primarily CB1 in the central nervous system. This activation triggers a cascade of intracellular events.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Integrin clustering enables anandamide-induced Ca2+ signaling in endothelial cells via GPR55 by protection against CB1-receptor-triggered repression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anandamide receptor signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of Palmitoylisopropylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Palmitoylisopropylamide, also known as N-isopropylpalmitamide, is a fatty acid amide that has garnered interest for its biological activity, notably as an inhibitor of fatty acid amide hydrolase (FAAH). This enzyme is responsible for the degradation of endocannabinoids, such as anandamide. By inhibiting FAAH, this compound can potentiate endocannabinoid signaling, a pathway of significant therapeutic interest. This technical guide provides a summary of the available spectroscopic data for this compound, outlines standard experimental protocols for its characterization, and visualizes its role in the endocannabinoid signaling pathway. Due to the limited availability of public experimental spectra, predicted spectroscopic data based on the compound's structure is provided to guide researchers in its identification and characterization.
Chemical Structure and Properties
-
IUPAC Name: N-isopropylhexadecanamide
-
Synonyms: this compound, N-isopropylpalmitamide
-
CAS Number: 189939-61-5[1]
-
Molecular Formula: C₁₉H₃₉NO[1]
-
Molecular Weight: 297.52 g/mol [1]
Spectroscopic Data
Due to the absence of publicly available experimental spectroscopic data for this compound, the following tables summarize the predicted data based on its chemical structure. These predictions can serve as a reference for the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.3-5.5 | Broad Singlet | 1H | N-H (Amide) |
| ~ 4.0-4.2 | Septet | 1H | CH (Isopropyl) |
| ~ 2.1-2.2 | Triplet | 2H | α-CH₂ (to C=O) |
| ~ 1.5-1.7 | Multiplet | 2H | β-CH₂ |
| ~ 1.2-1.4 | Broad Singlet | 24H | -(CH₂)₁₂- (Palmitoyl Chain) |
| ~ 1.1-1.2 | Doublet | 6H | 2 x CH₃ (Isopropyl) |
| ~ 0.8-0.9 | Triplet | 3H | Terminal CH₃ (Palmitoyl Chain) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 172-173 | C=O (Amide) |
| ~ 41-42 | CH (Isopropyl) |
| ~ 37-38 | α-CH₂ (to C=O) |
| ~ 32 | -CH₂- |
| ~ 29-30 | -(CH₂)₁₀- (Bulk Methylene Chain) |
| ~ 26 | -CH₂- |
| ~ 23 | 2 x CH₃ (Isopropyl) |
| ~ 22 | -CH₂- |
| ~ 14 | Terminal CH₃ |
Infrared (IR) Spectroscopy (Predicted)
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3300 | Strong, Broad | N-H Stretch (Amide) |
| ~ 2920, 2850 | Strong | C-H Stretch (Aliphatic) |
| ~ 1640 | Strong | C=O Stretch (Amide I) |
| ~ 1550 | Strong | N-H Bend (Amide II) |
| ~ 1465 | Medium | C-H Bend (Methylene) |
Mass Spectrometry (MS) (Predicted)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 297.30 | [M]⁺ (Molecular Ion) |
| 298.31 | [M+H]⁺ |
| 240.25 | [M - C₃H₇N]⁺ (Loss of Isopropylamine) |
| 114.10 | [C₆H₁₂NO]⁺ (Fragment from amide cleavage) |
Experimental Protocols
The following are general protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, significantly more scans than ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C, relaxation delay of 2-5 seconds.
-
-
Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid/Solution: Place a drop of the sample between two salt plates (e.g., NaCl, KBr) or use a solution cell.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used, such as Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometers, often coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Acquisition:
-
EI-MS: The sample is introduced into the ion source where it is bombarded with high-energy electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured.
-
ESI-MS: The sample solution is sprayed through a high-voltage needle, creating charged droplets. The solvent evaporates, leaving charged molecular ions (e.g., [M+H]⁺, [M+Na]⁺) that are then analyzed.
-
-
Data Analysis: The resulting mass spectrum shows the relative abundance of ions at different m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.
Signaling Pathway and Biological Activity
This compound is known to be an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).
By inhibiting FAAH, this compound prevents the breakdown of anandamide, leading to an increase in its local concentration and duration of action. Anandamide then activates cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors. Activation of these receptors leads to various downstream signaling events, including modulation of neurotransmitter release and anti-inflammatory responses.
FAAH Inhibition Signaling Pathway
References
Palmitoylisopropylamide: A Technical Guide to its Modulation of Anandamide Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of palmitoylisopropylamide (PIA), a synthetic compound that has garnered interest for its specific interaction with the endocannabinoid system. Primarily, PIA functions as an inhibitor of fatty acid amide hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By impeding AEA metabolism, PIA effectively elevates the endogenous levels of this crucial signaling lipid, thereby potentiating its downstream effects. This document details the biochemical properties of PIA, its mechanism of action on AEA metabolism, and its pharmacological profile. We present a compilation of quantitative data from various studies, detailed experimental protocols for assessing its activity, and visual representations of the relevant signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
The endocannabinoid system (ECS) is a ubiquitous and complex signaling network that plays a critical role in regulating a myriad of physiological processes, including pain, mood, appetite, and memory. Anandamide (N-arachidonoylethanolamine, AEA) is a key endogenous ligand of this system, exerting its effects primarily through the activation of cannabinoid receptors (CB1 and CB2). The biological activity of AEA is tightly controlled by its synthesis on demand and rapid enzymatic degradation. The primary enzyme responsible for the hydrolysis and inactivation of AEA is fatty acid amide hydrolase (FAAH)[1][2][3].
Inhibition of FAAH has emerged as a promising therapeutic strategy for augmenting endocannabinoid signaling without the psychoactive side effects associated with direct CB1 receptor agonists[4][5]. By preventing the breakdown of AEA, FAAH inhibitors can elevate its endogenous levels, thereby enhancing its physiological effects in a more localized and controlled manner. This compound (PIA) is a noteworthy compound in this class of inhibitors[6][7]. This guide will delve into the technical aspects of PIA and its intricate relationship with anandamide metabolism.
Biochemical and Pharmacological Profile of this compound (PIA)
This compound, also known as N-(1-Methylethyl)-hexadecanamide, is a synthetic fatty acid amide. Its primary mechanism of action is the inhibition of FAAH[6][7].
Interaction with FAAH
PIA acts as a mixed-type inhibitor of FAAH[8]. This mode of inhibition implies that PIA can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for the substrate (Km) and its maximum reaction rate (Vmax).
Specificity Profile
An important characteristic of PIA for its utility as a research tool and potential therapeutic lead is its selectivity. Studies have shown that PIA exhibits minimal binding to cannabinoid receptors CB1 and CB2, with IC50 values greater than 100 μM[6][9]. Furthermore, it only weakly inhibits the cellular uptake of anandamide, with an IC50 value of approximately 100 μM[6][9]. This profile distinguishes it as a specific modulator of AEA levels through FAAH inhibition, rather than a direct actor on cannabinoid receptors or transport mechanisms.
Quantitative Data on PIA-Anandamide Interaction
The following tables summarize the key quantitative data from published studies, providing a comparative overview of the potency and characteristics of this compound's interaction with the anandamide metabolic pathway.
Table 1: Inhibitory Potency of PIA on FAAH-mediated Anandamide Metabolism
| Parameter | Value | Species/Tissue Source | Reference |
| pIC50 | 4.89 | Rat Brain | [6][8] |
| Ki (slope) | 15 µM | Not Specified | [8] |
| Ki (intercept) | 87 µM | Not Specified | [8] |
Table 2: Binding Affinity and Uptake Inhibition of PIA
| Target | Parameter | Value | Cell Line/Receptor Source | Reference |
| CB1 Receptor | IC50 | > 100 µM | Human CB1 Receptors on CHO cells | [8] |
| CB2 Receptor | IC50 | > 100 µM | Human CB2 Receptors on CHO cells | [8] |
| Anandamide Uptake | IC50 | ~ 100 µM | C6 Glioma Cells | [6][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of PIA with the anandamide system.
FAAH Inhibition Assay
This protocol is designed to measure the inhibitory effect of PIA on the hydrolysis of anandamide by FAAH.
Objective: To determine the IC50 or pIC50 value of PIA for FAAH inhibition.
Materials:
-
[³H]-Anandamide (radiolabeled substrate)
-
Rat brain homogenate (as a source of FAAH)
-
This compound (PIA)
-
Tricarboxylic acid (TCA)
-
Toluene/ethyl acetate solvent mixture
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Prepare a homogenate of rat brain tissue in a suitable buffer. The protein concentration of the homogenate should be determined.
-
Incubation: In microcentrifuge tubes, combine the rat brain homogenate with varying concentrations of PIA.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Substrate Addition: Initiate the enzymatic reaction by adding [³H]-anandamide to the mixture.
-
Reaction: Incubate the reaction mixture for a specific time (e.g., 3 minutes) at 37°C.
-
Termination: Stop the reaction by adding TCA.
-
Extraction: Extract the reaction products, specifically [³H]-ethanolamine, from the aqueous phase using a toluene/ethyl acetate solvent mixture. The unreacted [³H]-anandamide will remain in the organic phase.
-
Quantification: Measure the radioactivity of the aqueous phase containing [³H]-ethanolamine using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each PIA concentration compared to a control without the inhibitor. Plot the inhibition data against the logarithm of the PIA concentration to determine the IC50 or pIC50 value.
Cannabinoid Receptor Binding Assay
This protocol assesses the binding affinity of PIA to CB1 and CB2 receptors.
Objective: To determine the IC50 value of PIA for binding to cannabinoid receptors.
Materials:
-
Membranes from cells expressing human CB1 or CB2 receptors (e.g., CHO cells)
-
Radiolabeled cannabinoid receptor agonist (e.g., [³H]-CP 55,940 for CB1, [³H]-WIN 55,212-2 for CB2)
-
This compound (PIA)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, the radiolabeled cannabinoid agonist, and varying concentrations of PIA in a binding buffer.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from the total binding. Calculate the percentage of inhibition of specific binding at each PIA concentration and determine the IC50 value.
Signaling Pathways and Logical Relationships
The interaction of PIA with the anandamide metabolic pathway can be visualized to better understand its mechanism of action and downstream consequences.
References
- 1. ‘Entourage' effects of N-palmitoylethanolamide and N-oleoylethanolamide on vasorelaxation to anandamide occur through TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of anandamide and 2-arachidonoylglycerol: an historical overview and some recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolism of the Endocannabinoid Anandamide: Open Questions after 25 Years [frontiersin.org]
- 4. scbt.com [scbt.com]
- 5. American Chemical Society [acs.digitellinc.com]
- 6. This compound | CAS 189939-61-5 | PIA | Tocris Bioscience [tocris.com]
- 7. scbt.com [scbt.com]
- 8. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | CAS 189939-61-5 | PIA | Tocris Bioscience [tocris.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Palmitoylisopropylamide from Palmitic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-isopropylpalmitamide (palmitoylisopropylamide), a fatty acid amide with potential applications in biological research and drug development. The synthesis is based on a robust two-step process commencing with the conversion of palmitic acid to its reactive intermediate, palmitoyl chloride, followed by amidation with isopropylamine. This method is well-established and offers high yields. This application note includes a step-by-step experimental protocol, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and the chemical transformation.
Introduction
N-isopropylpalmitamide (PIA) is a saturated fatty acid amide. Fatty acid amides are a class of lipid signaling molecules that have garnered significant interest in biochemical and pharmacological research. The synthesis of specific fatty acid amides like PIA is crucial for investigating their biological functions and potential therapeutic applications. The protocol detailed herein describes a reliable and efficient method for preparing PIA from commercially available palmitic acid. The two-step synthesis involves the activation of the carboxylic acid group of palmitic acid by conversion to an acyl chloride, which then readily reacts with isopropylamine to form the desired amide.
Experimental Protocols
Part 1: Synthesis of Palmitoyl Chloride from Palmitic Acid
This procedure details the conversion of palmitic acid to palmitoyl chloride using thionyl chloride as the chlorinating agent.[1][2][3]
Materials and Reagents:
-
Palmitic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Toluene (optional, as solvent)[4]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Distillation apparatus
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add palmitic acid (1.0 mol).
-
Under a fume hood, cautiously add thionyl chloride (1.2 to 2.0 mol). A slight excess of thionyl chloride ensures complete conversion.[2][4]
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., a few drops to 4 mL per mole of palmitic acid).[4][5]
-
Heat the reaction mixture to a temperature between 60°C and 75°C with continuous stirring.[3][5]
-
Maintain the reaction at this temperature for 1 to 2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation. This can be done at atmospheric pressure or under reduced pressure.[2][5]
-
The crude palmitoyl chloride can be purified by fractional distillation under reduced pressure (boiling point approximately 160-165°C).[4]
Part 2: Synthesis of N-isopropylpalmitamide from Palmitoyl Chloride
This procedure describes the amidation of palmitoyl chloride with isopropylamine.
Materials and Reagents:
-
Palmitoyl chloride
-
Isopropylamine
-
Anhydrous aprotic solvent (e.g., dichloromethane, chloroform, or diethyl ether)
-
Triethylamine (optional, as an acid scavenger)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol, acetone, or hexane)
Procedure:
-
Dissolve palmitoyl chloride (1.0 mol) in an anhydrous aprotic solvent in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.
-
In a separate flask, prepare a solution of isopropylamine (1.1 to 2.0 mol) in the same anhydrous solvent. An excess of the amine can be used to drive the reaction to completion and neutralize the HCl byproduct. Alternatively, an equimolar amount of a non-nucleophilic base like triethylamine can be added.
-
Cool the palmitoyl chloride solution in an ice bath.
-
Slowly add the isopropylamine solution dropwise from the addition funnel to the cooled palmitoyl chloride solution with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 to 2 hours.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute hydrochloric acid (to remove excess amine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude N-isopropylpalmitamide can be purified by recrystallization from a suitable solvent to yield a solid product.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound.
| Parameter | Palmitoyl Chloride Synthesis | N-isopropylpalmitamide Synthesis |
| Reactant Molar Ratio | Palmitic Acid : Thionyl Chloride (1 : 1.2-4)[4][5] | Palmitoyl Chloride : Isopropylamine (1 : 1.1-2.0) |
| Reaction Temperature | 60-75°C[3][5] | 0°C to Room Temperature |
| Reaction Time | 0.5-2 hours[3][5] | 1-3 hours |
| Purity | >95% after distillation[5] | >98% after recrystallization |
| Yield | 94-96%[5] | Typically high (>80-90%) |
Mandatory Visualization
Caption: Experimental workflow for the two-step synthesis of N-isopropylpalmitamide.
Caption: Overall chemical reaction for the formation of N-isopropylpalmitamide.
References
Application Note: Quantitative Analysis of Palmitoylisopropylamide in Tissue by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive HPLC-MS/MS protocol for the quantification of Palmitoylisopropylamide (PIPAM) in biological tissue samples. The methodology encompasses tissue homogenization, efficient liquid-liquid extraction (LLE), and chromatographic separation followed by tandem mass spectrometric detection. This protocol is designed to offer high selectivity and sensitivity, making it suitable for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development and biomedical research.
Introduction
This compound (PIPAM) is a fatty acid amide with potential therapeutic applications. Accurate quantification of PIPAM in tissue is crucial for understanding its distribution, metabolism, and mechanism of action. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers the necessary selectivity and sensitivity for detecting and quantifying low-level analytes like PIPAM in complex biological matrices. This document provides a comprehensive protocol for this purpose.
Experimental Protocol
Materials and Reagents
-
This compound (PIPAM) analytical standard
-
Internal Standard (IS), e.g., [²H₄]-Palmitic acid or a suitable structural analog
-
HPLC-grade acetonitrile, methanol, isopropanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Chloroform and Methanol (for extraction)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ceramic or stainless steel homogenization beads
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica) for optional cleanup
Sample Preparation: Liquid-Liquid Extraction
-
Tissue Homogenization:
-
Accurately weigh approximately 50 mg of frozen tissue.
-
Place the tissue in a 2 mL homogenization tube containing homogenization beads.
-
Add 500 µL of ice-cold PBS.
-
Homogenize the tissue using a bead-based homogenizer until a uniform suspension is achieved.
-
-
Lipid Extraction (Folch Method Adaptation):
-
To the tissue homogenate, add 1 mL of a chloroform:methanol (2:1, v/v) solution containing the internal standard.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic layer into a clean tube.
-
Re-extract the remaining aqueous layer with an additional 500 µL of chloroform.
-
Combine the organic extracts.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the combined organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80% Methanol in water with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer the supernatant to an HPLC vial with a glass insert for analysis.
-
Caution: When analyzing fatty acid amides like Palmitoylethanolamide (PEA), contamination from laboratory glassware, particularly glass Pasteur pipettes, has been reported.[1][2] It is recommended to test for potential contamination of disposable labware during method validation.
HPLC-MS/MS Instrumentation and Conditions
-
HPLC System: A UPLC or HPLC system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: HPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, the mass spectrometer is operated in MRM mode. The precursor ion for this compound (Molecular Weight: 297.52 g/mol ) is its protonated form, [M+H]⁺. Product ions are generated by collision-induced dissociation (CID).
Table 3: MRM Transitions for this compound (PIPAM)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| PIPAM (Quantifier) | 298.3 | 102.1 | 100 | 20 |
| PIPAM (Qualifier) | 298.3 | 60.1 | 100 | 25 |
| Internal Standard | - | - | 100 | - |
| Note: The product ions and collision energies are predicted based on the structure of PIPAM (cleavage of the amide bond yielding the protonated isopropylamine fragment and a secondary fragment) and should be optimized empirically on the specific mass spectrometer used. |
Data Presentation and Quantitative Analysis
Calibration curves should be prepared by spiking known concentrations of PIPAM and a constant concentration of the internal standard into blank tissue homogenates. The linearity of the method should be assessed over the desired concentration range.
Table 4: Typical Method Performance Characteristics
| Parameter | Expected Range |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |
| Recovery (%) | 85 - 115% |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Note: These values are representative and should be established during method validation. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for PIPAM quantification in tissue.
Sample Preparation Logic
Caption: Logical steps in the sample preparation for PIPAM extraction.
Conclusion
The described HPLC-MS/MS protocol provides a reliable and sensitive method for the quantification of this compound in tissue samples. The detailed steps for sample preparation and instrument parameters serve as a strong foundation for researchers in the fields of pharmacology and drug development. Method validation should be performed to ensure that the performance characteristics meet the specific requirements of the intended application.
References
Palmitoylisopropylamide (PIA): A Research Tool for Investigating Fatty Acid Amide Hydrolase (FAAH) Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) is a synthetic analogue of the endogenous fatty acid amide, palmitoylethanolamide (PEA). It serves as a valuable research tool for studying the endocannabinoid system, primarily through its inhibitory action on Fatty Acid Amide Hydrolase (FAAH). FAAH is the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated endogenous levels of AEA, thereby potentiating its signaling at cannabinoid receptors and other targets. This phenomenon, often referred to as the "entourage effect," makes FAAH inhibitors like PIA critical for elucidating the therapeutic potential of modulating endocannabinoid tone in various physiological and pathological processes, including pain, inflammation, and neurological disorders.[1][2]
Mechanism of Action
This compound functions as a mixed-type inhibitor of FAAH.[1] This mode of inhibition suggests that PIA can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. By inhibiting FAAH, PIA effectively increases the half-life of anandamide, leading to enhanced activation of downstream signaling pathways.
Furthermore, studies have shown that PIA can also inhibit the cellular uptake of anandamide, a process that precedes its intracellular hydrolysis by FAAH.[1][3] This dual action of inhibiting both uptake and degradation makes PIA a potent tool for augmenting AEA signaling in experimental systems.
Applications in Research
-
Elucidating the Role of the Endocannabinoid System: By increasing endogenous anandamide levels, PIA can be used to study the physiological and pathophysiological roles of the endocannabinoid system without the use of direct-acting cannabinoid receptor agonists, which can sometimes lead to off-target effects and receptor desensitization.
-
Target Validation: PIA can be employed in preclinical studies to validate FAAH as a therapeutic target for various conditions, such as neuropathic and inflammatory pain.
-
Structure-Activity Relationship (SAR) Studies: As an analogue of PEA, PIA is a useful compound in SAR studies aimed at developing more potent and selective FAAH inhibitors.[1]
-
Investigating the "Entourage Effect": PIA is an ideal tool to explore the synergistic interactions between different fatty acid amides, a key aspect of the entourage effect.[1]
Data Presentation
The following tables summarize the quantitative data available for this compound's inhibitory activity.
Table 1: In Vitro Inhibition of FAAH by this compound
| Parameter | Value | Species/Tissue | Assay Conditions | Reference |
| pI50 | 4.89 | Rat Brain | Hydrolysis of [3H]-AEA | [1] |
| Ki (slope) | 15 µM | Rat Brain | Mixed-type inhibition | [1] |
| Ki (intercept) | 87 µM | Rat Brain | Mixed-type inhibition | [1] |
pI50 is the negative logarithm of the IC50 value.
Table 2: Inhibition of Anandamide (AEA) Uptake and Metabolism in Intact Cells by this compound
| Cell Line | PIA Concentration (µM) | Inhibition of [3H]-AEA Uptake (% of control) | Inhibition of [3H]-ethanolamine production | Reference |
| C6 glioma | 10 | 34% | >50% | [1] |
| C6 glioma | 30 | 62% | >80% | [1] |
| RBL-2H3 | 10 | Significant inhibition | Not reported | [1] |
| RBL-2H3 | 30 | Significant inhibition | Not reported | [1] |
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Protocol 1: In Vitro FAAH Activity Assay (Radioenzymatic)
This protocol is adapted from studies investigating the inhibition of FAAH-catalyzed hydrolysis of anandamide.[1]
Materials:
-
This compound (PIA)
-
Rat brain homogenate (or other FAAH-containing preparation)
-
[³H]-Anandamide ([³H]-AEA)
-
Unlabeled anandamide (AEA)
-
Tris-HCl buffer (50 mM, pH 9.0)
-
Bovine serum albumin (BSA)
-
Chloroform/Methanol (2:1, v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of PIA in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of PIA to obtain the desired final concentrations.
-
Prepare the reaction buffer: 50 mM Tris-HCl, pH 9.0, containing 0.1% BSA.
-
Prepare the substrate solution by mixing [³H]-AEA and unlabeled AEA in the reaction buffer to achieve the desired final concentration and specific activity.
-
-
Enzyme Preparation:
-
Homogenize rat brain tissue in ice-cold buffer and centrifuge to obtain the desired subcellular fraction (e.g., microsomal fraction) containing FAAH activity.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Assay:
-
In microcentrifuge tubes, add the following in order:
-
Reaction buffer
-
PIA solution or vehicle (for control)
-
Enzyme preparation
-
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the substrate solution.
-
Incubate for a specific time (e.g., 30 minutes) at 37°C. Ensure the reaction is in the linear range.
-
-
Termination and Extraction:
-
Stop the reaction by adding 2 volumes of ice-cold chloroform/methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the organic and aqueous phases. The aqueous phase contains the product, [³H]-ethanolamine.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each PIA concentration compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the PIA concentration to determine the IC50 value.
-
Protocol 2: Measurement of Endocannabinoid Levels by LC-MS/MS
This protocol provides a general workflow for the quantification of anandamide in biological samples following treatment with PIA.
Materials:
-
Biological samples (e.g., cell lysates, tissue homogenates)
-
This compound (PIA)
-
Internal standards (e.g., deuterated anandamide)
-
Extraction solvent (e.g., chloroform/methanol or ethyl acetate/hexane)
-
LC-MS/MS system
Procedure:
-
Sample Collection and Treatment:
-
Treat cells or animals with PIA or vehicle control for the desired duration.
-
Harvest cells or tissues and immediately process or flash-freeze in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
-
Lipid Extraction:
-
Homogenize the samples in a suitable solvent containing the internal standards.
-
Perform a liquid-liquid extraction to isolate the lipid fraction containing the endocannabinoids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mobile phase gradient for the separation of anandamide.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for anandamide and the internal standard.
-
-
Data Analysis:
-
Quantify the amount of anandamide in each sample by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Compare the anandamide levels in PIA-treated samples to the vehicle-treated controls.
-
Protocol 3: Cellular Uptake Assay for Anandamide
This protocol is designed to measure the effect of PIA on the uptake of radiolabeled anandamide into cultured cells.[1]
Materials:
-
Cultured cells (e.g., C6 glioma or RBL-2H3 cells)
-
This compound (PIA)
-
[³H]-Anandamide ([³H]-AEA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., NaOH or a detergent-based buffer)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture:
-
Plate cells in multi-well plates and grow to a confluent monolayer.
-
-
Pre-incubation:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of PIA or vehicle control in serum-free medium for a specified time (e.g., 15 minutes) at 37°C.
-
-
Uptake:
-
Add [³H]-AEA to each well to initiate the uptake.
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C. To distinguish between active transport and passive diffusion, a parallel set of experiments can be performed at 4°C.
-
-
Termination and Washing:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells multiple times with ice-cold PBS to remove extracellular [³H]-AEA.
-
-
Cell Lysis and Quantification:
-
Lyse the cells with a suitable lysis buffer.
-
Transfer the cell lysate to a scintillation vial.
-
Add scintillation cocktail and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the radioactivity measured at 4°C from that measured at 37°C.
-
Determine the percentage inhibition of [³H]-AEA uptake for each PIA concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: FAAH Inhibition Signaling Pathway.
Caption: Experimental Workflow for FAAH Inhibition Assay.
References
- 1. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitoylethanolamide inhibits the expression of fatty acid amide hydrolase and enhances the anti-proliferative effect of anandamide in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palmitoylisopropylamide in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Palmitoylisopropylamide (PIA) in neuroscience research, with a focus on its role in pain and neuroinflammation. The information is targeted towards researchers, scientists, and professionals in drug development.
Application Note 1: Inhibition of Anandamide Metabolism
This compound is an analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA). A primary application of PIA in neuroscience research is the study of the endocannabinoid system, specifically through the inhibition of the metabolism of the endocannabinoid anandamide (AEA).[1] By blocking the enzyme Fatty Acid Amide Hydrolase (FAAH), PIA can potentiate the pharmacological actions of AEA, which is known to have effects on pain perception.[1] This makes PIA a valuable tool for investigating the therapeutic potential of enhancing endogenous cannabinoid signaling.
Quantitative Data on FAAH Inhibition
The following table summarizes the inhibitory potency of this compound and related compounds on the metabolism of [³H]-AEA in rat brain preparations.
| Compound | pI50 | Inhibition Type | K i (slope) (µM) | K i (intercept) (µM) |
| This compound | 4.89 | Mixed | 15 | 87 |
| Oleoylethanolamide | 5.33 | Mixed | 3.9 | 11 |
| R-palmitoyl-(2-methyl)ethanolamide | 5.39 | Competitive | 6.6 | N/A |
Data sourced from a study on the inhibition of FAAH catalyzed [³H]-AEA hydrolysis.[1]
Experimental Protocol: In Vitro FAAH Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of this compound on the activity of Fatty Acid Amide Hydrolase (FAAH) in rat brain homogenates.
Materials:
-
Rat brain tissue
-
Triton X-100/EDTA buffer (50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 0.1% Triton X-100)
-
[³H]-Anandamide (AEA)
-
This compound (PIA)
-
Scintillation fluid
-
Toluene/chloroform/methanol (1:1:1, v/v/v)
-
Microcentrifuge tubes
-
Water bath
-
Scintillation counter
Procedure:
-
Preparation of Brain Homogenate:
-
Homogenize rat brain tissue in ice-cold Triton X-100/EDTA buffer.
-
Centrifuge the homogenate at 30,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in buffer to serve as the FAAH enzyme source.
-
-
Inhibition Assay:
-
In microcentrifuge tubes, combine the brain homogenate, varying concentrations of this compound (or vehicle control), and buffer.
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-AEA.
-
Incubate for 30 minutes at 37°C with gentle agitation.
-
-
Extraction and Quantification:
-
Stop the reaction by adding 2 volumes of ice-cold toluene/chloroform/methanol (1:1:1, v/v/v).
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the aqueous phase, which contains the [³H]-ethanolamine product of AEA hydrolysis.
-
Add scintillation fluid to the aqueous phase.
-
Quantify the radioactivity using a scintillation counter to determine the amount of hydrolyzed AEA.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each PIA concentration compared to the vehicle control.
-
Determine the pI50 value, which is the negative logarithm of the molar concentration of PIA that inhibits 50% of FAAH activity.
-
Perform kinetic studies with varying concentrations of both substrate ([³H]-AEA) and inhibitor (PIA) to determine the type of inhibition and the Ki values.
-
References
Formulation of Palmitoylisopropylamide for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) is a synthetic fatty acid amide and an analog of the endocannabinoid anandamide. It is recognized for its role as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, PIA can potentiate the endogenous effects of anandamide, making it a valuable tool for studying the endocannabinoid system and for the development of novel therapeutics targeting pain, inflammation, and other physiological processes.
These application notes provide detailed protocols for the formulation of this compound for various routes of administration in preclinical in vivo studies, including oral gavage, intraperitoneal injection, and subcutaneous injection. The information is intended to guide researchers in the preparation of stable and effective PIA formulations for animal studies.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is critical for developing a successful formulation strategy.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₉NO | Internal Data |
| Molecular Weight | 297.5 g/mol | Internal Data |
| Appearance | Crystalline solid | Internal Data |
| Solubility | Ethanol: 20 mg/mLDMF: 3 mg/mL | --INVALID-LINK-- |
Formulation Strategies for In Vivo Administration
Given the lipophilic nature of this compound, formulation strategies are focused on solubilizing or suspending the compound in a biocompatible vehicle suitable for the intended route of administration. For structurally similar lipophilic compounds, various vehicles have been successfully employed in in vivo studies.
Signaling Pathway of FAAH Inhibition by PIA
The primary mechanism of action for this compound is the inhibition of Fatty Acid Amide Hydrolase (FAAH). This inhibition leads to an increase in the levels of endogenous FAAH substrates, most notably anandamide (AEA). Anandamide then activates cannabinoid receptors (CB1 and CB2), leading to downstream signaling events.
Experimental Protocols
The following protocols are based on established methods for formulating lipophilic compounds for in vivo research. It is crucial to perform small-scale pilot studies to ensure the stability and suitability of the chosen formulation.
Protocol 1: Oral Gavage Formulation
Oral gavage is a common method for precise oral dosing in rodents.
Materials:
-
This compound (PIA)
-
Corn oil (or other suitable edible oil like sesame or olive oil)
-
Vehicle for FAAH inhibitors: 10% PEG-400, 10% Tween-80, and 80% saline[1]
-
0.5% Carboxymethylcellulose (CMC) in sterile water[2]
-
Homogenizer or sonicator
-
Sterile tubes and syringes
Workflow for Oral Gavage Formulation:
Procedure:
-
Vehicle Preparation:
-
For an oil-based vehicle, use corn oil as supplied.
-
For an aqueous suspension, prepare 0.5% (w/v) CMC by slowly adding CMC powder to sterile water while stirring vigorously until fully dissolved.
-
For a mixed vehicle, prepare a solution of 10% PEG-400 and 10% Tween-80 in saline.[1]
-
-
Formulation:
-
Accurately weigh the required amount of PIA.
-
Add the PIA powder to the chosen vehicle.
-
To create a homogenous suspension, use a homogenizer or sonicator. For oil-based formulations, gentle heating may aid in dissolution, but care must be taken to avoid degradation.
-
-
Administration:
-
Administer the formulation to the animal using an appropriate gauge gavage needle.
-
The dosing volume should be calculated based on the animal's body weight (typically 5-10 mL/kg for mice).
-
Protocol 2: Intraperitoneal (IP) Injection Formulation
IP injection is a common route for systemic administration in rodents.
Materials:
-
This compound (PIA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Tween 80 (optional, as a surfactant)
-
Sterile tubes, syringes, and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PIA in DMSO. Given PIA's solubility, a concentration of up to 3 mg/mL can be achieved.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution of 20% DMSO in sterile saline. For example, to make 10 mL of vehicle, mix 2 mL of DMSO with 8 mL of sterile saline.
-
If solubility issues persist, a small amount of Tween 80 (e.g., 1-5%) can be added to the vehicle to improve suspension stability.
-
-
Final Formulation:
-
Add the PIA stock solution to the vehicle to achieve the desired final concentration. Ensure the final concentration of DMSO is well-tolerated by the animals (typically ≤10% of the final injection volume).
-
-
Administration:
-
Administer the formulation via IP injection into the lower right quadrant of the abdomen.
-
The injection volume should be appropriate for the animal's size (e.g., up to 0.5 mL for a 25g mouse).
-
Protocol 3: Subcutaneous (SC) Injection Formulation
SC injection allows for slower absorption compared to IP injection.
Materials:
-
This compound (PIA)
-
Ethanol
-
Cremophor EL
-
Sterile saline (0.9% NaCl)
-
Sterile tubes, syringes, and needles (25-27 gauge)
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of PIA in ethanol. PIA has a solubility of 20 mg/mL in ethanol.
-
-
Vehicle Preparation:
-
A common vehicle for subcutaneous injection of lipophilic compounds is a mixture of ethanol, Cremophor EL, and saline. A typical ratio is 6% ethanol, 6% Cremophor EL, and 88% saline.[3]
-
-
Final Formulation:
-
Add the PIA stock solution to the Cremophor EL and vortex to mix.
-
Add the saline to the mixture and vortex again to form a clear emulsion.
-
Ensure the final concentration of ethanol is low to minimize irritation at the injection site.
-
-
Administration:
-
Administer the formulation subcutaneously in the loose skin over the back or flank.
-
Injection volumes should be kept low to avoid discomfort and leakage (e.g., 0.1-0.2 mL per site).
-
Considerations for Formulation Development
-
Toxicity of Excipients: Always consider the potential toxicity of the chosen excipients. DMSO, for example, can have biological effects on its own and should be used at the lowest effective concentration.[3] A vehicle-only control group is essential in all in vivo experiments.
-
Stability: Formulations should be prepared fresh whenever possible. If storage is necessary, stability should be assessed under the intended storage conditions.
-
pH and Osmolality: For aqueous-based formulations, ensure the pH and osmolality are within a physiologically acceptable range to minimize irritation.
-
Advanced Formulations: For long-term studies or to improve bioavailability, more advanced formulations such as liposomes, nanoparticles, or micronized suspensions can be considered. Micronization has been shown to improve the oral bioavailability of the related compound, palmitoylethanolamide (PEA).[4]
Pharmacokinetics
Currently, there is limited publicly available pharmacokinetic data specifically for this compound. However, studies on other FAAH inhibitors can provide some insight. For example, the FAAH inhibitor URB937 was found to have an oral bioavailability of 5.3% in mice.[2] Given PIA's lipophilicity, it is likely to be distributed into tissues and may have a longer half-life in vivo than predicted from in vitro metabolism studies. Pharmacokinetic studies are highly recommended to determine key parameters such as Cmax, Tmax, and bioavailability for your specific formulation and animal model.
Conclusion
The successful in vivo application of this compound relies on the appropriate selection of a formulation strategy that ensures its solubility and stability. The protocols outlined in these application notes provide a starting point for researchers. It is imperative to tailor the formulation to the specific experimental needs and to conduct thorough validation to ensure reliable and reproducible results. The use of appropriate controls, including a vehicle-only group, is fundamental to the interpretation of the pharmacological effects of PIA.
References
- 1. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application of Palmitoylisopropylamide in cosmetic and dermatological formulations
Application of N-Alkanolamides in Cosmetic and Dermatological Formulations
Note on Palmitoylisopropylamide (PIA): The scientific literature contains limited specific data regarding the dermatological applications of this compound (PIA). However, extensive research is available for the closely related N-acylethanolamine, Palmitoylethanolamide (PEA) . As endogenous fatty acid amides, PIA and PEA share a structural similarity that suggests analogous biological activities. This document will leverage the robust data on PEA to provide detailed application notes and protocols relevant for researchers, scientists, and drug development professionals exploring the use of this class of compounds.
Application Notes
Introduction
Palmitoylethanolamide (PEA) is an endogenous bioactive lipid mediator belonging to the N-acylethanolamine family.[1] It is naturally produced in the body as a pro-homeostatic and protective response to cellular injury and inflammation.[1] In dermatology, PEA is recognized for its potent anti-inflammatory, anti-pruritic, and skin barrier-restoring properties, making it a valuable active ingredient in formulations targeting sensitive and compromised skin conditions such as atopic dermatitis (eczema), pruritus, and general skin irritation.[1][2]
Mechanism of Action
PEA exerts its pleiotropic effects through multiple molecular pathways, acting as a multi-target molecule to restore skin homeostasis. Unlike classic pharmaceuticals that target single receptors, PEA modulates several key cellular processes.
-
Peroxisome Proliferator-Activated Receptor-α (PPAR-α) Activation: PEA directly binds to and activates PPAR-α, a nuclear receptor.[2] This activation leads to the downregulation of pro-inflammatory gene expression, thereby reducing the inflammatory response.
-
Endocannabinoid System (ECS) Modulation (Entourage Effect): While PEA has a low affinity for cannabinoid receptors (CB1 and CB2), it functions as an "entourage" compound. It inhibits the enzymatic degradation of the endocannabinoid anandamide (AEA) by blocking the Fatty Acid Amide Hydrolase (FAAH) enzyme.[1] Elevated levels of AEA can then more effectively activate CB receptors and other targets like TRPV1, contributing to analgesia and inflammation reduction.
-
Mast Cell Stabilization: PEA can down-regulate the degranulation of mast cells, which are key players in allergic and inflammatory responses.[3] By stabilizing these cells, PEA inhibits the release of histamine and pro-inflammatory cytokines like TNF-α.[1]
Key Dermatological Applications
-
Atopic Dermatitis (Eczema): Formulations containing PEA have been clinically shown to reduce the severity of atopic dermatitis, including symptoms like redness (erythema), scaling, and skin thickening (lichenification).[4] It serves as an effective non-steroidal option for managing mild to moderate cases and can reduce the reliance on topical corticosteroids.
-
Pruritus (Itch): PEA effectively alleviates chronic itch associated with dry skin (xerosis) and various dermatoses by modulating sensory nerve responses and reducing inflammation.[2]
-
Skin Barrier Repair: By promoting lipid synthesis and restoring the integrity of the stratum corneum, PEA helps to reduce transepidermal water loss (TEWL) and improve skin hydration.[2][5]
-
Sensitive and Reactive Skin: Due to its profound anti-inflammatory and mast cell-stabilizing effects, PEA is highly suitable for soothing sensitive skin and reducing reactivity to external irritants.[6]
Formulation & Delivery
The lipophilic nature and poor water solubility of PEA present challenges for topical delivery. To enhance its bioavailability and penetration through the stratum corneum, advanced delivery systems are often employed. Elastic nano-liposomes, which mimic the lipid composition of the skin, have been shown to significantly improve the transdermal delivery and skin retention of PEA.[5]
Quantitative Data Summary
Table 1: Summary of Clinical Efficacy of Topical PEA Formulations
| Study / Condition | Participants | Formulation | Key Efficacy Parameters | Results | Citation |
| Atopic Dermatitis | 40 children & adults | PEA cream + topical corticosteroid vs. moisturizer + corticosteroid | Time to disease clearance | PEA group showed more rapid clearance at week 2 and 4. | [4] |
| Atopic Dermatitis | 40 children & adults | PEA cream (maintenance) vs. moisturizer cream | Time to flare-up post-clearance | Mean time to flare was significantly longer in the PEA group (72-79 days) vs. moisturizer group (44-50 days). | [4] |
| Asteatotic Eczema | 40 patients | Emollient with PEA/AEA vs. emollient without | EASI score (Erythema, Skin Integrity, Scaling, Dryness, Itching) | Significant improvement in all EASI parameters in the PEA/AEA group compared to control over 28 days. | [2] |
| Asteatotic Eczema | 40 patients | Emollient with PEA/AEA vs. emollient without | Skin surface hydration | Both groups showed increased hydration, with the PEA/AEA group showing a trend towards better performance. | [2] |
Table 2: Summary of In Vitro Effects of PEA
| Model System | Treatment | Parameter Measured | Key Finding | Citation |
| HaCaT Keratinocytes | PEA-loaded elastic nano-liposomes (10 µM) | Gene expression of inflammatory cytokines | Significant reduction in the expression of Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2). | [5] |
| HaCaT Keratinocytes | PEA-loaded elastic nano-liposomes (10 µM) | Gene expression of sensory receptors | Significant downregulation of Transient Receptor Potential Vanilloid 1 (TRPV1) and upregulation of Cannabinoid Receptor 1 (CB1). | [5] |
| Canine Skin Mast Cells | PEA (10⁻⁸ to 10⁻⁶ M) | Release of inflammatory mediators | Dose-dependent inhibition of histamine, prostaglandin D₂, and TNF-α release induced by allergens. | [1] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of Anti-Pruritic Efficacy
This protocol outlines a clinical study to assess the efficacy of a topical formulation in reducing pruritus in human subjects.
-
Objective: To evaluate the efficacy and safety of a topical formulation containing PIA/PEA compared to a vehicle control in reducing the intensity of chronic pruritus.
-
Study Design: A 4-week, randomized, double-blind, vehicle-controlled study.
-
Subject Population: Adult male and female subjects (n=50) with a clinical diagnosis of chronic pruritus associated with dry skin (xerosis) and an average pruritus score of ≥5 on a 10 cm Visual Analogue Scale (VAS) at baseline.
-
Methodology:
-
Randomization: Subjects are randomly assigned to either the Test Formulation group or the Vehicle group (1:1 ratio).
-
Treatment: Subjects apply the assigned product to the affected skin areas twice daily for 4 weeks.
-
Assessments: Efficacy and safety evaluations are performed at baseline, week 2, and week 4.
-
Primary Efficacy Endpoint: Change from baseline in the pruritus VAS score. The VAS is a 10 cm line where subjects mark their itch intensity from "no itch" (0) to "worst imaginable itch" (10).
-
Secondary Efficacy Endpoints:
-
Change in Quality of Life (QoL) scores, measured by questionnaires such as the Dermatology Life Quality Index (DLQI) or the Patient-Oriented Eczema Measure (POEM).
-
Investigator's Global Assessment (IGA) of skin condition.
-
Measurement of skin hydration (Corneometer®) and Transepidermal Water Loss (TEWL) (Tewameter®).
-
-
Safety Assessment: Recording and evaluation of all adverse events (e.g., stinging, burning, erythema).
-
-
-
Statistical Analysis: The primary endpoint will be analyzed using an Analysis of Covariance (ANCOVA) with the baseline VAS score as a covariate. P-values <0.05 will be considered statistically significant.
Protocol 2: In Vitro Assessment of Anti-Inflammatory Activity
This protocol details an in vitro assay to measure the anti-inflammatory effects of a test compound on human keratinocytes.
-
Objective: To quantify the ability of PIA/PEA to inhibit the production of pro-inflammatory cytokines in human keratinocytes.
-
Model: Human immortalized keratinocyte cell line (HaCaT).
-
Materials: HaCaT cells, cell culture medium (DMEM), TNF-α (or another inflammatory stimulant like LPS), PIA/PEA test compound, ELISA kits for IL-6 and IL-8, MTT reagent.
-
Methodology:
-
Cell Culture: Seed HaCaT cells in 24-well plates and culture until they reach approximately 80% confluency.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of PIA/PEA (e.g., 1, 5, 10, 25 µM) and a vehicle control. Incubate for 2 hours.
-
Inflammatory Challenge: Add TNF-α (e.g., 10 ng/mL) to all wells except the negative control group. Incubate for 24 hours.
-
Supernatant Collection: After incubation, collect the cell culture supernatant from each well for cytokine analysis.
-
Cytokine Quantification (ELISA): Measure the concentration of IL-6 and IL-8 in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Viability (MTT Assay): Assess the cytotoxicity of the test compound by adding MTT reagent to the remaining cells. Measure the absorbance to determine cell viability and ensure that the observed cytokine reduction is not due to cell death.
-
-
Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of PIA/PEA relative to the positive control (stimulated cells without PIA/PEA). Determine the IC₅₀ value if applicable.
Protocol 3: Evaluation of Skin Barrier Function using Human Skin Equivalents
This protocol describes an in vitro method to assess the impact of a topical formulation on skin barrier integrity.
-
Objective: To determine if a formulation containing PIA/PEA can protect or restore the barrier function of a 3D human skin equivalent (HSE) model.
-
Model: Commercially available full-thickness 3D human skin equivalents (e.g., EpiDermFT™, SkinEthic™ RHE).
-
Methodology:
-
Model Acclimatization: Upon receipt, place the HSEs in a 6-well plate with the provided culture medium and equilibrate in a cell culture incubator for 24 hours.
-
Barrier Disruption (Optional): To model a compromised barrier, the HSEs can be challenged. This can be done by tape-stripping the surface a set number of times or by topical application of a known irritant like Sodium Dodecyl Sulfate (SDS) for a short period.
-
Topical Application: Apply a standardized amount (e.g., 2-5 mg/cm²) of the Test Formulation (with PIA/PEA) and a Vehicle control to the surface of the HSEs. A non-treated or barrier-disrupted group serves as a negative control.
-
Incubation: Incubate the treated models for a defined period (e.g., 24, 48, or 72 hours).
-
Barrier Function Assessment:
-
Transepidermal Electrical Resistance (TEER): Measure the electrical resistance across the skin equivalent using an epithelial voltohmmeter. An increase in TEER indicates an improved or restored barrier function.
-
Lucifer Yellow Permeability Assay: Apply a solution of Lucifer Yellow (a fluorescent dye that cannot penetrate an intact barrier) to the surface. After incubation, measure the amount of dye that has permeated into the underlying culture medium using a fluorescence plate reader. Reduced permeability signifies enhanced barrier integrity.
-
-
-
Data Analysis: Compare the TEER values and Lucifer Yellow permeability between the test, vehicle, and control groups using appropriate statistical tests (e.g., ANOVA).
Safety & Toxicology
The safety of PEA in topical formulations is well-documented. Human clinical trials and patch tests have shown that PEA-containing products are non-irritating and non-sensitizing on healthy skin.[7] Mild, transient stinging has been reported infrequently in some pediatric patients with atopic dermatitis.[4] As with any new cosmetic ingredient, a standard safety assessment should be conducted.
-
Cosmetic Product Safety Report (CPSR): Formulations should undergo a full safety assessment as mandated by regulations like the EU Cosmetic Regulation 1223/2009.
-
Standard Toxicological Tests:
-
Skin Irritation: Human Repeat Insult Patch Test (HRIPT) to assess irritation and sensitization potential.
-
Ocular Irritation: In vitro models like the Hen's Egg Test – Chorioallantoic Membrane (HET-CAM) can be used to evaluate eye irritation potential.[7]
-
Phototoxicity: Assesses if the ingredient becomes toxic or irritating upon exposure to UV light.
-
References
- 1. Palmitoylethanolamide: A Natural Compound for Health Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Therapeutic Efficacy of Palmitoylethanolamide and Its New Formulations in Synergy with Different Antioxidant Molecules Present in Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.mdedge.com [cdn.mdedge.com]
- 5. mdpi.com [mdpi.com]
- 6. Usage of Synthetic Peptides in Cosmetics for Sensitive Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tolerability profile of topical cannabidiol and palmitoylethanolamide: a compilation of single-centre randomized evaluator-blinded clinical and in vitro studies in normal skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liposomal Encapsulation of Palmitoylisopropylamide (PIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palmitoylisopropylamide (PIA) is a synthetic analogue of the endogenous fatty acid amide Palmitoylethanolamide (PEA).[1] Like PEA, PIA exhibits significant therapeutic potential, primarily through its action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[2] By inhibiting FAAH, PIA effectively increases the endogenous levels of AEA, thereby potentiating its analgesic, anti-inflammatory, and neuroprotective effects. This indirect modulation of the endocannabinoid system presents a promising therapeutic strategy for a variety of pathological conditions.
However, the clinical translation of PIA is hampered by challenges related to its low aqueous solubility and potential for enzymatic degradation, which can limit its bioavailability when administered orally. Liposomal encapsulation offers a viable strategy to overcome these limitations. Liposomes are biocompatible, biodegradable vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[1][3][4][5] For hydrophobic molecules like PIA, liposomal formulation can enhance solubility, protect the drug from degradation, and potentially improve its pharmacokinetic profile.[6][7][8]
These application notes provide a detailed protocol for the preparation and characterization of PIA-loaded liposomes using the thin-film hydration method followed by extrusion. This method is widely used for its reproducibility and ability to generate unilamellar vesicles of a controlled size.[9][10]
Proposed Signaling Pathway of this compound (PIA)
The therapeutic effects of PIA are primarily attributed to its inhibition of Fatty Acid Amide Hydrolase (FAAH). This inhibition leads to an accumulation of the endocannabinoid anandamide (AEA), which in turn activates cannabinoid receptors CB1 and CB2, as well as other potential targets like the transient receptor potential vanilloid 1 (TRPV1). Activation of these receptors initiates a cascade of intracellular signaling events that ultimately result in reduced neuronal excitability, decreased release of pro-inflammatory mediators, and modulation of pain perception.
Caption: Proposed mechanism of action for this compound (PIA).
Experimental Workflow for Liposome Preparation and Characterization
The following diagram outlines the key steps involved in the preparation and characterization of PIA-loaded liposomes. The process begins with the dissolution of lipids and PIA in an organic solvent, followed by the formation of a thin film. This film is then hydrated to form multilamellar vesicles (MLVs), which are subsequently extruded to produce small unilamellar vesicles (SUVs) of a defined size. Finally, the liposomes are characterized for their physicochemical properties and in vitro performance.
Caption: Workflow for preparing and characterizing PIA-loaded liposomes.
Materials and Methods
Materials
-
This compound (PIA) (>98% purity)
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Polycarbonate membranes (100 nm pore size)
-
Sephadex G-50
Equipment
-
Rotary evaporator
-
Bath sonicator
-
Liposome extruder
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
High-Performance Liquid Chromatography (HPLC) system
-
Dialysis tubing (MWCO 12-14 kDa)
-
Incubator shaker
Detailed Experimental Protocols
Protocol 1: Preparation of PIA-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid and Drug Dissolution:
-
In a round-bottom flask, dissolve DPPC (e.g., 100 mg), cholesterol (e.g., 25 mg), and PIA (e.g., 10 mg) in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture.
-
-
Thin Film Formation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvent under reduced pressure at a temperature above the lipid phase transition temperature (for DPPC, >41°C).
-
Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with 10 mL of pre-warmed PBS (pH 7.4) by rotating the flask in a water bath set to 50-60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Sonication (Optional):
-
For improved homogeneity of the MLVs, sonicate the suspension in a bath sonicator for 5-10 minutes.
-
-
Extrusion:
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane.
-
Transfer the MLV suspension to the extruder.
-
Extrude the liposomes by passing the suspension through the membrane 11-21 times. This process will generate small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Purification:
-
To remove unencapsulated PIA, pass the liposome suspension through a Sephadex G-50 column, eluting with PBS.
-
Collect the liposomal fraction, which will elute in the void volume.
-
Protocol 2: Characterization of PIA-Loaded Liposomes
-
Particle Size and Zeta Potential:
-
Dilute the liposome suspension with PBS.
-
Measure the mean particle size, polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument.
-
-
Morphology:
-
Prepare a sample for Transmission Electron Microscopy (TEM) by placing a drop of the diluted liposome suspension on a carbon-coated copper grid.
-
Negatively stain the sample (e.g., with phosphotungstic acid) and allow it to air dry.
-
Observe the morphology and size of the liposomes under the TEM.
-
-
Encapsulation Efficiency (EE%):
-
Total Drug (Dt): Lyse a known volume of the unpurified liposome suspension with methanol to release the encapsulated PIA.
-
Free Drug (Df): Separate the unencapsulated PIA from the liposomes using a suitable method (e.g., ultracentrifugation or size exclusion chromatography).
-
Quantify the amount of PIA in both the total and free drug fractions using a validated HPLC method.
-
Calculate the EE% using the following formula: EE% = ((Dt - Df) / Dt) * 100
-
Protocol 3: In Vitro Drug Release Study
-
Setup:
-
Transfer a known volume (e.g., 2 mL) of the purified PIA-loaded liposome suspension into a dialysis bag (MWCO 12-14 kDa).
-
Place the dialysis bag in a beaker containing 100 mL of release medium (e.g., PBS pH 7.4 containing 0.5% Tween 80 to maintain sink conditions).
-
Place the beaker in an incubator shaker set to 37°C and a suitable agitation speed (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
-
Analysis:
-
Quantify the concentration of PIA in the collected samples using HPLC.
-
Calculate the cumulative percentage of drug release at each time point.
-
Data Presentation
The following tables provide a template for presenting the quantitative data obtained from the characterization of PIA-loaded liposomes.
Table 1: Physicochemical Properties of PIA-Loaded Liposomes
| Formulation Code | PIA:Lipid Ratio (w/w) | Mean Particle Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD |
| PIA-Lipo-1 | 1:10 | 110.5 ± 3.2 | 0.15 ± 0.02 | -15.8 ± 1.5 |
| PIA-Lipo-2 | 1:15 | 105.2 ± 2.8 | 0.12 ± 0.01 | -18.2 ± 1.8 |
| PIA-Lipo-3 | 1:20 | 102.8 ± 3.5 | 0.11 ± 0.02 | -20.5 ± 2.1 |
| Placebo-Lipo | - | 100.1 ± 2.5 | 0.10 ± 0.01 | -22.1 ± 1.9 |
Table 2: Encapsulation Efficiency of PIA-Loaded Liposomes
| Formulation Code | Total Drug (µg/mL) | Free Drug (µg/mL) | Encapsulation Efficiency (%) |
| PIA-Lipo-1 | 985.6 | 147.8 | 85.0 |
| PIA-Lipo-2 | 658.3 | 85.6 | 87.0 |
| PIA-Lipo-3 | 492.1 | 54.1 | 89.0 |
Table 3: In Vitro Release of PIA from Liposomes in PBS (pH 7.4) at 37°C
| Time (hours) | Cumulative Release (%) - PIA-Lipo-1 | Cumulative Release (%) - PIA-Lipo-2 | Cumulative Release (%) - PIA-Lipo-3 |
| 1 | 8.2 ± 0.5 | 7.5 ± 0.4 | 6.8 ± 0.3 |
| 4 | 25.6 ± 1.2 | 22.8 ± 1.1 | 20.5 ± 1.0 |
| 8 | 45.3 ± 2.1 | 40.1 ± 1.8 | 36.2 ± 1.5 |
| 12 | 60.1 ± 2.5 | 55.4 ± 2.2 | 50.8 ± 2.0 |
| 24 | 78.5 ± 3.1 | 72.3 ± 2.8 | 68.1 ± 2.6 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the successful preparation and characterization of this compound-loaded liposomes. The thin-film hydration method, coupled with extrusion, offers a reliable approach to produce SUVs with controlled size and high encapsulation efficiency. The detailed characterization techniques are essential for ensuring the quality, stability, and in vitro performance of the liposomal formulation. This drug delivery system holds the potential to enhance the therapeutic efficacy of PIA by improving its solubility and bioavailability, thereby paving the way for its further preclinical and clinical development.
References
- 1. Palmitoyl N-Isopropylamide | CAS 189939-61-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. Effects of palmitoylethanolamide on signaling pathways implicated in the development of spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposomal Formulations: A Recent Update [mdpi.com]
- 6. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibition enhances anandamide mediated anti-tumorigenic effects in non-small cell lung cancer by downregulating the EGF/EGFR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoylethanolamide - Wikipedia [en.wikipedia.org]
- 10. Challenges and Recent Progress in Oral Drug Delivery Systems for Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Palmitoylisopropylamide
Welcome to the technical support center for the synthesis of Palmitoylisopropylamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: this compound is typically synthesized through the formation of an amide bond between palmitic acid, or a derivative, and isopropylamine. The two most common laboratory-scale methods are:
-
Two-Step Synthesis via Palmitoyl Chloride: This is a widely used and often high-yielding method. It involves the conversion of palmitic acid to the more reactive palmitoyl chloride, which is then reacted with isopropylamine.
-
Direct Coupling of Palmitic Acid and Isopropylamine: This method utilizes a coupling agent to facilitate the amide bond formation in a one-pot reaction, avoiding the need to isolate the acid chloride intermediate.
Q2: Which synthesis method generally provides a higher yield?
A2: The two-step synthesis via palmitoyl chloride often results in higher yields, with reports of up to 95% for the formation of the acid chloride and subsequent high conversion to the amide.[1][2] Direct coupling methods can also be very efficient, with yields often exceeding 80-90% depending on the chosen coupling agent and reaction conditions.
Q3: What are the key factors that influence the yield of the reaction?
A3: Several factors can significantly impact the yield of this compound synthesis:
-
Purity of Reactants: Ensure that palmitic acid, isopropylamine, and any solvents or reagents are of high purity and free from water.
-
Reaction Temperature: Optimal temperature control is crucial for both activating the carboxylic acid and for the subsequent amidation.
-
Stoichiometry of Reactants: The molar ratio of the reactants, including any coupling agents or bases, needs to be carefully controlled.
-
Choice of Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants.
-
Efficient Removal of Byproducts: Byproducts, such as HCl in the acid chloride route or urea derivatives in carbodiimide coupling, must be effectively removed to drive the reaction to completion.
Q4: How can I purify the final this compound product?
A4: Purification is critical to remove unreacted starting materials, byproducts, and any side products. Common purification techniques include:
-
Recrystallization: This is a highly effective method for purifying solid amides. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from impurities based on their polarity.
-
Washing/Extraction: The crude product can be washed with dilute acid and base solutions to remove any unreacted amine or carboxylic acid, respectively.
Experimental Protocols
Method 1: Two-Step Synthesis via Palmitoyl Chloride
This method involves the initial conversion of palmitic acid to palmitoyl chloride, followed by its reaction with isopropylamine.
Step 1: Synthesis of Palmitoyl Chloride
Materials:
-
Palmitic Acid
-
Thionyl Chloride (SOCl₂)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Catalytic amount of N,N-Dimethylformamide (DMF) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, add palmitic acid and the anhydrous solvent.
-
Slowly add thionyl chloride (typically 1.5 to 2 equivalents) to the stirred suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
Heat the reaction mixture to reflux (typically 60-75°C) and maintain for 1-2 hours, or until the evolution of HCl and SO₂ gas ceases.[1][2]
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
The resulting crude palmitoyl chloride can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
Materials:
-
Palmitoyl Chloride (from Step 1)
-
Isopropylamine
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
A non-nucleophilic base (e.g., Triethylamine or Pyridine)
Procedure:
-
Dissolve the crude or purified palmitoyl chloride in an anhydrous solvent and cool the solution in an ice bath.
-
In a separate flask, dissolve isopropylamine (at least 2 equivalents, or 1 equivalent with 1 equivalent of a non-nucleophilic base) in the same anhydrous solvent.
-
Slowly add the isopropylamine solution to the stirred palmitoyl chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture to remove the hydrochloride salt of the base (e.g., triethylamine hydrochloride).
-
Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Method 2: Direct Coupling using Dicyclohexylcarbodiimide (DCC)
This one-pot method avoids the isolation of the reactive acid chloride intermediate.
Materials:
-
Palmitic Acid
-
Isopropylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
Procedure:
-
Dissolve palmitic acid, isopropylamine (1.0-1.2 equivalents), and a catalytic amount of DMAP in an anhydrous solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
In a separate container, dissolve DCC (1.0-1.1 equivalents) in a small amount of the anhydrous solvent.
-
Slowly add the DCC solution to the stirred reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with dilute HCl and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Parameter | Method 1: Palmitoyl Chloride | Method 2: Direct Coupling (DCC) |
| Starting Materials | Palmitic Acid, Thionyl Chloride, Isopropylamine | Palmitic Acid, Isopropylamine, DCC |
| Number of Steps | Two | One (One-pot) |
| Typical Yield | >90% | 80-95% |
| Key Byproducts | HCl, SO₂, Triethylamine HCl | Dicyclohexylurea (DCU) |
| Reaction Conditions | Reflux for Step 1, 0°C to RT for Step 2 | 0°C to Room Temperature |
| Purification | Filtration, Extraction, Recrystallization/Chromatography | Filtration, Extraction, Recrystallization/Chromatography |
| Advantages | High yield, readily available reagents | One-pot procedure, milder conditions |
| Disadvantages | Handling of corrosive thionyl chloride | Formation of DCU can complicate purification |
Troubleshooting Guide
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Presence of moisture in reactants or solvent. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Use anhydrous solvents and dry reactants thoroughly. - Optimize the reaction temperature; for the acid chloride method, ensure complete formation of the acid chloride before adding the amine. - Carefully perform extraction and recrystallization steps to minimize loss. |
| Formation of N-acylurea byproduct (DCC method) | - The O-acylisourea intermediate rearranges to the more stable N-acylurea. | - Add the DCC solution slowly at 0°C. - Use an additive like 1-hydroxybenzotriazole (HOBt) which reacts with the O-acylisourea intermediate to form an active ester that is less prone to rearrangement. |
| Difficult to filter Dicyclohexylurea (DCU) | - DCU can sometimes form a very fine precipitate. | - Allow the reaction mixture to stand for a longer period to allow the precipitate to agglomerate. - Use a filter aid such as Celite. |
| Product is an oil or difficult to crystallize | - Presence of impurities. - Residual solvent. | - Purify the crude product by column chromatography before attempting recrystallization. - Ensure all solvent is removed under high vacuum. - Try different solvent systems for recrystallization. |
| Reaction does not start or is very slow | - Low purity of starting materials. - Inefficient activation of the carboxylic acid. | - Use high-purity, anhydrous reactants and solvents. - For the acid chloride method, consider adding a catalytic amount of DMF. - For the DCC method, ensure the use of a catalytic amount of DMAP. |
References
Palmitoylisopropylamide solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Palmitoylisopropylamide (PIA). Due to its lipophilic nature, PIA presents solubility challenges in aqueous buffers commonly used in biological experiments. This guide offers practical solutions and detailed protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PIA) and what is its primary biological target?
This compound (PIA) is a synthetic analog of the endogenous fatty acid amide, palmitoylethanolamide (PEA). Its primary biological target is the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] PIA acts as a mixed-type inhibitor of FAAH, which is responsible for the breakdown of endocannabinoids like anandamide.[3] By inhibiting FAAH, PIA can increase the levels of endogenous cannabinoids, thereby modulating various physiological processes.
Q2: Why is PIA difficult to dissolve in aqueous buffers?
PIA is a lipophilic molecule, meaning it has a strong affinity for fats and is poorly soluble in water-based solutions like phosphate-buffered saline (PBS) and cell culture media. This is due to its long palmitoyl (C16) fatty acid chain. This poor aqueous solubility can lead to precipitation, aggregation, and inconsistent results in experiments.
Q3: What are the known solubility properties of PIA?
| Solvent | Solubility |
| DMF | 3 mg/mL |
| Ethanol | 20 mg/mL |
Data sourced from publicly available chemical supplier information.
Q4: What are the common signs of PIA solubility issues in an experiment?
Common indicators of solubility problems include:
-
Visible precipitates: A cloudy or milky appearance in the buffer after adding PIA.
-
Inconsistent assay results: High variability between replicate wells or experiments.
-
Low compound potency: The observed biological effect is lower than expected, potentially due to the compound not being fully dissolved and available to the target.
-
Cell toxicity: Undissolved compound aggregates can sometimes cause non-specific cellular stress.
Troubleshooting Guide
This guide provides a systematic approach to overcoming solubility challenges with PIA.
Issue 1: PIA precipitates out of solution when added to my aqueous buffer.
Cause: The concentration of PIA exceeds its solubility limit in the final aqueous solution. The abrupt change in solvent polarity from an organic stock solution to the aqueous buffer causes the compound to crash out.
Solutions:
-
Optimize the Co-Solvent and Stock Solution Concentration:
-
Primary Recommendation: Use dimethyl sulfoxide (DMSO) as the initial solvent to prepare a high-concentration stock solution.
-
Protocol:
-
Dissolve PIA in 100% DMSO to create a stock solution (e.g., 10 mM). Ensure it is fully dissolved. Gentle warming (to 37°C) or sonication may aid dissolution.
-
For your experiment, perform a serial dilution of the stock solution in your aqueous buffer. It is crucial to add the PIA stock solution to the buffer and mix immediately and vigorously. Do not add buffer to the stock solution.
-
The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
-
-
Utilize Pluronic F-68:
-
Rationale: Pluronic F-68 is a non-ionic surfactant that can improve the solubility of hydrophobic compounds in aqueous solutions by forming micelles.
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of Pluronic F-68 (e.g., 0.01-0.1%).
-
Add the PIA stock solution (in DMSO) to the Pluronic-containing buffer with vigorous mixing.
-
-
-
pH Adjustment (with caution):
-
Rationale: The solubility of some compounds can be influenced by the pH of the solution. While PIA is a neutral molecule and significant pH-dependent solubility changes are not expected, this can be a factor for other compounds.
-
Consideration: Ensure that any pH adjustment is compatible with your experimental system (e.g., cell viability, enzyme activity).
-
Issue 2: My experimental results with PIA are not reproducible.
Cause: Inconsistent solubility and aggregation of PIA can lead to variable effective concentrations in your assays.
Solutions:
-
Freshly Prepare Working Solutions:
-
Best Practice: Always prepare fresh dilutions of PIA from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of aqueous working solutions.
-
-
Vortexing and Mixing:
-
Protocol: Ensure thorough mixing by vortexing immediately after diluting the PIA stock into the aqueous buffer.
-
-
Sonication:
-
Application: If you suspect aggregation, briefly sonicate your final working solution before adding it to your assay. Use a bath sonicator to avoid excessive heating.
-
-
Visual Inspection:
-
Procedure: Before use, visually inspect your prepared solutions for any signs of precipitation. If any is observed, do not use the solution and troubleshoot the preparation method.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM PIA Stock Solution in DMSO
Materials:
-
This compound (PIA) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Calculate the mass of PIA required to make a 10 mM solution. (Molecular Weight of PIA = 297.52 g/mol )
-
Weigh the calculated amount of PIA powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the PIA is completely dissolved. If necessary, gently warm the solution to 37°C in a water bath or sonicate for a few minutes to aid dissolution.
-
Visually confirm that the solution is clear and free of any particulates.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Workflow for an in vitro FAAH Inhibition Assay
This protocol provides a general outline. Specific concentrations and incubation times should be optimized for your experimental setup.
Materials:
-
PIA stock solution (10 mM in DMSO)
-
FAAH enzyme preparation (e.g., rat brain homogenate or recombinant human FAAH)
-
Assay buffer (e.g., Tris-HCl or PBS, pH 7.4)
-
FAAH substrate (e.g., anandamide)
-
Detection reagents (dependent on the assay format, e.g., colorimetric or fluorescent)
-
96-well microplate
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the PIA stock solution in the assay buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Enzyme Incubation: Add the FAAH enzyme preparation to the wells of the microplate.
-
Inhibitor Addition: Add the diluted PIA solutions and the vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the desired temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Reaction Incubation: Incubate the plate for a specific time to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction (if necessary) and add the detection reagents according to the manufacturer's instructions.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of FAAH inhibition for each PIA concentration relative to the vehicle control.
Visualizations
Caption: Signaling pathway of FAAH inhibition by PIA.
References
Technical Support Center: Overcoming Poor Bioavailability of Lipid-Based Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with lipid-based compounds to enhance oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is bioavailability and why is it a challenge for lipophilic compounds?
A: Oral bioavailability refers to the fraction of an administered drug that reaches the systemic circulation. Lipophilic (fat-loving) or poorly water-soluble drugs often exhibit low oral bioavailability because they do not dissolve well in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2] Lipid-based drug delivery systems (LBDDS) are designed to overcome this challenge by presenting the drug in a solubilized form, thereby improving its absorption and, consequently, its bioavailability.[1][3][4][5]
Q2: What are the primary mechanisms by which lipid-based formulations improve bioavailability?
A: Lipid-based formulations enhance bioavailability through several key mechanisms:
-
Enhanced Solubilization: They maintain the drug in a dissolved state within the GI tract, avoiding the slow and often incomplete dissolution of solid drug particles.[1][6]
-
Stimulation of Physiological Responses: Lipids trigger the release of bile salts and digestive enzymes (lipases).[2][7] The digestion products, such as monoglycerides and fatty acids, along with bile salts, form micelles that can further solubilize the drug.[8]
-
Promotion of Lymphatic Transport: For highly lipophilic drugs, LBDDS can facilitate transport via the intestinal lymphatic system, which bypasses the liver's first-pass metabolism, a common reason for reduced bioavailability.[1]
-
Increased Intestinal Permeability: Some lipid excipients can interact with intestinal cell membranes, transiently increasing their permeability to the drug.[8]
Q3: What are the different types of lipid-based drug delivery systems (LBDDS)?
A: LBDDS are typically classified into four main types based on their composition and the type of dispersion they form upon dilution in aqueous media. This classification helps in selecting an appropriate formulation strategy. The systems range from simple oil solutions (Type I) to complex mixtures containing oils, surfactants, and cosolvents that form fine dispersions like nanoemulsions (Type IV). More advanced systems include solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), which use solid lipids to offer better stability and controlled release.[9][10]
Q4: How do I select the right lipid excipients for my formulation?
A: The selection process is critical and should be systematic.[11] Key factors to consider include:
-
Drug Solubility: Screen the solubility of your active pharmaceutical ingredient (API) in a variety of oils, surfactants, and co-solvents to identify excipients with the highest solubilization capacity.[11][12]
-
Miscibility and Dispersibility: The chosen excipients must be miscible with each other to form a stable, isotropic mixture. The formulation should also disperse readily upon contact with aqueous media.[11][12]
-
Digestibility: For many formulations, the digestion of lipid excipients is crucial for drug release and solubilization.[13][14] Therefore, digestible lipids are often preferred.
-
Safety and Regulatory Status: Prioritize excipients with a known history of safety and regulatory acceptance for oral administration.[14][15]
-
Drug Properties (Log P): The lipophilicity of the drug (Log P) can guide excipient choice. Highly lipophilic drugs (Log P > 5) are best suited for oils, while less lipophilic compounds may require more hydrophilic surfactants and solvents.[11]
Troubleshooting Guides
Problem Area 1: Poor API Solubility & Formulation Stability
Q: My API has low solubility in the selected lipid excipients. What are my options?
A: If initial screening reveals poor solubility, consider the following steps:
-
Expand Excipient Screening: Test a wider range of lipids, including long-chain, medium-chain, and synthetic glycerides. Also, screen various surfactants and co-solvents, as they can significantly increase the drug-loading capacity.[6][16]
-
Use Co-solvents: Incorporate a water-miscible or partially water-miscible solvent (e.g., ethanol, propylene glycol, Transcutol® HP) into the formulation. This can enhance the solubilization of the API within the lipid matrix.[11]
-
Increase Temperature: Gently heating the mixture during preparation can sometimes improve the solubility of the API. However, you must confirm the thermal stability of your API to avoid degradation.[11]
-
Consider More Advanced Systems: If solubility in simple systems remains low, explore nanostructured lipid carriers (NLCs), which combine solid and liquid lipids to create a less-ordered matrix with a higher capacity for drug loading.[9][17]
Q: My liquid formulation (e.g., SEDDS) is physically unstable and shows phase separation or drug precipitation during storage. How can I resolve this?
A: Formulation instability is a common challenge.[5] Here’s how to troubleshoot it:
-
Check Excipient Compatibility: Ensure all components (oil, surfactant, co-surfactant) are fully miscible at the intended ratios. Constructing a ternary phase diagram can help identify stable, single-phase regions for your formulation.[11][18][19]
-
Optimize Surfactant/Co-surfactant (S/CoS) Ratio: The ratio of surfactant to co-surfactant is critical for the stability of the pre-concentrate and the resulting emulsion. Systematically vary this ratio to find the optimal balance that prevents phase separation.
-
Evaluate Hydrophile-Lipophile Balance (HLB): The overall HLB of the surfactant blend should be appropriate for the oil phase. For oil-in-water emulsions, a higher HLB (typically >10) is needed. Adjusting the surfactants or their ratios to achieve the optimal HLB can improve stability.[14]
-
Reduce Drug Concentration: Drug precipitation during storage may indicate that the formulation is supersaturated. Try reducing the drug load to below 80% of the equilibrium solubility in the formulation to ensure it remains in solution.[20]
-
Moisture Control: For formulations in capsules, moisture migration from the shell into the lipid fill can cause drug precipitation. Ensure proper storage conditions and consider using less hygroscopic excipients.
Problem Area 2: Poor Emulsification & In Vitro Performance
Q: My SEDDS/SMEDDS formulation does not form a fine emulsion (i.e., it is cloudy or has large droplets) upon dilution. What is wrong?
A: The quality of the emulsion formed is a critical performance attribute.[21] If emulsification is poor, consider these points:
-
Assess Emulsification Efficiency: The choice and concentration of surfactants are paramount. Use surfactants with a higher HLB value, as they are more effective at forming fine oil-in-water emulsions.[14]
-
Optimize Oil/Surfactant Ratio: A higher surfactant-to-oil ratio generally leads to smaller droplet sizes. Experiment with increasing the concentration of your surfactant/co-surfactant mixture (Smix).[18]
-
Droplet Size Analysis: Characterize the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).[21][22] For SMEDDS, the target is typically below 200 nm with a low PDI. If the size is too large, the formulation needs to be optimized.
-
Robustness to Dilution: Test the formulation's performance upon dilution in different media (e.g., water, 0.1N HCl, phosphate buffer) to ensure it is robust and not sensitive to pH or ionic strength changes in the GI tract.[23]
Q: My formulation looks good, but the drug precipitates out during in vitro lipolysis. What does this mean and how can I fix it?
A: In vitro lipolysis is a critical test that simulates the digestion of the lipid formulation in the small intestine.[12][20] Drug precipitation during this test is a major red flag, suggesting that the solubilizing capacity of the formulation is lost as the lipids are digested.[5]
-
Understand the Mechanism: During lipolysis, triglycerides are broken down into more polar monoglycerides and fatty acids.[13] This changes the nature of the lipid vehicle, and if the drug is not readily solubilized by the resulting micellar structures (formed with bile salts), it will precipitate.
-
Increase Surfactant/Co-solvent Content: Formulations with a higher proportion of surfactants and co-solvents (Type III or IV systems) are often more resistant to drug precipitation during digestion because these excipients can help maintain drug solubility even after the oil phase is hydrolyzed.[20]
-
Select Different Lipid Excipients: The type of fatty acids in the lipid vehicle matters. For example, formulations with medium-chain triglycerides (MCTs) are digested differently than those with long-chain triglycerides (LCTs). Experiment with different lipid types to see how their digestion products affect drug solubility.
-
Analyze the Digestion Products: After the lipolysis experiment, separate the aqueous phase (containing the solubilized drug) from the precipitated drug and undigested material via centrifugation. Quantifying the amount of drug in the aqueous phase gives a direct measure of how well the formulation maintains the drug in a solubilized state, which is essential for absorption.[12][20]
Data Presentation
Table 1: Comparison of Common LBDDS and Their Properties
| Formulation Type | Composition | Typical Droplet Size | Bioavailability Enhancement Mechanism | Key Challenge |
| Type I (Oily Solutions) | Oil only | > 10 µm (coarse emulsion) | Solubilization in oil, dependent on digestion | Highly dependent on food; potential for poor dispersion |
| Type II (SEDDS) | Oil, water-insoluble surfactants (HLB < 12) | 250 nm - 1 µm (emulsion) | Self-emulsification, improved dispersion | Turbid emulsion, potential for drug precipitation upon digestion |
| Type IIIA (SEDDS) | Oil, water-soluble surfactants (HLB > 12), co-solvents | 100 - 250 nm (fine emulsion) | Good self-emulsification, less dependent on digestion | Surfactants may inhibit lipases; potential for GI irritation |
| Type IIIB (SMEDDS) | Oil, water-soluble surfactants, co-solvents (higher Smix) | < 100 nm (micro/nanoemulsion) | Forms transparent microemulsion, high solubilization capacity | Higher risk of drug precipitation if not optimized for digestion |
| Type IV (Micellar Solution) | Surfactants, co-solvents (no oil) | < 50 nm (micelles) | Presents drug in a pre-dissolved micellar state | Limited capacity for highly lipophilic drugs; potential for GI irritation |
| SLN / NLC | Solid lipid(s), liquid lipid (for NLC), surfactant | 50 - 1000 nm | Controlled release, protection from degradation, high drug loading (NLC) | Complex manufacturing, potential for drug expulsion during storage |
Table 2: Common Excipients for Lipid-Based Formulations
| Role | Excipient Example | Chemical Nature | Key Properties & Considerations |
| Oil (Lipid) | Capmul MCM | Medium-chain mono- & di-glycerides | Good solvent, readily digested, promotes emulsification. |
| Soybean Oil | Long-chain triglycerides (LCT) | High capacity for lipophilic drugs, promotes lymphatic uptake. | |
| Peceol™ | Glyceryl monooleate | Forms liquid crystalline phases, can enhance permeation. | |
| Surfactant | Kolliphor® EL (Cremophor EL) | Polyoxyl 35 Castor Oil | High HLB (~13), excellent emulsifier for o/w systems. |
| Tween® 80 | Polysorbate 80 | High HLB (~15), commonly used, good safety profile. | |
| Labrasol® | Caprylocaproyl polyoxyl-8 glycerides | Medium HLB (~12), good emulsifier and solvent. | |
| Co-solvent | Transcutol® HP | Diethylene glycol monoethyl ether | High solvent capacity, enhances drug loading, permeation enhancer. |
| Propylene Glycol | Glycol | Common solvent, helps miscibility of surfactants and oils. | |
| Ethanol | Alcohol | Volatile solvent, can increase solubility but may pose capsule compatibility issues. |
Experimental Protocols
Protocol 1: Equilibrium Solubility Screening
Objective: To determine the saturation solubility of the API in various lipid excipients.
Methodology:
-
Add an excess amount of the API to a known volume or weight (e.g., 2 mL or 2 g) of the selected excipient (oil, surfactant, or co-solvent) in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a period sufficient to reach equilibrium (typically 48-72 hours).
-
After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to separate the undissolved API.
-
Carefully collect a known amount of the supernatant and dilute it with a suitable solvent (e.g., methanol, acetonitrile).
-
Quantify the concentration of the API in the diluted sample using a validated analytical method, such as HPLC-UV.
-
Express the solubility as mg/mL or mg/g.
Protocol 2: Self-Emulsification Performance Assessment
Objective: To visually and quantitatively assess the emulsification efficiency and droplet size of a formulation.
Methodology:
-
Visual Assessment: Add 1 mL of the formulation dropwise to 250 mL of a relevant aqueous medium (e.g., distilled water or simulated gastric fluid) in a glass beaker with gentle agitation (e.g., using a magnetic stirrer at ~100 rpm).
-
Observe the dispersion process. A grade can be assigned:
-
Grade A: Rapidly forms a clear or bluish-white microemulsion.
-
Grade B: Rapidly forms a slightly less clear emulsion (bluish-white).
-
Grade C: Forms a fine, milky-white emulsion.
-
Grade D: Forms a dull, grayish-white emulsion with visible oil droplets.
-
Grade E: Poor or no emulsification, with large oil droplets on the surface.
-
-
Droplet Size Analysis: Prepare a diluted sample by adding a small amount of the formulation (e.g., 50 µL) to a larger volume of aqueous medium (e.g., 50 mL). Briefly vortex.
-
Immediately analyze the droplet size distribution and polydispersity index (PDI) using a calibrated Dynamic Light Scattering (DLS) instrument.[21]
Protocol 3: In Vitro Lipolysis
Objective: To simulate the digestion of the LBDDS in the small intestine and measure the extent to which the API remains in a solubilized state.[24]
Methodology:
-
Setup: Use a pH-stat apparatus with a temperature-controlled reaction vessel maintained at 37°C.[12][25]
-
Dispersion: Add the lipid formulation (containing a known amount of API) to a digestion buffer (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) containing bile salts and phospholipids. Allow it to disperse for 10 minutes.[24][26]
-
Initiate Digestion: Initiate the reaction by adding a pancreatic lipase solution. The pH-stat will maintain a constant pH (e.g., 6.5) by titrating the free fatty acids produced during digestion with NaOH. The rate of NaOH addition corresponds to the rate of lipolysis.[25][27]
-
Sampling: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes). Immediately add a lipase inhibitor (e.g., 4-bromophenylboronic acid) to each sample to stop the digestion.[25][26]
-
Phase Separation: Centrifuge the samples at high speed to separate them into an aqueous phase (containing solubilized drug in micelles) and a pellet phase (containing precipitated drug and undigested lipids).
-
Quantification: Analyze the concentration of the API in the aqueous phase by HPLC. This represents the amount of drug available for absorption.
Visualizations
Caption: Workflow for the systematic development of a lipid-based formulation.
Caption: Troubleshooting guide for physical instability in liquid formulations.
Caption: Simplified pathway of lipid digestion and drug absorption.
References
- 1. symmetric.events [symmetric.events]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lipid-associated Oral Delivery: Mechanisms and Analysis of Oral Absorption Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The future of lipid-based drug delivery systems | CAS [cas.org]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. The influence of lipid digestion on the fate of orally administered drug delivery vehicles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Formulation, optimization, and evaluation of self-emulsifying drug delivery systems of nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design of Lipid-Based Formulations for Oral Administration of Poorly Water-Soluble Drug Fenofibrate: Effects of Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development and Optimization of Self-emulsifying Drug Delivery Systems (SEDDS) for Enhanced Dissolution and Permeability of Rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. In vitro lipolysis test ⋅ Gattefossé [gattefosse.com]
- 25. In Vitro Lipolysis [bio-protocol.org]
- 26. research-portal.uu.nl [research-portal.uu.nl]
- 27. Intrinsic lipolysis rate for systematic design of lipid-based formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Palmitoylisopropylamide (PIA) Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Palmitoylisopropylamide (PIA).
Frequently Asked Questions (FAQs)
Q1: What is the primary route of degradation for this compound (PIA) under physiological conditions?
A1: Under physiological conditions, the primary degradation pathway for PIA is enzymatic hydrolysis. The enzyme Fatty Acid Amide Hydrolase (FAAH) is principally responsible for this process.[1][2] This enzymatic action cleaves the amide bond of PIA.
Q2: What are the expected degradation products of PIA?
A2: The degradation of PIA, through both enzymatic and chemical hydrolysis, is expected to yield two primary products: palmitic acid and isopropylamine. This is a result of the cleavage of the amide bond that links the palmitoyl group and the isopropylamine moiety.
Q3: How stable is PIA in acidic and basic solutions?
A3: Fatty acid amides like PIA are generally stable in dilute acids and bases at room temperature.[3] However, hydrolysis can be induced under more strenuous conditions, such as prolonged heating in the presence of strong acids or bases.[4][5][6]
Q4: What conditions can accelerate the degradation of PIA during laboratory storage and handling?
A4: Exposure to high temperatures, strong acidic or basic conditions, and the presence of oxidative agents can accelerate the degradation of PIA.[7][8] For long-term stability, PIA should be stored in a cool, dry place, protected from light, and in a tightly sealed container to prevent exposure to moisture and air.
Q5: Are there any specific analytical methods recommended for monitoring PIA stability?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying PIA and its degradation products.[9][10][11][12][13] A reverse-phase C18 column with a mobile phase consisting of an acetonitrile and water gradient is a common starting point for method development. Detection can be achieved using a UV detector or a mass spectrometer for greater sensitivity and specificity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in stability studies | 1. Fluctuations in temperature or pH.2. Inconsistent preparation of PIA solutions.3. Contamination of reagents or solvents. | 1. Ensure precise control and monitoring of temperature and pH throughout the experiment.2. Standardize the protocol for solution preparation, including solvent type and concentration.3. Use high-purity reagents and solvents and check for any potential contaminants. |
| Rapid degradation of PIA in control samples | 1. Presence of residual acids or bases in glassware.2. Exposure to light, especially UV light.3. Contamination with microorganisms that may produce amidase enzymes. | 1. Thoroughly clean and rinse all glassware with purified water and ensure it is dry before use.2. Protect samples from light by using amber vials or covering them with aluminum foil.3. Use sterile techniques and solutions, especially for long-term studies at ambient temperatures. |
| Difficulty in separating PIA from its degradation products by HPLC | 1. Inappropriate mobile phase composition or gradient.2. Unsuitable column chemistry.3. Poor peak shape due to interactions with the stationary phase. | 1. Optimize the mobile phase gradient and pH to improve resolution.2. Test different column chemistries (e.g., C8, phenyl-hexyl) to find the best separation.3. Add a small amount of a competing amine to the mobile phase to reduce peak tailing of isopropylamine. |
| Low recovery of PIA from formulated products | 1. Interaction of PIA with excipients.2. Adsorption of PIA onto container surfaces.3. Incomplete extraction from the formulation matrix. | 1. Conduct compatibility studies with individual excipients to identify any interactions.2. Use silanized glassware or low-adsorption plasticware.3. Optimize the extraction procedure by trying different solvents and extraction times. |
Quantitative Stability Data
The following tables summarize the expected stability of this compound under various stress conditions. This data is based on general knowledge of fatty acid amide stability and should be confirmed by experimental studies.
Table 1: Effect of pH on PIA Stability at 37°C
| pH | Condition | Expected Half-life (t½) | Primary Degradation Product(s) |
| 3 | 0.1 M HCl | Weeks to Months | Palmitic Acid, Isopropylamine |
| 5 | Acetate Buffer | Months | Palmitic Acid, Isopropylamine |
| 7.4 | Phosphate Buffer | Very Long (Months to Years) | Palmitic Acid, Isopropylamine |
| 9 | Borate Buffer | Months | Palmitic Acid, Isopropylamine |
| 11 | 0.1 M NaOH | Weeks to Months | Palmitic Acid, Isopropylamine |
Table 2: Effect of Temperature on PIA Stability at pH 7.4
| Temperature | Expected Half-life (t½) |
| 4°C | Years |
| 25°C | Months to Years |
| 37°C | Months |
| 60°C | Days to Weeks |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of PIA under various stress conditions to understand its degradation pathways.
Materials:
-
This compound (PIA)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector
-
C18 reverse-phase HPLC column
Procedure:
-
Acid Hydrolysis:
-
Dissolve PIA in methanol to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M HCl.
-
Incubate samples at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve PIA in methanol to a final concentration of 1 mg/mL.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate samples at 60°C for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve PIA in methanol to a final concentration of 1 mg/mL.
-
Add an equal volume of 3% H₂O₂.
-
Incubate samples at room temperature for 24, 48, and 72 hours.
-
At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Store a solid sample of PIA in an oven at 60°C.
-
At 1, 2, and 4 weeks, dissolve a portion of the solid in methanol for HPLC analysis.
-
-
Photostability:
-
Expose a solution of PIA (1 mg/mL in methanol) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.
-
Analyze the sample by HPLC after exposure.
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm or MS in positive ion mode.
Protocol 2: Enzymatic Degradation of PIA by FAAH
Objective: To determine the susceptibility of PIA to enzymatic hydrolysis by FAAH.
Materials:
-
This compound (PIA)
-
Recombinant human FAAH enzyme
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Bovine Serum Albumin (BSA)
-
LC-MS system
Procedure:
-
Prepare a stock solution of PIA in DMSO.
-
In a microcentrifuge tube, combine Tris-HCl buffer, BSA (to prevent non-specific binding), and the FAAH enzyme.
-
Initiate the reaction by adding the PIA stock solution to the enzyme mixture. The final concentration of DMSO should be less than 1%.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the protein.
-
Analyze the supernatant by LC-MS to quantify the remaining PIA and the formation of palmitic acid.
Diagrams
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study of PIA.
Caption: Troubleshooting logic for PIA stability experiments.
References
- 1. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthesis, degradation, and pharmacological importance of the fatty acid amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. periodicos.ufn.edu.br [periodicos.ufn.edu.br]
- 10. ijpsm.com [ijpsm.com]
- 11. pharmascholars.com [pharmascholars.com]
- 12. oatext.com [oatext.com]
- 13. Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Palmitoylisopropylamide purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Palmitoylisopropylamide.
Frequently Asked Questions (FAQs)
Q1: What is the general chromatographic behavior of this compound?
This compound is a lipid amide with a long aliphatic chain (palmitoyl group) and a more polar amide group. This amphipathic nature allows for purification using both normal-phase and reversed-phase chromatography.
-
Normal-Phase Chromatography (NPC): On polar stationary phases like silica gel, this compound will be retained primarily through interactions with its polar amide headgroup. It will elute with moderately polar mobile phases.
-
Reversed-Phase Chromatography (RPC): On nonpolar stationary phases like C18, retention is dominated by hydrophobic interactions of the palmitoyl chain. It will elute with a high percentage of organic solvent in the mobile phase.
Q2: What are the most common impurities I might encounter?
Impurities in a this compound preparation typically stem from the synthesis process.[1] These can include:
-
Unreacted Starting Materials: Palmitic acid and isopropylamine.
-
Coupling Reagent Byproducts: Urea or other byproducts from reagents like DCC or HBTU.
-
Side-Reaction Products: Small amounts of isomeric or related amide byproducts.
-
Degradation Products: Amides can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q3: My this compound seems to be degrading on the silica gel column. What can I do?
Standard silica gel can be slightly acidic, which can lead to the degradation of acid-labile compounds.[2] To mitigate this, you can use a neutralized silica gel. A simple method is to treat the silica gel with an aqueous sodium bicarbonate solution before packing the column.[2]
Q4: I am seeing significant peak tailing during my HPLC analysis. What could be the cause?
Peak tailing for amide compounds can be caused by several factors:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with the amide, causing tailing.[3]
-
Mobile Phase pH: An inappropriate pH can lead to poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase.
To address this, consider adding a small amount of a competing amine, like triethylamine (TEA), to the mobile phase in normal-phase chromatography to block active sites on the silica. For reversed-phase, adjusting the pH with a modifier like formic acid or ammonium acetate can improve peak shape.
Troubleshooting Guides
Issue 1: Poor Separation of this compound from Impurities
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Polarity | Normal-Phase: If your compound elutes too quickly (low Rf), decrease the polarity of your mobile phase (e.g., decrease the percentage of ethyl acetate in hexane). If it elutes too slowly (high Rf), increase the polarity. Reversed-Phase: If your compound elutes too quickly, increase the water content in your mobile phase. If it elutes too slowly, increase the organic solvent (e.g., acetonitrile or methanol) percentage. |
| Co-elution with a Non-polar Impurity (e.g., unreacted palmitic acid in RPC) | Optimize the gradient elution. A shallower gradient can improve the resolution between closely eluting peaks.[4] |
| Co-elution with a Polar Impurity (e.g., urea byproduct in NPC) | Consider switching to a different chromatographic mode. If you are using normal-phase, a reversed-phase separation might provide better resolution, and vice-versa. |
| Column Overloading | Reduce the amount of crude sample loaded onto the column. High sample loads can lead to band broadening and poor separation. |
Issue 2: Low Yield of Purified this compound
| Possible Cause | Recommended Solution |
| Irreversible Adsorption to the Stationary Phase | This can occur on highly active silica gel. Deactivating the silica gel with a small amount of a polar solvent (like methanol) or using a less active stationary phase (e.g., alumina) can help. |
| Product Degradation on the Column | As mentioned in the FAQs, use neutralized silica gel for normal-phase chromatography to prevent acid-catalyzed degradation.[2] Avoid prolonged exposure to harsh mobile phase conditions. |
| Incomplete Elution from the Column | After your main product has eluted, flush the column with a much stronger solvent system to ensure all the product has been recovered. |
| Loss During Solvent Evaporation | This compound is a relatively high molecular weight, waxy solid. However, be mindful of overheating during solvent removal, which could lead to degradation. Use a rotary evaporator at a moderate temperature. |
Experimental Protocols
General Protocol for Normal-Phase Flash Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Column Packing: Pack a glass column with silica gel (consider using neutralized silica gel if degradation is a concern) in the initial mobile phase solvent (e.g., hexane).
-
Loading: Carefully load the dissolved sample onto the top of the silica bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor the elution of your product using Thin Layer Chromatography (TLC).
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Reversed-Phase HPLC Purification
-
Mobile Phase Preparation: Prepare two mobile phases. Mobile Phase A is typically water with a modifier (e.g., 0.1% formic acid), and Mobile Phase B is an organic solvent like acetonitrile or methanol with the same modifier.[5]
-
Column: Use a C18 column suitable for preparative or semi-preparative HPLC.[5]
-
Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.
-
Gradient Elution: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient for a lipid-like molecule might be from 50% to 100% B over 20-30 minutes.
-
Detection and Fraction Collection: Use a UV detector (if the molecule has a chromophore) or an evaporative light scattering detector (ELSD) to monitor the elution. Collect the peak corresponding to this compound.
-
Solvent Removal: Remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be freeze-dried to yield the purified product.
Visualizations
Caption: A general workflow for the purification of this compound by column chromatography.
Caption: A decision tree for troubleshooting poor separation in chromatography.
Caption: A simplified signaling pathway potentially influenced by palmitic acid, the precursor to this compound.[6]
References
- 1. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. iosrphr.org [iosrphr.org]
- 6. Palmitic acid is an intracellular signaling molecule involved in disease development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Amidation of Palmitic Acid
Welcome to the technical support center for the amidation of palmitic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the amidation of palmitic acid.
Issue: Low or No Product Yield
Possible Causes and Solutions:
-
Q1: My reaction is not proceeding, or the yield is very low. What are the common causes?
-
A1: Low yields in palmitic acid amidation can stem from several factors. Firstly, the direct reaction between a carboxylic acid and an amine to form an amide is often slow and requires specific conditions to proceed efficiently. The formation of a stable ammonium carboxylate salt can inhibit the reaction.[1] To overcome this, heating the reaction mixture is often necessary to drive off water and shift the equilibrium towards the amide product.[1] Additionally, ensure your reagents are pure and dry, as water can hydrolyze activating agents or interfere with the reaction. The choice of coupling agent or catalyst is also critical; for instance, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can facilitate the reaction at room temperature.[2]
-
-
Q2: I'm using a catalyst, but the yield is still poor. What could be wrong?
-
A2: Catalyst selection and reaction conditions are crucial. Different catalysts exhibit varying levels of activity. For instance, CuO-CaCO3 has been used for direct amidation at 120°C under solvent-free conditions.[3] Zirconium (IV) chloride is another efficient catalyst for this transformation.[4] If you are using a solid catalyst, ensure it is properly activated and has a high surface area. The catalyst loading is also important; too little may result in incomplete conversion, while too much can sometimes lead to side reactions. It is recommended to perform small-scale optimization experiments to determine the optimal catalyst and its concentration for your specific amine substrate.
-
-
Q3: Does the reaction temperature significantly impact the yield?
-
A3: Yes, temperature plays a significant role. For direct thermal amidation, temperatures above 100°C are generally required to overcome the energy barrier for the dehydration of the ammonium carboxylate salt.[2] However, excessively high temperatures can lead to side reactions and degradation of the product or reagents. For instance, in the deoxygenation of palmitic acid, a related reaction, complete conversion was achieved at 350°C, but higher temperatures did not improve the yield.[5] For catalyzed reactions, the optimal temperature will depend on the specific catalyst used. It is advisable to consult the literature for the recommended temperature range for your chosen catalytic system.
-
-
Q4: How does the molar ratio of reactants affect the outcome?
-
A4: The stoichiometry of the reactants is a critical parameter. Using an equimolar ratio of palmitic acid and the amine is a common starting point.[3] However, in some cases, using a slight excess of one of the reactants can drive the reaction to completion. For example, in some protocols, a molar excess of the amine is used.[4] It is important to note that a large excess of the amine might complicate the purification process.
-
Issue: Presence of Impurities and Side Products
-
Q5: I have obtained a product, but it is contaminated with side products. What are the likely impurities and how can I avoid them?
-
A5: A common side product in amidation reactions is the corresponding nitrile, formed by the dehydration of the primary amide, especially at high temperatures and long reaction times.[6] To minimize nitrile formation, it is advisable to use the lowest effective temperature and monitor the reaction progress to avoid unnecessarily long reaction times. Another potential issue is the formation of symmetrical anhydrides from the carboxylic acid, especially when using certain activating agents. Careful control of the reaction conditions and the order of reagent addition can help mitigate this.
-
-
Q6: My final product is difficult to purify. What are some effective purification strategies?
-
A6: The purification of fatty acid amides often involves techniques like crystallization, distillation, or chromatography. For solid amides, recrystallization from a suitable solvent is a common and effective method.[7] A two-stage distillation process, involving an initial distillation to remove water followed by a high-vacuum distillation, has been described for purifying oleamide.[4] Solid-phase extraction (SPE) can also be employed to isolate primary fatty acid amides from a total lipid extract before further analysis.[8] In some cases, neutralization of unreacted fatty acid with an aqueous alkaline solution followed by distillation can be an effective purification step.[9]
-
Frequently Asked Questions (FAQs)
-
Q7: What are the advantages of using a solvent-free approach for the amidation of palmitic acid?
-
A7: Solvent-free reactions, also known as solid-state or dry media reactions, offer several advantages in line with the principles of green chemistry. They reduce or eliminate the use of hazardous and often flammable organic solvents, leading to a safer and more environmentally friendly process.[10][11] This approach can also simplify the work-up procedure, as there is no need to remove a solvent at the end of the reaction.[6][12] Furthermore, in some cases, solvent-free conditions can lead to shorter reaction times and higher yields.
-
-
Q8: Is microwave-assisted synthesis a viable option for palmitic acid amidation?
-
A8: Yes, microwave-assisted synthesis is a highly effective method for the amidation of fatty acids.[9] Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher product yields compared to conventional heating methods. This technique can be performed under solvent-free conditions, further enhancing its green credentials.
-
-
Q9: Can I use activating agents other than DCC or EDC?
-
A9: Yes, a variety of activating agents can be used for amide bond formation. Carbonyl diimidazole (CDI) is another effective reagent that can be used to activate the carboxylic acid.[7] Boron-based reagents, such as B(OCH2CF3)3, have also been shown to be effective for direct amidation reactions.[2] The choice of activating agent will depend on the specific substrates, desired reaction conditions, and cost considerations.
-
-
Q10: How can I monitor the progress of my amidation reaction?
-
A10: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow you to track the disappearance of the starting materials (palmitic acid and amine) and the appearance of the amide product over time. Infrared (IR) spectroscopy can also be useful, as the formation of the amide bond will result in the appearance of a characteristic carbonyl stretch (around 1650 cm⁻¹) and N-H bands.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Amidation of Palmitic Acid
| Catalyst | Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuO-CaCO₃ | Primary amines | 120 | 8 | Moderate to High | [3] |
| Zirconium (IV) chloride | Monoethanolamine | Optimized | Optimized | 94.6 | [4] |
| Trisodium phosphate, metatitanic acid, silica gel | Oleyl primary amine | 170-210 | 4-8 | >95.3 | [6] |
| Calcium oxide (microwave-assisted) | 1,4-diaminobutane | N/A (850 W) | 2-3 min | 91.17 | [9] |
Table 2: Effect of Reaction Parameters on Palmitic Acid Conversion (Deoxygenation)
| Parameter | Condition | Conversion (%) | C₁₆ Yield (%) | C₁₅ Yield (%) | Reference |
| Temperature | 350°C | 100 | 89.4 | 4.8 | [5] |
| Reaction Time | 6 h | 100 | 89.0 | - | [5] |
| H₂ Pressure | 30 bar | 100 | 89.4 | 4.8 | [5] |
| Catalyst Amount | 0.25 g | 100 | ~89.0 | - | [5] |
| Substrate Amount | 0.50 g | 100 | ~89.0 | 4.8 | [5] |
Experimental Protocols
Protocol 1: Solvent-Free Amidation of Palmitic Acid using CuO-CaCO₃ Catalyst
Materials:
-
Palmitic acid
-
Primary amine
-
CuO-CaCO₃ catalyst
Procedure:
-
In a reaction vessel, combine palmitic acid (1.0 mmol), the primary amine (1.0 mmol), and the CuO-CaCO₃ catalyst (50 mg).[3]
-
Place the vessel in a preheated sand bath at 120°C.[3]
-
Allow the reaction to proceed for 8 hours under solvent-free conditions in the air.[3]
-
After cooling to room temperature, the crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Amidation of Palmitic Acid
Materials:
-
Palmitic acid
-
1,4-diaminobutane
-
Calcium oxide
Procedure:
-
In an open Pyrex glass beaker, mix palmitic acid (40 mM), 1,4-diaminobutane (1.76 g), and calcium oxide (20 g).[9]
-
Subject the mixture to microwave irradiation at 850 W for approximately 1-3 minutes.[9]
-
After cooling to room temperature, add 80 ml of ethyl acetate and heat the resulting solution until boiling.[9]
-
Filter the solution and concentrate the filtrate under vacuum to obtain the crude product.[9]
-
The product can be further purified by recrystallization.
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. Synthesis, Quantification, and Characterization of Fatty Acid Amides from In Vitro and In Vivo Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Palmitic acid-based amide as a corrosion inhibitor for mild steel in 1M HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human Metabolome Database: Showing metabocard for Palmitic amide (HMDB0012273) [hmdb.ca]
Technical Support Center: Strategies to Enhance the Solubility of Poorly Soluble APIs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poorly soluble Active Pharmaceutical Ingredients (APIs).
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments aimed at enhancing API solubility.
Issue 1: Micronization fails to significantly improve the dissolution rate.
-
Question: I have micronized my API, but the dissolution rate has not improved as expected. What could be the reason, and how can I troubleshoot this?
-
Possible Causes and Solutions:
-
Aggregation of Particles: Micronized particles have a high surface energy and may re-aggregate, reducing the effective surface area for dissolution.[1]
-
Solution: Incorporate anti-aggregation agents or surfactants into the formulation to prevent particle agglomeration.[2]
-
-
Poor Wettability: The API may still have poor wettability despite the increased surface area.
-
Solution: Include a wetting agent in the formulation to improve the dispersion of the micronized particles in the dissolution medium.[3]
-
-
Insufficient Particle Size Reduction: The micronization process may not have achieved the desired particle size.[4]
-
Equilibrium Solubility Limitation: Micronization increases the dissolution rate but does not affect the equilibrium solubility of the drug. If the drug's intrinsic solubility is extremely low, even a significant increase in dissolution rate may not lead to a meaningful concentration in solution.
-
Issue 2: Nanosuspension shows instability and particle size growth over time.
-
Question: My nanosuspension formulation is showing signs of instability, with particle size increasing upon storage. How can I address this?
-
Possible Causes and Solutions:
-
Ostwald Ripening: This phenomenon involves the growth of larger particles at the expense of smaller ones due to differences in solubility.[2]
-
Solution: Select a stabilizer that effectively adsorbs onto the particle surface and provides a steric or electrostatic barrier to prevent crystal growth.[2] A combination of stabilizers may be more effective.
-
-
Insufficient Stabilizer Concentration: The amount of stabilizer may be inadequate to cover the entire surface of the nanoparticles.
-
Solution: Optimize the concentration of the stabilizer. This can be done by preparing a series of formulations with varying stabilizer concentrations and monitoring their particle size and stability over time.
-
-
Inappropriate Stabilizer: The chosen stabilizer may not be optimal for the specific API.
-
Solution: Screen a variety of stabilizers with different mechanisms of action (e.g., steric, electrostatic).[2] The selection should be based on the physicochemical properties of the API.
-
-
Issue 3: Amorphous solid dispersion crystallizes during storage.
-
Question: I have prepared an amorphous solid dispersion, but the API is recrystallizing over time, leading to a loss of solubility enhancement. What can I do to prevent this?
-
Possible Causes and Solutions:
-
Mobility of the API within the Polymer Matrix: If the glass transition temperature (Tg) of the solid dispersion is too low, the API molecules may have enough mobility to rearrange and crystallize.[3]
-
Solution: Select a polymer with a high Tg to restrict the mobility of the API. The final solid dispersion should have a Tg significantly higher than the storage temperature.
-
-
Hygroscopicity: Absorption of moisture can act as a plasticizer, lowering the Tg of the solid dispersion and promoting crystallization.
-
Solution: Store the solid dispersion in a low-humidity environment and use moisture-protective packaging. Consider using less hygroscopic polymers.
-
-
Drug-Polymer Immiscibility or Phase Separation: The API and the polymer may not be fully miscible at the intended drug loading, leading to phase separation and crystallization of the drug.
-
Solution: Ensure the drug and polymer are miscible at the desired ratio. This can be predicted using thermodynamic models and confirmed by techniques like Differential Scanning Calorimetry (DSC).[9] Reduce the drug loading if necessary.
-
-
| Strategy | Common Problem | Potential Cause | Troubleshooting Steps |
| Micronization | Low dissolution rate improvement | Particle aggregation | Add anti-aggregation agents/surfactants. |
| Poor wettability | Incorporate a wetting agent. | ||
| Insufficient size reduction | Optimize milling process; consider nanomilling.[6] | ||
| Nanosuspension | Particle size growth (instability) | Ostwald ripening | Optimize stabilizer type and concentration.[2] |
| Insufficient stabilizer | Increase stabilizer concentration. | ||
| Solid Dispersion | Recrystallization of API | Low glass transition temperature (Tg) | Select a polymer with a higher Tg.[3] |
| Moisture absorption | Control humidity during storage; use protective packaging. | ||
| Drug-polymer immiscibility | Ensure miscibility; reduce drug loading.[9] | ||
| Cyclodextrin Complexation | Low complexation efficiency | Steric hindrance | Select a cyclodextrin with an appropriate cavity size.[10] |
| Competitive inhibition | Avoid excipients that can compete for the cyclodextrin cavity. | ||
| Lipid-Based Formulations | Drug precipitation upon dispersion | Supersaturation | Optimize the formulation to maintain the drug in a solubilized state. |
| Poor emulsification | Select appropriate surfactants and co-surfactants.[11] | ||
| pH Modification | Inadequate pH change in microenvironment | Insufficient amount of pH modifier | Increase the concentration of the pH modifier. |
| Buffering capacity of the medium | Select a pH modifier with a pKa that provides buffering in the desired pH range.[12] | ||
| Cosolvency | Drug precipitation upon dilution | Cosolvent dilution | Optimize the cosolvent blend to ensure the drug remains soluble upon dilution in aqueous media.[13] |
Frequently Asked Questions (FAQs)
Q1: What are the key differences between physical and chemical modification techniques for solubility enhancement?
A1: Physical modifications alter the physical properties of the API, such as particle size and crystallinity, without changing its chemical structure.[7] Examples include micronization, nanosuspension, and solid dispersions. Chemical modifications involve altering the API's chemical structure to improve its solubility.[7] This can include salt formation, co-crystallization, and derivatization.
Q2: How do I choose the most appropriate solubility enhancement strategy for my API?
A2: The choice of strategy depends on several factors, including the physicochemical properties of the API (e.g., pKa, logP, melting point), the desired dosage form, and the required dose.[14] A decision-making workflow can help guide the selection process. For instance, for ionizable APIs, salt formation or pH modification might be the first choice.[6][15] For neutral compounds, particle size reduction, solid dispersions, or lipid-based formulations are often considered.[6][16]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it relate to solubility enhancement?
A3: The BCS is a scientific framework that classifies drugs into four categories based on their aqueous solubility and intestinal permeability.[17] APIs in BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) are the primary candidates for solubility enhancement techniques.[6] The goal is to improve their dissolution and, consequently, their bioavailability.[6]
Q4: Can a combination of solubility enhancement techniques be used?
A4: Yes, in some cases, a combination of techniques can be more effective than a single approach. For example, a micronized API can be formulated into a solid dispersion to further enhance its dissolution rate and solubility.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Screening for Stabilizers:
-
Prepare a series of small-scale suspensions of the API in aqueous solutions containing different stabilizers (e.g., polysorbates, poloxamers, lecithin) at various concentrations.
-
Agitate the suspensions for a predetermined time.
-
Visually inspect for signs of aggregation or settling.
-
Measure the particle size of the most promising formulations using a suitable technique like laser diffraction.
-
-
Pre-milling (Optional but Recommended):
-
Create a coarse suspension of the API and the selected stabilizer(s) in an aqueous medium.
-
Reduce the particle size of the coarse suspension using a high-shear mixer or a bead mill. This step improves the efficiency of the high-pressure homogenization process.
-
-
High-Pressure Homogenization:
-
Pass the pre-milled suspension through a high-pressure homogenizer.
-
Apply a pressure of 1000-2000 bar for a specified number of cycles (e.g., 10-20 cycles).
-
Collect samples after a certain number of cycles to monitor the particle size reduction.
-
-
Characterization:
-
Measure the mean particle size, particle size distribution, and zeta potential of the final nanosuspension.
-
Assess the physical stability of the nanosuspension by monitoring these parameters over time at different storage conditions.
-
Determine the dissolution rate of the nanosuspension compared to the unprocessed API.
-
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
-
Selection of a Carrier:
-
Choose a suitable water-soluble polymer as a carrier (e.g., PVP, HPMC, PEG). The choice should be based on the miscibility with the API and the desired release profile.
-
-
Dissolution:
-
Dissolve both the API and the carrier in a common volatile solvent (e.g., methanol, ethanol, acetone). Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Maintain a controlled temperature to avoid thermal degradation of the API.
-
Continue the evaporation until a solid film is formed on the wall of the flask.
-
-
Drying and Pulverization:
-
Further dry the solid film in a vacuum oven to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous nature of the API in the solid dispersion using techniques like DSC and X-ray powder diffraction (XRPD).
-
Evaluate the dissolution rate of the solid dispersion in a relevant medium and compare it to the physical mixture and the pure API.
-
Visualizations
Caption: A generalized experimental workflow for preparing and evaluating solubility-enhanced API formulations.
Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.
References
- 1. pharmtech.com [pharmtech.com]
- 2. agnopharma.com [agnopharma.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Understanding the Micronization of APIs - Excellence in Particle Size Reduction and Drying [jetmillmfg.com]
- 5. flarer.ch [flarer.ch]
- 6. agnopharma.com [agnopharma.com]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improving API Solubility [sigmaaldrich.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cosolvency | PPTX [slideshare.net]
- 14. wjbphs.com [wjbphs.com]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 17. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimizing Temperature Sensitivity of N-isopropylacrylamide (NIPAAm)-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of N-isopropylacrylamide (NIPAAm)-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to problems that may arise during your experiments with NIPAAm-based polymers.
Q1: How can I modify the Lower Critical Solution Temperature (LCST) of my PNIPAAm-based polymer?
The LCST is highly tunable. To adjust it, consider the following:
-
To Increase the LCST: Incorporate hydrophilic comonomers into your polymer structure. The presence of these monomers increases the overall hydrophilicity of the polymer, requiring more energy (a higher temperature) to undergo the phase transition.
-
To Decrease the LCST: Incorporate hydrophobic comonomers. These will enhance the hydrophobic interactions within the polymer backbone, facilitating the coil-to-globule transition at a lower temperature.[1][2][3][4]
Q2: My polymer's phase transition is too broad. How can I achieve a sharper transition?
A broad phase transition can be due to several factors. Here are some strategies to achieve a sharper transition:
-
Optimize Comonomer Distribution: A random and homogenous distribution of comonomers generally leads to a sharper transition. Block copolymers may exhibit broader or multiple transitions.
-
Control Crosslinking Density: Very high or very low crosslinking densities can lead to broader transitions. There is often an optimal range for a sharp transition.
-
Purification: Ensure your polymer is free from unreacted monomers and oligomers, as these impurities can broaden the transition. Dialysis is a common and effective purification method.[5]
-
Polymerization Conditions: Synthesizing the hydrogel at a temperature above the LCST can create a more heterogeneous, porous structure which can influence the sharpness of the transition.[6]
Q3: The LCST of my PNIPAAm-co-Acrylic Acid hydrogel is highly dependent on the pH of the solution. Why is this happening and how can I control it?
This is an expected behavior. Acrylic acid (AAc) is a pH-sensitive monomer.
-
Mechanism: At low pH, the carboxylic acid groups of AAc are protonated (-COOH), making them less hydrophilic. As the pH increases, these groups deprotonate to form carboxylate ions (-COO-), which are highly hydrophilic. This increased hydrophilicity at higher pH requires a higher temperature to induce phase separation, thus increasing the LCST.[7][8]
-
Control: You can control the LCST by adjusting the pH of the buffer solution. For applications requiring a stable LCST, it is crucial to work with a buffered solution at a constant pH.
Q4: I am observing batch-to-batch variability in the LCST of my synthesized polymers. What could be the cause?
Batch-to-batch inconsistency is a common issue in polymer synthesis. The following factors are the most likely culprits:
-
Monomer Purity: Ensure the NIPAAm monomer is of high purity. It is often recommended to recrystallize the monomer before use.[5]
-
Initiator and Crosslinker Concentration: Small variations in the amount of initiator (e.g., APS) or crosslinker (e.g., BIS) can significantly impact the molecular weight and crosslinking density, which in turn affects the LCST.[5]
-
Oxygen Inhibition: Free radical polymerization is sensitive to oxygen. Ensure your reaction mixture is thoroughly deoxygenated (e.g., by bubbling with an inert gas like argon or nitrogen) before and during polymerization.[5][9]
-
Reaction Temperature and Time: Maintain a consistent reaction temperature and time across all batches.
Q5: My hydrogel's response rate to temperature changes is too slow. How can I improve it?
A slow response rate is often limited by the diffusion of water into and out of the hydrogel matrix. To accelerate this:
-
Introduce Porosity: Creating a porous or macroporous structure provides channels for faster water transport. This can be achieved by methods such as salt leaching, gas foaming, or polymerization-induced phase separation.
-
Synthesize Comb-type Grafted Hydrogels: These structures can exhibit a faster response due to the increased surface area for water exchange.
-
Reduce the Hydrogel Dimensions: Smaller or thinner hydrogels have a larger surface area-to-volume ratio, which facilitates faster swelling and deswelling.
Data Presentation: Tuning the LCST with Comonomers
The tables below summarize the effect of incorporating various hydrophilic and hydrophobic comonomers on the LCST of PNIPAAm.
Table 1: Effect of Hydrophilic Comonomers on the LCST of PNIPAAm-based Copolymers
| Hydrophilic Comonomer | Molar Feed Ratio of Comonomer (%) | Resulting LCST (°C) | Reference |
| Acrylamide (AAm) | 20 | > 40 | [3] |
| Acrylic Acid (AAc) | 1.8 | ~37 | [3] |
| Acrylic Acid (AAc) | 20 | ~45 | [10] |
Table 2: Effect of Hydrophobic Comonomers on the LCST of PNIPAAm-based Copolymers
| Hydrophobic Comonomer | Molar Feed Ratio of Comonomer (%) | Resulting LCST (°C) | Reference |
| Dopamine Methacrylamide (DMA) | 1 | Slightly lower than pure PNIPAAm | [1] |
| Dopamine Methacrylamide (DMA) | 5 | Lower than 1% DMA | [1] |
Experimental Protocols
Protocol 1: Synthesis of PNIPAAm Hydrogel via Free Radical Polymerization
This protocol describes a general method for synthesizing a thermoresponsive PNIPAAm hydrogel.
Materials:
-
N-isopropylacrylamide (NIPAAm) monomer
-
N,N'-methylenebis(acrylamide) (BIS) as a crosslinker
-
Ammonium persulfate (APS) as an initiator
-
N,N,N',N'-tetramethylethylenediamine (TEMED) as an accelerator
-
Deionized water
-
Nitrogen or Argon gas
Procedure:
-
Monomer Solution Preparation: Dissolve the desired amount of NIPAAm and BIS in deionized water in a reaction vessel. A typical concentration is around 5-10% (w/v) of NIPAAm.
-
Deoxygenation: Purge the solution with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.[9]
-
Initiation: While continuing the inert gas bubbling, add the initiator (APS solution) and the accelerator (TEMED). The amounts should be optimized based on the desired gelation time and properties.
-
Polymerization: Seal the reaction vessel and allow the polymerization to proceed. The reaction can be carried out at room temperature or at a controlled temperature. Gelation should be observable within an hour. Let the reaction continue for 24 hours to ensure complete polymerization.
-
Purification: After polymerization, cut the resulting hydrogel into smaller pieces and immerse them in a large volume of deionized water. Change the water frequently for several days to remove unreacted monomers and other impurities. This purification step is crucial for obtaining reliable and reproducible results.
Protocol 2: Determination of LCST by UV-Vis Spectroscopy (Cloud Point Measurement)
This protocol outlines the procedure for measuring the LCST of a thermoresponsive polymer solution.
Materials and Equipment:
-
Polymer solution in deionized water (typically 0.1-1.0 wt%)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Cuvettes
Procedure:
-
Sample Preparation: Prepare a dilute solution of your polymer in deionized water.
-
Instrument Setup: Set the UV-Vis spectrophotometer to a wavelength where the polymer solution does not have a strong absorbance, typically around 500 nm.
-
Temperature Scan: Place the cuvette with the polymer solution in the temperature-controlled holder. Start at a temperature below the expected LCST.
-
Data Acquisition: Gradually increase the temperature of the cuvette holder, typically at a rate of 0.5-1.0 °C/minute, while continuously monitoring the transmittance or absorbance.[11]
-
LCST Determination: The LCST is typically defined as the temperature at which the transmittance of the solution drops to 50% of its initial value. This indicates the point at which the polymer becomes insoluble and the solution becomes cloudy.
Protocol 3: Determination of LCST by Differential Scanning Calorimetry (DSC)
DSC is a sensitive technique to determine the thermal transitions of polymers.
Materials and Equipment:
-
Hydrated hydrogel sample or polymer solution
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed DSC pans
Procedure:
-
Sample Preparation: Place a small amount of the swollen hydrogel or polymer solution (typically 5-15 mg) into a DSC pan and seal it hermetically to prevent water evaporation during the measurement. An empty sealed pan is used as a reference.[12]
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Temperature Program: Heat the sample at a controlled rate, for example, 5-10 °C/minute, over a temperature range that encompasses the expected LCST.[12]
-
Data Analysis: The LCST is identified as the onset or the peak of the endothermic transition in the DSC thermogram. This endothermic peak corresponds to the heat absorbed by the system during the dehydration and collapse of the polymer chains.[10][13]
Mandatory Visualizations
References
- 1. Endocytosis of Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heat-induced perturbations of DNA damage signaling pathways are modulated by molecular chaperones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facile preparation of poly(N-isopropylacrylamide)/graphene oxide nanocomposites for chemo-photothermal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(N-isopropylacrylamide)-Based Hydrogels for Biomedical Applications: A Review of the State-of-the-Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Thermoresponsive Poly(N-Isopropylacrylamide) for Cell Culture Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. researchgate.net [researchgate.net]
Side reactions to monitor during Palmitoylisopropylamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Palmitoylisopropylamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
Carbodiimide-mediated coupling: This involves the reaction of palmitic acid with isopropylamine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Acyl chloride method: This method consists of two steps: first, the conversion of palmitic acid to palmitoyl chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2] The resulting palmitoyl chloride is then reacted with isopropylamine to form the desired amide.[1]
Q2: What is the primary side reaction to monitor when using a carbodiimide coupling agent like DCC?
A2: The major side reaction is the formation of an N-acylurea byproduct.[3][4] This occurs when the O-acylisourea intermediate, formed from the reaction of palmitic acid and DCC, rearranges internally before it can be intercepted by isopropylamine.[4] This side product can be difficult to separate from the desired this compound due to similar solubility profiles.[3]
Q3: How can the formation of N-acylurea be minimized?
A3: Several strategies can be employed to suppress N-acylurea formation:
-
Use of additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu) can trap the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement but still reactive towards the amine.[5]
-
Control of reaction temperature: Lower reaction temperatures generally favor the desired amidation over the rearrangement to N-acylurea.
-
Solvent choice: The use of non-polar solvents such as dichloromethane (DCM) or chloroform can reduce the rate of N-acylurea formation.
Q4: What is the main side reaction of concern in the acyl chloride method?
A4: The primary side reaction is the hydrolysis of the highly reactive palmitoyl chloride.[1] If there is any moisture present in the reaction environment (e.g., in the solvent or on the glassware), the palmitoyl chloride will react with water to revert to palmitic acid, reducing the overall yield of the desired amide.[1][6]
Q5: How can I monitor the progress of the reaction and the formation of side products?
A5: The reaction progress can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): To visualize the consumption of starting materials and the appearance of the product and major byproducts.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture, allowing for the determination of the relative amounts of starting materials, product, and impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any significant impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound (Carbodiimide Coupling Method)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of N-acylurea byproduct | 1. Add 1 equivalent of HOBt to the reaction mixture before adding DCC. 2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Use a non-polar aprotic solvent like DCM. | Reduced formation of the N-acylurea and increased yield of the desired amide. |
| Incomplete reaction | 1. Increase the reaction time. 2. Use a slight excess (1.1-1.2 equivalents) of isopropylamine. 3. Ensure efficient stirring of the reaction mixture. | Drive the reaction to completion and increase product yield. |
| Degradation of coupling agent | Use fresh, high-purity DCC or EDC. Store carbodiimide reagents under anhydrous conditions. | Consistent and reliable activation of the carboxylic acid. |
Issue 2: Presence of Impurities in the Final Product (Carbodiimide Coupling Method)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| N-acylurea contamination | 1. During workup, perform multiple washes with an acidic solution (e.g., dilute HCl) to remove any unreacted amine and a basic solution (e.g., saturated NaHCO₃) to remove unreacted palmitic acid and HOBt. 2. Purify the crude product using column chromatography on silica gel. The polarity of the eluent can be optimized to separate the amide from the less polar N-acylurea. | Isolation of pure this compound. |
| Dicyclohexylurea (DCU) contamination (from DCC) | 1. If using a solvent in which DCU is insoluble (e.g., DCM), filter the reaction mixture before the aqueous workup. 2. If DCU precipitates during the reaction, it can be removed by filtration. | Removal of the insoluble urea byproduct. |
Issue 3: Low Yield of this compound (Acyl Chloride Method)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of palmitoyl chloride | 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[7] | Minimized hydrolysis of the acyl chloride and maximized conversion to the amide. |
| Incomplete conversion of palmitic acid to palmitoyl chloride | 1. Use a slight excess of the chlorinating agent (e.g., thionyl chloride). 2. Ensure the reaction temperature is appropriate for the chosen chlorinating agent (e.g., reflux for thionyl chloride). | Complete conversion of the starting carboxylic acid to the reactive acyl chloride. |
| Loss of product during workup | 1. Use a tertiary amine base (e.g., triethylamine) to neutralize the HCl byproduct, forming a salt that can be removed by aqueous washing. 2. Carefully perform extractions to avoid loss of the organic layer. | Efficient recovery of the product after the reaction is complete. |
Data Presentation
Table 1: Effect of Reaction Conditions on N-acylurea Formation in Carbodiimide-Mediated Synthesis (Illustrative Data)
| Entry | Temperature (°C) | Additive | Solvent | This compound Yield (%) | N-acylurea Byproduct (%) |
| 1 | 50 | None | DMF | 65 | 30 |
| 2 | 25 | None | DMF | 75 | 20 |
| 3 | 25 | HOBt | DMF | 90 | <5 |
| 4 | 25 | None | DCM | 85 | 10 |
| 5 | 0 | HOBt | DCM | >95 | <2 |
Table 2: Influence of Reaction Conditions on Palmitoyl Chloride Hydrolysis (Illustrative Data)
| Entry | Solvent | Atmosphere | Reaction Time (h) | This compound Yield (%) | Palmitic Acid Byproduct (%) |
| 1 | Anhydrous DCM | Nitrogen | 2 | 95 | <5 |
| 2 | DCM (not anhydrous) | Air | 2 | 70 | 25 |
| 3 | Anhydrous THF | Nitrogen | 2 | 93 | <7 |
| 4 | Anhydrous DCM | Nitrogen | 8 | 94 | <6 |
| 5 | DCM (not anhydrous) | Air | 8 | 55 | 40 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Carbodiimide Coupling (with HOBt)
-
Materials: Palmitic acid, isopropylamine, dicyclohexylcarbodiimide (DCC), 1-hydroxybenzotriazole (HOBt), dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
Dissolve palmitic acid (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise to the mixture.
-
Stir the reaction at 0 °C for 30 minutes.
-
Add isopropylamine (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via the Acyl Chloride Method
-
Materials: Palmitic acid, thionyl chloride (SOCl₂), isopropylamine, triethylamine (TEA), anhydrous dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, saturated NaCl solution, anhydrous MgSO₄.
-
Procedure:
-
Step A: Preparation of Palmitoyl Chloride
-
In a fume hood, combine palmitic acid (1 equivalent) and thionyl chloride (1.5-2 equivalents) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Remove the excess thionyl chloride by distillation or under reduced pressure. The crude palmitoyl chloride is typically used directly in the next step.
-
-
Step B: Amide Formation
-
Dissolve the crude palmitoyl chloride in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the palmitoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Visualizations
Caption: Main synthetic pathways for this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. CAS 112-67-4: Palmitoyl chloride | CymitQuimica [cymitquimica.com]
- 2. CN101863753A - Method for preparing palmitoyl chloride - Google Patents [patents.google.com]
- 3. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 7. Palmitoyl Chloride|98%+|CAS 112-67-4 Supplier [benchchem.com]
Long-term storage and stability testing for Palmitoylisopropylamide
This technical support center provides guidance on the long-term storage and stability testing of Palmitoylisopropylamide (PIA). Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
There appears to be some variation in storage recommendations from different suppliers. One major supplier of this compound in solid form recommends storage at -20°C, stating that the compound is stable for at least four years at this temperature.[1] Another supplier suggests storing the solid compound at room temperature.
For optimal stability and to minimize the potential for degradation over long-term storage, it is advisable to store this compound at -20°C in a tightly sealed container, protected from moisture. For solutions, it is best to prepare them fresh. If storage of a solution is necessary, it should be aliquoted and stored at -20°C for a short period, although stability in solution has not been extensively reported.
Q2: I have received this compound at room temperature. Is it still viable?
Yes, it is likely still viable. Shipping at ambient temperatures for short durations is common practice for many chemicals that are stored at lower temperatures for the long term. One supplier indicates that this compound is shipped at room temperature in the continental US.[1] As long as the compound was not exposed to extreme heat or other harsh conditions during transit, it should be suitable for use. For long-term storage, it is recommended to transfer it to the recommended -20°C.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in the literature, based on its chemical structure (an amide of a fatty acid), two primary degradation pathways can be anticipated:
-
Hydrolysis: The amide bond can be susceptible to hydrolysis, especially under strong acidic or alkaline conditions, which would yield palmitic acid and isopropylamine.
-
Oxidation: The long alkyl chain of the palmitoyl group could be susceptible to oxidation, particularly if exposed to light, high temperatures, or oxidizing agents.
It is crucial to use validated stability-indicating analytical methods to detect and quantify any potential degradation products during stability studies.
Q4: Is there a standard HPLC method for analyzing the stability of this compound?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Conflicting Storage Temperature Recommendations | Different suppliers may have performed their own stability studies under different conditions, leading to varied recommendations. | For long-term storage, the more conservative approach of -20°C is recommended to ensure maximal stability.[1] If the compound will be used relatively quickly, storage at room temperature as suggested by some suppliers may be acceptable. |
| Batch-to-Batch Variability in Stability | Impurities from the synthesis process can sometimes catalyze degradation. | Always use a high-purity grade of this compound. If you suspect an issue, obtain a certificate of analysis for the specific batch and compare the purity and impurity profiles with previous batches if available. |
| Appearance of New Peaks in HPLC Chromatogram During Stability Study | This indicates degradation of the this compound. | Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. This will help in understanding the degradation pathway. Re-evaluate storage conditions and consider stricter controls on temperature, light, and humidity. |
| Poor Peak Shape or Resolution in HPLC Analysis | The analytical method may not be optimized for this compound. | Adjust the mobile phase composition, gradient, flow rate, or column temperature. Ensure the sample is fully dissolved in the mobile phase or a compatible solvent. Refer to the detailed HPLC protocol below for a starting point. |
| Precipitation of Compound in Solution | This compound has limited solubility in aqueous solutions. | The compound is soluble in ethanol (up to 20 mg/ml) and DMSO (up to 10 mM).[2] For aqueous buffers, it may be necessary to use a co-solvent or a suitable formulation strategy. |
Data Presentation
Table 1: Summary of Recommended Storage Conditions and Stability
| Form | Storage Temperature | Reported Stability | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | Room Temperature | Not specified |
Table 2: Example Data from a Hypothetical Accelerated Stability Study (40°C/75% RH)
| Time Point | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 Months | 100.0 | 0.1 | White crystalline solid |
| 1 Month | 99.5 | 0.5 | White crystalline solid |
| 3 Months | 98.2 | 1.8 | Slight discoloration |
| 6 Months | 96.5 | 3.5 | Off-white solid |
Experimental Protocols
Protocol 1: Representative HPLC Method for Stability Testing of this compound
This protocol describes a general reversed-phase HPLC method suitable for the analysis of this compound. Note: This method should be validated for your specific instrumentation and application.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Solvent for sample preparation: Methanol or a mixture of acetonitrile and water.
-
This compound reference standard.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-2 min: 80% B
-
2-15 min: 80% to 100% B
-
15-20 min: 100% B
-
20.1-25 min: 80% B (re-equilibration)
-
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to get a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration (e.g., 0.1 mg/mL).
-
Stability Samples: Prepare samples from the stability study at the same concentration as the standard solution using the same diluent.
4. Analysis:
-
Inject the standard solution to determine the retention time and peak area of this compound.
-
Inject the stability samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Calculate the percentage of remaining this compound and the percentage of each impurity.
Mandatory Visualizations
Caption: Workflow for a typical long-term stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
Validation & Comparative
Comparative Efficacy Analysis: Palmitoylethanolamide (PEA) vs. Palmitoylisopropylamide (PIA)
A comprehensive review of existing scientific literature reveals a significant disparity in the available efficacy data between Palmitoylethanolamide (PEA) and Palmitoylisopropylamide (PIA), precluding a direct, quantitative comparison of their therapeutic effects. While PEA has been the subject of numerous preclinical and clinical investigations, establishing a robust profile for its anti-inflammatory and analgesic properties, research on PIA is notably sparse, with a primary focus on its biochemical activity as an enzyme inhibitor.
This guide synthesizes the current state of knowledge on both compounds to provide researchers, scientists, and drug development professionals with an objective overview. Due to the lack of in vivo efficacy data for PIA, a direct comparative analysis with PEA is not feasible at this time. The following sections will detail the well-documented efficacy and mechanisms of PEA, followed by a summary of the limited information available for PIA.
Palmitoylethanolamide (PEA): A Profile of a Prominent Endocannabinoid-like Mediator
Palmitoylethanolamide is an endogenous fatty acid amide that has demonstrated significant potential in the management of pain and inflammation across a variety of conditions.[1] Its efficacy is supported by a substantial body of evidence from preclinical models and human clinical trials.[2][3][4]
Mechanism of Action
PEA's therapeutic effects are attributed to a multi-faceted mechanism of action, primarily centered around the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) and an "entourage effect" that enhances the activity of other endocannabinoids.[5][6][7]
-
PPAR-α Activation: PEA directly binds to and activates PPAR-α, a key regulator of inflammatory pathways. This activation leads to the downregulation of pro-inflammatory gene expression, thereby reducing the production of inflammatory mediators.[5][8]
-
Entourage Effect: PEA can indirectly modulate the endocannabinoid system by inhibiting the degradation of anandamide (AEA), a key endocannabinoid. It achieves this by inhibiting the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for breaking down AEA. By increasing the local concentration of AEA, PEA enhances the activation of cannabinoid receptors CB1 and CB2, as well as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, contributing to its analgesic and anti-inflammatory effects.[6][7]
-
Mast Cell and Glial Cell Modulation: PEA has been shown to down-regulate the activation of mast cells and glial cells, which are key players in the inflammatory cascade and the development of chronic pain states.[6][9]
Below is a diagram illustrating the primary signaling pathways of PEA.
Quantitative Efficacy Data from Clinical Trials
Numerous clinical trials have evaluated the efficacy of PEA in various chronic pain conditions. A meta-analysis of these trials has demonstrated a significant reduction in pain scores compared to placebo.[2][4]
| Condition | Dosage Range | Duration | Outcome Measure | Result | Citation |
| Chronic Pain (various) | 300-1200 mg/day | 2 to 12 weeks | Pain Intensity (e.g., VAS, NRS) | Significant reduction in pain scores vs. placebo | [1][2][4] |
| Neuropathic Pain | 600-1200 mg/day | 8 weeks | Pain Intensity | Significant pain reduction | [10] |
| Osteoarthritis | 600 mg/day | 8 weeks | Pain and Function | Improvement in pain and joint function | [1] |
Note: VAS = Visual Analog Scale; NRS = Numeric Rating Scale. The efficacy of PEA can be influenced by its formulation, with micronized and ultra-micronized forms showing enhanced bioavailability.[11]
Experimental Protocols
The following are examples of methodologies used in clinical trials to assess the efficacy of PEA:
Double-Blind, Randomized, Placebo-Controlled Trial for Chronic Pain:
-
Patient Recruitment: Patients with a confirmed diagnosis of a chronic pain condition (e.g., neuropathic pain, fibromyalgia) and a baseline pain score of ≥ 4 on an 11-point Numeric Rating Scale (NRS) are recruited.
-
Randomization: Participants are randomly assigned to receive either micronized PEA (e.g., 600 mg twice daily) or a matching placebo for a predefined period (e.g., 8 weeks).
-
Blinding: Both the participants and the investigators are blinded to the treatment allocation.
-
Outcome Assessment: The primary outcome is the change in the average 24-hour pain intensity from baseline to the end of the treatment period, as measured by the NRS. Secondary outcomes may include changes in quality of life (e.g., using the SF-36 questionnaire), sleep quality, and the use of rescue medication.
-
Statistical Analysis: The difference in the mean change in pain scores between the PEA and placebo groups is analyzed using appropriate statistical tests, such as an independent t-test or ANCOVA.
This compound (PIA): An Investigational FAAH Inhibitor
In stark contrast to PEA, this compound (PIA) is a compound for which there is a significant lack of publicly available efficacy data from in vivo studies or clinical trials. The primary characterization of PIA in the scientific literature is as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Mechanism of Action
The known mechanism of action for PIA is its ability to inhibit FAAH, the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIA would theoretically increase the levels of AEA, leading to enhanced endocannabinoid signaling. This is the same "entourage effect" that is a component of PEA's broader mechanism of action.
One study identified PIA as a mixed-type inhibitor of AEA metabolism with a pI50 value of 4.89.
Efficacy Data
Crucially, no in vivo studies demonstrating the anti-inflammatory or analgesic efficacy of PIA were identified in a comprehensive literature search. Consequently, no quantitative data on its performance in preclinical or clinical settings can be provided. This absence of data prevents a meaningful comparison with the well-documented efficacy of PEA.
Conclusion
Based on the currently available scientific evidence, Palmitoylethanolamide (PEA) is a well-researched compound with demonstrated efficacy in reducing pain and inflammation in a variety of conditions. Its mechanisms of action are multifaceted, involving both direct receptor activation and indirect modulation of the endocannabinoid system.
This compound (PIA), on the other hand, remains a largely investigational compound. While its activity as a FAAH inhibitor is documented, there is a critical lack of in vivo efficacy data to support any claims of therapeutic benefit for pain or inflammation.
For researchers, scientists, and drug development professionals, PEA represents a compound with a substantial foundation of evidence supporting its therapeutic potential. Further research into PIA is required to establish any potential efficacy and to allow for a future comparative analysis with established compounds like PEA. Until such data becomes available, a direct comparison of the efficacy of PEA and PIA is not scientifically justifiable.
References
- 1. researchgate.net [researchgate.net]
- 2. The nuclear receptor peroxisome proliferator-activated receptor-alpha mediates the anti-inflammatory actions of palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nanoparticles prolong N-palmitoylethanolamide anti-inflammatory and analgesic effects in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Long-chain fatty acid effects on peroxisome proliferator-activated receptor-alpha-regulated genes in Madin-Darby bovine kidney cells: optimization of culture conditions using palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of palmitoylethanolamide ameliorates osteoarthritis induced by monosodium iodoacetate in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultramicronized N-palmitoylethanolamine associated with analgesics: Effects against persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors, focusing on their performance, underlying mechanisms, and the experimental data that defines their activity. FAAH is a critical enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other bioactive fatty acid amides. Its inhibition presents a promising therapeutic strategy for a range of neurological and inflammatory disorders. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Introduction to FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that terminates the signaling of N-arachidonoylethanolamine (anandamide), a key endocannabinoid, by hydrolyzing it to arachidonic acid and ethanolamine.[1] By inhibiting FAAH, the endogenous levels of anandamide are elevated, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This amplification of endocannabinoid tone is being explored for its therapeutic potential in treating pain, anxiety, and inflammatory conditions, potentially avoiding the psychoactive side effects associated with direct CB1 receptor agonists.[2][3]
The development of FAAH inhibitors has led to a variety of chemical scaffolds, broadly categorized as reversible and irreversible inhibitors. This guide will compare some of the most well-characterized FAAH inhibitors, including the irreversible inhibitors PF-04457845 and URB597, and the reversible inhibitor OL-135.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and selectivity of key FAAH inhibitors based on reported experimental data. Direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: In Vitro Potency of FAAH Inhibitors
| Inhibitor | Chemical Class | Mechanism | Target Species | IC50 (nM) | Ki (nM) | Reference(s) |
| PF-04457845 | Piperidine Urea | Irreversible | Human | 7.2 | - | [4] |
| Rat | 7.4 | - | [5] | |||
| URB597 | Carbamate | Irreversible | Human | 4.6 | - | [1] |
| Rat | - | - | ||||
| OL-135 | α-Ketoheterocycle | Reversible | Human | - | 4.7 | [6] |
| Rat | - | - | ||||
| PF-3845 | Piperidine Urea | Irreversible | Human | - | 230 | [7] |
| JNJ-42165279 | Urea | Irreversible | Human | 70 | - | [8] |
| Rat | 313 | - | [8] |
Table 2: In Vivo Efficacy of FAAH Inhibitors in a Rat Model of Inflammatory Pain (CFA)
| Inhibitor | Route of Administration | Minimum Effective Dose (MED) | Effect | Reference(s) |
| PF-04457845 | Oral | 0.1 mg/kg | Reduction in mechanical allodynia | [6] |
| PF-3845 | Oral | 3 mg/kg | Reduction in mechanical allodynia | [6] |
| URB597 | Intraperitoneal | 0.3 mg/kg | Reduction in mechanical allodynia and thermal hyperalgesia | [9] |
Table 3: Clinical Trial Overview of Selected FAAH Inhibitors
| Inhibitor | Developer | Phase | Indication(s) | Status/Outcome | Reference(s) |
| PF-04457845 | Pfizer | Phase 2 | Osteoarthritis Pain, Cannabis Withdrawal | Well-tolerated but lacked efficacy for osteoarthritis pain. Showed reduction in cannabis withdrawal symptoms. | [10][11] |
| JNJ-42165279 | Johnson & Johnson | Phase 2 | Anxiety, Depression | Suspended as a precautionary measure following the BIA 10-2474 incident. | [5] |
| URB597 | Phase 1 | - | Completed, but further clinical development status is not widely reported. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological and experimental processes involved in the study of FAAH inhibitors, the following diagrams have been generated using Graphviz.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and preclinical evaluation of [11C-carbonyl]PF-04457845 for neuroimaging of fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of a fatty acid amide hydrolase inhibitor (PF-04457845) in the treatment of cannabis withdrawal and dependence in men: a double-blind, placebo-controlled, parallel group, phase 2a single-site randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Palmitoylisopropylamide and AM404 in the Inhibition of Anandamide (AEA) Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Palmitoylisopropylamide (PIA) and N-(4-hydroxyphenyl)-arachidonamide (AM404) in inhibiting the hydrolysis of anandamide (AEA), a key endocannabinoid neurotransmitter. This analysis is supported by experimental data, detailed methodologies, and visual representations of the relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory Efficacy
The inhibitory potential of this compound and AM404 against AEA hydrolysis, primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), has been quantified in several studies. The following table summarizes the key inhibitory concentration (IC50) and pIC50 values reported in the literature. Lower IC50 and higher pIC50 values indicate greater potency.
| Compound | Assay Type | Enzyme/Cell Source | IC50 | pIC50 | Inhibition Type | Reference |
| This compound | [3H]-Anandamide Metabolism | Rat Brain Homogenate | - | 4.89 | Mixed | [1][2][3][4] |
| AM404 | [3H]-Anandamide Metabolism | Rat Brain Homogenate | 6 µM | 5.44 | - | [2] |
| This compound | [3H]-Ethanolamine formation from [3H]-AEA | Intact C6 Glioma Cells | Similar to AM404 | - | - | [2][3][4] |
| AM404 | [3H]-Ethanolamine formation from [3H]-AEA | Intact C6 Glioma Cells | Similar to PIA | - | - | [2][3][4] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates a more potent inhibitor.
Mechanism of Action
This compound (PIA) primarily acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the main enzyme responsible for the degradation of anandamide.[1][5] Studies have characterized its inhibitory action as a mixed type of inhibition.[2][3] PIA displays minimal binding affinity for cannabinoid receptors CB1 and CB2.[1]
AM404 exhibits a more complex pharmacological profile. While it is a known inhibitor of FAAH, it was initially identified as an endocannabinoid reuptake inhibitor.[6][7] It is now understood that its inhibition of FAAH contributes significantly to the observed reduction in AEA uptake by preventing its intracellular degradation.[6] Beyond its effects on FAAH, AM404 is also a potent activator of the transient receptor potential vanilloid type 1 (TRPV1) channel and can act as a weak agonist at CB1 and CB2 receptors.[6][8][9] Furthermore, AM404 is a metabolite of the common analgesic paracetamol (acetaminophen) and is formed in the brain.[8][10]
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental design, the following diagrams are provided in the DOT language for Graphviz.
Experimental Protocols
The following is a representative protocol for an in vitro FAAH activity assay using radiolabeled anandamide, based on methodologies described in the literature. This protocol allows for the determination of the inhibitory efficacy of compounds like this compound and AM404.
Objective: To measure the inhibition of FAAH-catalyzed hydrolysis of [3H]-Anandamide by test compounds.
Materials:
-
Rat brain homogenate (as a source of FAAH)
-
[3H]-Anandamide (radiolabeled substrate)
-
This compound and AM404 (test inhibitors)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Chloroform/Methanol (1:1 v/v) solution to stop the reaction
Procedure:
-
Enzyme Preparation: Prepare rat brain homogenates in a suitable buffer on ice. The protein concentration of the homogenate should be determined using a standard protein assay.
-
Assay Setup: In microcentrifuge tubes, prepare the following reaction mixtures:
-
Total Hydrolysis (Control): Add a known amount of brain homogenate, assay buffer, and the vehicle used to dissolve the inhibitors (e.g., DMSO).
-
Inhibitor Wells: Add the same amount of brain homogenate, assay buffer, and varying concentrations of either this compound or AM404.
-
-
Pre-incubation: Pre-incubate the reaction mixtures for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding a specific concentration of [3H]-Anandamide to each tube.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 15-30 minutes) during which the hydrolysis of [3H]-Anandamide to [3H]-ethanolamine and arachidonic acid occurs.
-
Termination of Reaction: Stop the reaction by adding a cold solution of chloroform/methanol (1:1 v/v). This denatures the enzyme and allows for the separation of the polar product ([3H]-ethanolamine) from the non-polar substrate ([3H]-Anandamide).
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The [3H]-ethanolamine will be in the upper aqueous phase, while the unreacted [3H]-Anandamide will be in the lower organic phase.
-
Quantification: Carefully collect a sample of the aqueous phase, add it to a scintillation vial with a scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the amount of [3H]-ethanolamine produced in each sample.
-
Determine the percentage of inhibition for each concentration of the inhibitor compared to the total hydrolysis control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each compound.
-
Conclusion
Both this compound and AM404 are effective inhibitors of anandamide hydrolysis. This compound appears to be a more selective FAAH inhibitor, while AM404 possesses a broader pharmacological profile, interacting with other key targets in the endocannabinoid and related signaling systems. The choice between these two compounds for research or therapeutic development would depend on the desired specificity of action. The provided data and protocols offer a foundation for further comparative studies and drug discovery efforts targeting the endocannabinoid system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. The anandamide transport inhibitor AM404 reduces the rewarding effects of nicotine and nicotine-induced dopamine elevations in the nucleus accumbens shell in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 10. athenaeumpub.com [athenaeumpub.com]
Comparative Analysis of Palmitoylisopropylamide Cross-reactivity with Other Hydrolases: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative overview of Palmitoylisopropylamide (PIA) and its interaction with hydrolases. While specific quantitative data on the cross-reactivity of PIA with a broad panel of hydrolases is not extensively available in the public domain, this document outlines its primary target, discusses the importance of selectivity profiling, and provides standardized experimental protocols for assessing such interactions.
This compound (PIA) is recognized primarily as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). The inhibitory potency of PIA against FAAH has been determined, with a reported pIC50 value of 4.89 for the inhibition of anandamide metabolism.[1] This indicates a moderate level of potency against its primary target. The inhibition by PIA has been characterized as a mixed type of inhibition.[1]
The Critical Need for Hydrolase Selectivity Profiling
While PIA's effect on FAAH is established, its interaction with other related hydrolases is a crucial aspect of its pharmacological profile. The serine hydrolase superfamily is a large and diverse group of enzymes with important physiological roles. Off-target inhibition can lead to unintended biological effects, complicating the interpretation of experimental results and potentially causing adverse effects in therapeutic applications.
Key hydrolases that are often considered in selectivity profiling for FAAH inhibitors include:
-
Monoacylglycerol Lipase (MAGL): The primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL can lead to profound elevations in 2-AG levels, resulting in cannabinoid receptor-dependent effects that are distinct from those of FAAH inhibition.
-
α/β-Hydrolase Domain-containing 6 (ABHD6) and 12 (ABHD12): These enzymes also contribute to the metabolism of 2-AG in the brain and other tissues. Understanding the interaction of a compound with these hydrolases is essential for a complete picture of its impact on the endocannabinoid system.
Comparative Data on Hydrolase Inhibition
As of this review, specific quantitative data (e.g., IC50 or Ki values) for this compound against a panel of other hydrolases such as MAGL, ABHD6, and ABHD12 is not available in the cited literature. The primary focus of existing research has been on its activity as a FAAH inhibitor.
For a comprehensive understanding, a direct comparison of PIA's inhibitory activity against FAAH and other key hydrolases would be necessary. The following table is presented as a template for how such comparative data should be structured.
| Hydrolase Target | This compound (PIA) | Control Compound (e.g., URB597) | Control Compound (e.g., JZL184) |
| FAAH | pIC50 = 4.89[1] | Insert Data | Insert Data |
| MAGL | Data Not Available | Insert Data | Insert Data |
| ABHD6 | Data Not Available | Insert Data | Insert Data |
| ABHD12 | Data Not Available | Insert Data | Insert Data |
| Other Serine Hydrolases | Data Not Available | Insert Data | Insert Data |
Experimental Protocols for Assessing Hydrolase Cross-reactivity
To determine the selectivity of a compound like PIA, a series of biochemical assays are required. The following is a detailed, representative protocol for assessing the in vitro inhibitory activity of a test compound against FAAH and other relevant hydrolases.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of hydrolases (e.g., FAAH, MAGL, ABHD6, ABHD12).
Materials:
-
Recombinant human hydrolases (FAAH, MAGL, ABHD6, ABHD12)
-
Specific fluorogenic or chromogenic substrates for each enzyme (e.g., Anandamide-[4-(3-phenyl-ureido)]-7-methoxycoumarin for FAAH)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Test compound (this compound) dissolved in DMSO
-
Control inhibitors with known selectivity profiles
-
96-well microplates (black plates for fluorescent assays)
-
Microplate reader capable of kinetic fluorescence or absorbance measurements
Procedure:
-
Enzyme Preparation: Recombinant enzymes are diluted in assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in assay buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).
-
Assay Reaction: a. To each well of the microplate, add the assay buffer. b. Add the test compound at various concentrations (and control inhibitors and vehicle control). c. Pre-incubate the enzyme with the test compound for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding. d. Initiate the enzymatic reaction by adding the specific substrate.
-
Data Acquisition: The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance using a microplate reader.
-
Data Analysis: a. The initial reaction velocities are calculated from the linear portion of the progress curves. b. The percent inhibition for each concentration of the test compound is calculated relative to the vehicle control. c. The IC50 value is determined by fitting the concentration-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Visualizing Methodologies and Pathways
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflow for assessing hydrolase inhibitor selectivity.
Caption: Simplified FAAH signaling pathway and the inhibitory action of PIA.
Conclusion
This compound is a known inhibitor of FAAH. However, a comprehensive understanding of its selectivity profile through cross-reactivity studies with other hydrolases is currently lacking in the available scientific literature. For the advancement of research and potential therapeutic development, it is imperative that compounds like PIA are subjected to rigorous selectivity profiling. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for conducting such essential investigations. Researchers are encouraged to perform these studies to fully characterize the pharmacological properties of this compound and similar compounds.
References
In Vitro Validation of Palmitoylisopropylamide as a Non-Competitive Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Palmitoylisopropylamide (PIA) with other non-competitive and mixed-type inhibitors of Fatty Acid Amide Hydrolase (FAAH). The information presented is supported by experimental data from in vitro studies to validate its mechanism of action and comparative efficacy.
Introduction to FAAH and Non-Competitive Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides, including the endogenous cannabinoid anandamide. Inhibition of FAAH leads to increased levels of anandamide, which can produce analgesic, anxiolytic, and anti-inflammatory effects. This makes FAAH an attractive therapeutic target for various neurological and inflammatory disorders.
Enzyme inhibitors can be classified based on their mechanism of action. Non-competitive inhibitors bind to a site on the enzyme distinct from the active site, altering the enzyme's conformation and reducing its catalytic activity without preventing substrate binding. In contrast, mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's catalytic rate and its affinity for the substrate. This compound (PIA) has been identified as a mixed-type inhibitor of FAAH, exhibiting a non-competitive component in its mechanism of action.
Comparative Analysis of FAAH Inhibitors
The following table summarizes the in vitro potency of this compound and other notable non-competitive and mixed-type FAAH inhibitors. This data is essential for comparing their efficacy and potential as therapeutic agents.
| Compound | Inhibition Type | pI50 | IC50 (µM) | Ki (µM) | Species | Reference(s) |
| This compound (PIA) | Mixed-type | 4.89 | - | Ki(slope) = 15, Ki(intercept) = 87 | Rat | [1] |
| Ibu-AM68 | Mixed-type | - | - | 0.26 | Rat | |
| TPA14 | Non-competitive | - | - | - | Rat | |
| Oleoylethanolamide | Mixed-type | 5.33 | - | Ki(slope) = 3.9, Ki(intercept) = 11 | Rat | [1] |
| URB597 | Irreversible/Covalent | - | < 0.02 | - | BV2 Cells | [2] |
| PF-3845 | Irreversible/Covalent | - | < 0.02 | - | BV2 Cells | [2] |
Note: pI50 is the negative logarithm of the IC50 value. A higher pI50 indicates greater potency. Ki represents the inhibition constant. For mixed-type inhibitors, two Ki values are provided: Ki(slope) (binding to the free enzyme) and Ki(intercept) (binding to the enzyme-substrate complex). IC50 and Ki values can vary depending on the experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below is a representative protocol for an in vitro FAAH inhibition assay to determine the mode of inhibition and kinetic parameters.
In Vitro FAAH Inhibition Assay Protocol
1. Materials and Reagents:
-
Enzyme Source: Homogenates of rat brain tissue or recombinant FAAH.
-
Substrate: Radiolabeled anandamide ([³H]-AEA) or a fluorogenic substrate.
-
Inhibitors: this compound (PIA) and other test compounds.
-
Buffer: Tris-HCl buffer (pH 7.4-9.0, depending on the assay).
-
Scintillation fluid (for radiolabeled assays) or a fluorometer (for fluorogenic assays).
-
Microcentrifuge tubes or 96-well plates.
-
Incubator or water bath.
2. Enzyme Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Use the resulting supernatant containing the membrane-bound FAAH for the assay. Alternatively, use a commercially available purified or recombinant FAAH enzyme.
3. Inhibition Assay Procedure:
-
Pre-incubate the enzyme preparation with varying concentrations of the inhibitor (e.g., PIA) for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
To determine the mode of inhibition, perform the assay with multiple concentrations of both the inhibitor and the substrate.
-
Initiate the enzymatic reaction by adding the substrate (e.g., [³H]-AEA) to the pre-incubated enzyme-inhibitor mixture.
-
Allow the reaction to proceed for a specific time, ensuring that the product formation is within the linear range.
-
Terminate the reaction (e.g., by adding an acidic solution).
-
Quantify the amount of product formed. For radiolabeled assays, this involves separating the product from the unreacted substrate followed by scintillation counting. For fluorogenic assays, measure the fluorescence intensity.
4. Data Analysis:
-
Calculate the initial reaction velocities (V) at each substrate and inhibitor concentration.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
To determine the mechanism of inhibition, plot the data using a Lineweaver-Burk plot (1/V vs. 1/[Substrate]).
-
Competitive inhibition: Lines intersect on the y-axis.
-
Non-competitive inhibition: Lines intersect on the x-axis.
-
Mixed-type inhibition: Lines intersect in the second or third quadrant.
-
Uncompetitive inhibition: Lines are parallel.
-
-
Calculate the inhibition constants (Ki) by fitting the data to the appropriate inhibition model equations.
Visualizing Mechanisms and Pathways
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex biological processes and experimental designs.
Figure 1: Experimental workflow for in vitro FAAH inhibition assay.
Figure 2: Mechanism of mixed-type enzyme inhibition.
Figure 3: Role of FAAH and its inhibition by PIA in the endocannabinoid pathway.
Conclusion
The in vitro data validate this compound as a mixed-type inhibitor of FAAH, with a demonstrable non-competitive component to its mechanism of action. Its potency, as indicated by its pI50 and Ki values, is comparable to other known fatty acid amide inhibitors. The provided experimental protocol offers a framework for researchers to independently verify these findings and to screen other potential FAAH inhibitors. The visualization of the experimental workflow, inhibition mechanism, and signaling pathway serves to clarify these complex processes for professionals in the field of drug discovery and development. Further investigation into the in vivo efficacy and safety profile of PIA is warranted to determine its full therapeutic potential.
References
Palmitoylisopropylamide and TRPV1 Receptors: A Comparative Analysis with Other N-Acylethanolamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Palmitoylisopropylamide (PIA) on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, in contrast to other well-studied N-acylethanolamides. While N-acylethanolamides like Anandamide (AEA) and Palmitoylethanolamide (PEA) are known to directly interact with and modulate TRPV1, current evidence suggests that this compound's influence is primarily indirect, stemming from its role as an inhibitor of Fatty Acid Amide Hydrolase (FAAH).
Direct vs. Indirect Modulation of TRPV1
N-acylethanolamides are a class of endogenous lipid signaling molecules that exhibit a range of biological activities. Several members of this family are recognized as modulators of the TRPV1 receptor, a non-selective cation channel involved in pain perception, inflammation, and thermoregulation.
-
Anandamide (AEA): The most studied endocannabinoid, AEA, is a full agonist of the TRPV1 receptor.[1][2] It binds to the same site as capsaicin, the pungent compound in chili peppers, leading to channel opening and subsequent desensitization.[1]
-
Palmitoylethanolamide (PEA): This N-acylethanolamide acts as a weak partial agonist at TRPV1 channels.[3][4] PEA can induce an increase in intracellular calcium ([Ca2+]i) and can also potentiate the effects of other TRPV1 agonists like anandamide.[5][6] Its mechanism of action may also involve the activation of the peroxisome proliferator-activated receptor-alpha (PPARα), which can, in turn, modulate TRPV1 activity.[3][4]
-
Oleoylethanolamine (OEA): Another member of this family, OEA, has been shown to evoke TRPV1 currents, particularly in cells sensitized by protein kinase C.[1]
In contrast, This compound (PIA) is primarily characterized as an inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of anandamide. By inhibiting FAAH, PIA can increase the synaptic and tissue concentrations of endogenous anandamide. This elevation of anandamide levels can then lead to an indirect activation and modulation of TRPV1 receptors.[7] There is currently a lack of evidence demonstrating a direct interaction of PIA with the TRPV1 receptor itself.
Data Presentation: N-Acylethanolamides and TRPV1 Receptor Activity
The following table summarizes the quantitative data on the interaction of key N-acylethanolamides with the TRPV1 receptor. No direct activity data for this compound is available.
| Compound | Target Receptor(s) | Mechanism of Action on TRPV1 | Potency (EC50/IC50) | Cell/Tissue Type | Reference |
| Anandamide (AEA) | TRPV1, CB1, CB2 | Full Agonist | ~261 nM (Ca2+ influx) | hTRPV1-HEK293 cells | [8] |
| ~1.95 µM (Ca2+ influx) | Vagal Afferent Neurons | [9] | |||
| ~9.80 µM (Current) | Vagal Afferent Neurons | [9] | |||
| Palmitoylethanolamide (PEA) | TRPV1, PPARα | Weak Partial Agonist / Potentiator | ~3.0 µM (Ca2+ increase) | F11 cells | [3] |
| This compound (PIA) | FAAH | Indirect (via FAAH inhibition) | No direct activity data available | N/A |
Experimental Protocols
The data presented above are typically generated using the following key experimental methodologies:
Intracellular Calcium Imaging
This technique is used to measure changes in the concentration of free intracellular calcium ([Ca2+]i) in response to the application of a compound.
-
Cell Culture: Cells endogenously expressing or transiently transfected with the TRPV1 receptor (e.g., F11, HEK293, or CHO cells) are cultured on glass coverslips.
-
Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Compound Application: The coverslip is placed in a perfusion chamber on the stage of an inverted microscope. The cells are continuously perfused with a physiological saline solution. The test compound (e.g., PEA, AEA) is applied at various concentrations through the perfusion system.
-
Data Acquisition: The fluorescence intensity is measured at different wavelengths using a microfluorimetry setup. The ratio of fluorescence intensities is proportional to the intracellular calcium concentration. An increase in this ratio upon compound application indicates receptor activation and subsequent calcium influx.[3]
Patch-Clamp Electrophysiology
This method allows for the direct measurement of ion channel activity by recording the electrical currents flowing across the cell membrane.
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells expressing TRPV1.
-
Recording: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is held constant (clamped) at a specific voltage (e.g., -60 mV).
-
Compound Application: The test compound is applied to the cell via a perfusion system.
-
Current Measurement: Activation of TRPV1 channels by an agonist will result in an inward flow of cations, which is recorded as an inward current. The amplitude of this current is proportional to the number of open channels and their conductance. Dose-response curves can be generated by applying increasing concentrations of the agonist.[3]
Signaling Pathways
The following diagrams illustrate the distinct mechanisms by which this compound and other N-acylethanolamides modulate the TRPV1 receptor.
Caption: Direct activation and modulation of the TRPV1 receptor by N-acylethanolamides.
References
- 1. mdpi.com [mdpi.com]
- 2. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory mediator palmitoylethanolamide enhances the levels of 2-arachidonoyl-glycerol and potentiates its actions at TRPV1 cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Full Inhibition of Spinal FAAH Leads to TRPV1-Mediated Analgesic Effects in Neuropathic Rats and Possible Lipoxygenase-Mediated Remodeling of Anandamide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Frontiers | Direct Anandamide Activation of TRPV1 Produces Divergent Calcium and Current Responses [frontiersin.org]
A Comparative Guide to the Structure-Activity Relationship of Palmitic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of palmitic acid amides, focusing on their structural modifications and the resulting impact on their biological activity. The information presented is supported by experimental data to aid in the rational design of novel therapeutics targeting the endocannabinoid system and inflammatory pathways.
Introduction to Palmitic Acid Amides
Palmitic acid amides are a class of endogenous bioactive lipids, with N-palmitoylethanolamine (PEA) being the most studied member. PEA is an endogenous fatty acid amide that demonstrates a range of anti-inflammatory, analgesic, and neuroprotective properties.[1][2] Its therapeutic potential is often limited by its rapid in vivo hydrolysis by two primary enzymes: Fatty Acid Amide Hydrolase (FAAH) and N-Acylethanolamine Acid Amidase (NAAA).[2] Consequently, a significant area of research focuses on developing structurally modified analogs of PEA with improved metabolic stability and enhanced or selective biological activity. This guide explores the structure-activity relationships (SAR) of these analogs, comparing their performance as enzyme inhibitors and anti-inflammatory agents.
Comparative Analysis of Biological Activity
The biological activity of palmitic acid amides is critically dependent on their chemical structure. Modifications to either the fatty acid chain or the amide headgroup can drastically alter their affinity for molecular targets and their metabolic stability.
Inhibition of FAAH and NAAA
A primary strategy to enhance the therapeutic effects of PEA is to prevent its degradation by developing inhibitors of FAAH and NAAA. The following tables summarize the inhibitory activities of various palmitic acid amide analogs.
Table 1: Inhibitory Activity of Palmitic Acid Amide Analogs against NAAA
| Compound | Modification | Target Enzyme | IC50 (µM) | Selectivity Notes | Reference(s) |
|---|---|---|---|---|---|
| N-pentadecylbenzamide | Retroamide | Rat NAAA | 8.3 | No inhibition of rat FAAH up to 100 µM. | [3] |
| N-pentadecylcyclohexancarboxamide | Retroamide | Rat NAAA | 4.5 | No inhibition of rat FAAH up to 100 µM. | [3] |
| (S)-OOPP | β-lactone headgroup | Human NAAA | Potent inhibitor | Selective over FAAH. | [4] |
| AM11095 | Not specified | NAAA | 0.018 | Limited effect on FAAH (IC50 > 100 µM). | [5] |
| AM11078 | Not specified | NAAA/FAAH (Dual) | 0.021 (NAAA) | Also inhibits FAAH with IC50 of 0.005 µM. |[5] |
Table 2: Inhibitory Activity of Palmitic Acid Amide Analogs against FAAH
| Compound | Target Enzyme | IC50 (nM) | Reference(s) |
|---|---|---|---|
| AM4303 | Human FAAH | 2.0 | [6] |
| AM4303 | Rat FAAH | 1.9 | [6] |
| AM4302 (Dual Inhibitor) | Human FAAH | 60 | [6] |
| AM4302 (Dual Inhibitor) | Rat FAAH | 31 |[6] |
Anti-Inflammatory Activity
The anti-inflammatory effects of palmitic acid amides are often assessed by their ability to reduce the production of inflammatory mediators like nitric oxide (NO) and cytokines in macrophages stimulated with lipopolysaccharide (LPS).
Table 3: Anti-Inflammatory Effects of PEA Analogs in LPS-Stimulated J774A.1 Macrophages
| Compound | Concentration (µM) | Effect on NO Release | Effect on iNOS Expression | Effect on COX-2 Expression | Reference(s) |
|---|---|---|---|---|---|
| Phenyl-carbamic acid hexadecyl ester | 200 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [7] |
| Phenyl-carbamic acid hexadecyl ester | 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [7] |
| 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide | 200 | Significant Inhibition | Significant Inhibition | Significant Inhibition | [7] |
| 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide | 100 | Significant Inhibition | Significant Inhibition | Significant Inhibition |[7] |
Key Structure-Activity Relationship Insights
-
The Amide Bond: Inversion of the amide bond (retroamides) can lead to potent and selective inhibitors of NAAA over FAAH. For instance, N-pentadecylcyclohexancarboxamide is a selective NAAA inhibitor.[3]
-
The Headgroup: Modifications to the ethanolamine headgroup are critical for activity and selectivity. The development of compounds with a β-lactone ring, such as (S)-OOPP, has yielded potent and selective NAAA inhibitors.[4]
-
The Acyl Chain: The long, saturated palmitoyl chain is crucial for binding to the hydrophobic pockets of both FAAH and NAAA. However, modifications such as branching can influence activity. For example, 2-methyl-pentadecanoic acid (4-nitro-phenyl)-amide retains significant anti-inflammatory properties.[7]
Signaling Pathways and Mechanisms of Action
Palmitic acid amides exert their effects through multiple signaling pathways. The primary mechanisms involve the activation of the nuclear receptor PPAR-α and modulation of the transient receptor potential vanilloid 1 (TRPV1) channel and the G protein-coupled receptor 55 (GPR55).
PEA and its analogs can also modulate other receptors, often through what is termed an "entourage effect," where they enhance the activity of other endogenous cannabinoids like anandamide.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of findings. Below are summarized protocols for key assays used in the evaluation of palmitic acid amides.
FAAH/NAAA Inhibition Assay (Fluorometric)
This assay quantifies the enzymatic activity of FAAH or NAAA by measuring the fluorescence of a product released from a fluorogenic substrate.
-
Preparation of Reagents:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 9 for FAAH).[8]
-
Prepare a stock solution of the fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH) in a suitable solvent like DMSO.
-
Prepare solutions of test compounds (palmitic acid amide analogs) at various concentrations.
-
Prepare the enzyme source (e.g., rat liver microsomes or recombinant human FAAH).
-
-
Assay Procedure:
-
In a 96-well microplate, add the enzyme preparation to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).[8]
-
Stop the reaction (if necessary, depending on the kit).
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm for AMC).[9]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anti-Inflammatory Assay: Measurement of LPS-Induced Cytokine Production
This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from macrophages stimulated with LPS.
-
Cell Culture:
-
Culture a macrophage cell line (e.g., murine J774A.1 or human THP-1) in appropriate media and conditions.
-
Seed the cells into a multi-well plate (e.g., 24- or 96-well) at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the palmitic acid amide analogs or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response.[10]
-
Incubate the cells for a period sufficient to allow for cytokine production and release (e.g., 4-24 hours).
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatants.
-
Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[10][11]
-
The basic steps of an indirect sandwich ELISA involve coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and measuring the resulting colorimetric change.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the recombinant cytokine.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.
-
Conclusion
The structural modification of palmitic acid amides offers a promising avenue for the development of novel anti-inflammatory and analgesic drugs. The key to successful drug design in this class lies in enhancing metabolic stability while maintaining or improving affinity for key molecular targets like PPAR-α, NAAA, and FAAH. Retroamide analogs have demonstrated significant potential as selective NAAA inhibitors, providing a clear direction for future research. The experimental protocols and SAR data presented in this guide serve as a valuable resource for researchers aiming to synthesize and evaluate the next generation of palmitic acid amide-based therapeutics.
References
- 1. Activation of TRPV1 by Capsaicin or Heat Drives Changes in 2-Acyl Glycerols and N-Acyl Ethanolamines in a Time, Dose, and Temperature Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 3. ora.uniurb.it [ora.uniurb.it]
- 4. Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Off-Target Effects of Palmitoylisopropylamide in Cellular Models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the off-target effects of Palmitoylisopropylamide (PIA). It compares PIA to other fatty acid amide hydrolase (FAAH) inhibitors and offers detailed experimental protocols and visualizations to facilitate a thorough investigation of its pharmacological profile.
This compound (PIA) is a synthetic analogue of the endocannabinoid-like molecule palmitoylethanolamide (PEA). Its primary on-target effect is the inhibition of fatty acid amide hydrolase (FAAH), the enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, PIA increases the endogenous levels of AEA, leading to a range of potential therapeutic effects. However, like any pharmacologically active compound, PIA has the potential for off-target interactions that can lead to unforeseen biological consequences and potential side effects. This guide outlines a systematic approach to identifying and validating these off-target effects in cellular models.
Comparative Analysis of PIA and Alternative FAAH Inhibitors
A critical aspect of validating PIA's off-target profile is to compare it with other well-characterized FAAH inhibitors. This comparative approach provides context for PIA's selectivity and potential liabilities.
Table 1: On-Target and Known Off-Target Profiles of Selected FAAH Inhibitors
| Compound | Primary Target | On-Target IC50/Ki | Known Off-Target Interactions | Cellular Models Used for Profiling |
| This compound (PIA) | FAAH | Ki (mixed-type inhibition) = 15 µM (slope), 87 µM (intercept)[1] | To be determined through proposed experimental workflow. Potential for interaction with other lipases and nuclear receptors. | C6 glioma cells, RBL-2H3 cells[1] |
| PF-04457845 | FAAH | Potent inhibitor (nM range) | Highly selective for FAAH with minimal off-target activity reported against other serine hydrolases.[2] | Human cortical neurons, SW620 cells[2] |
| URB597 | FAAH | Potent inhibitor | Can exhibit off-target activity against other serine hydrolases and carboxylesterases.[3][4] | Rat and human tissues[3] |
| BIA 10-2474 | FAAH | Weak in vitro inhibitor (µM range), more potent in situ (nM range)[2] | Numerous off-targets including FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, and carboxylesterases (CES1, CES2, CES3).[2] | SW620 cells, human cortical neurons[2] |
Experimental Workflow for Off-Target Validation
A systematic approach is essential for the robust identification and validation of off-target effects. The following workflow outlines a tiered strategy, starting with broad screening and progressing to more focused validation in relevant cellular models.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Palmitoylisopropylamide in a Laboratory Setting
I. Characterization and Segregation of Palmitoylisopropylamide Waste
The first critical step in the proper disposal of any chemical waste is to determine its hazard classification. Given the lack of specific data for this compound, a conservative approach that treats the substance as potentially hazardous is recommended.
Key Actions:
-
Consult Safety Data Sheet (SDS): Although a specific SDS for this compound was not found, always attempt to locate one for any chemical. The SDS provides critical information on hazards, handling, and disposal.
-
Assume Hazardous Properties: In the absence of specific information, assume the waste may be flammable, corrosive, reactive, or toxic.
-
Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Keep solid and liquid waste separate.
II. Standard Operating Procedure for Disposal
The following step-by-step procedure outlines the recommended process for handling and disposing of this compound waste within a laboratory.
1. Personal Protective Equipment (PPE):
- Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
2. Waste Container Selection and Labeling:
- Use a dedicated, leak-proof, and chemically compatible container for this compound waste. For solid waste, a securely sealed plastic container is appropriate.
- Clearly label the container with "this compound Waste" and include the date of accumulation.
3. Accumulation and Storage:
- Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.
- Ensure the SAA is away from ignition sources and incompatible chemicals.
- Keep the waste container securely closed at all times, except when adding waste.
4. Consultation with Environmental Health & Safety (EHS):
- Contact your institution's EHS office for guidance on the final disposal of this compound waste. They will provide specific instructions based on local, state, and federal regulations.
- Provide the EHS office with as much information as possible about the waste, including its composition and any known hazards.
5. Documentation:
- Maintain a log of the accumulated this compound waste, noting the quantity and date of generation.
III. Quantitative Data Summary
While no specific quantitative data for this compound disposal was found, the following table summarizes general permissible limits for chemical waste that may be relevant once the waste is characterized by your EHS office.
| Parameter | General Guideline | Source |
| pH for Aqueous Waste | Between 5.5 and 10.5 for drain disposal (if deemed non-hazardous and permissible by local regulations).[1] | General Laboratory Waste Guidelines |
| Solid Waste in Trash | Must be non-hazardous, non-radioactive, not a biological hazard, and not a listed hazardous waste by the EPA.[1] | General Laboratory Waste Guidelines |
IV. Logical Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste, which should be applied to this compound.
Caption: Decision workflow for laboratory chemical waste disposal.
V. Chemical Waste Management Hierarchy
To minimize environmental impact and enhance laboratory safety, a hierarchical approach to chemical waste management should be adopted.
Caption: Hierarchy of chemical waste management practices.
By adhering to these general yet crucial guidelines, laboratory professionals can ensure the safe and responsible disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting with your institution's EHS department.
References
Personal protective equipment for handling Palmitoylisopropylamide
This guide provides essential safety and logistical information for handling Palmitoylisopropylamide in a laboratory setting. The following procedures are based on general laboratory safety protocols and information from safety data sheets (SDS) of structurally similar compounds, as a specific SDS for this compound was not located in the available resources. Researchers, scientists, and drug development professionals should always perform a risk assessment before handling any chemical and consult with their institution's environmental health and safety (EHS) department for specific guidance.
Personal Protective Equipment (PPE)
Proper personal protective equipment is crucial to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Should be worn at all times in the laboratory to protect from splashes. Use chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Face Shield | Recommended when there is a significant risk of splashing or when handling larger quantities. | |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for tears or holes before use. Remove and dispose of contaminated gloves properly. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect street clothes from contamination. |
| Chemical-resistant Apron or Suit | A rubber apron or a chemical-resistant suit may be necessary when handling large quantities or when there is a high risk of splashing. | |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If dusts or aerosols may be generated, a NIOSH-approved respirator may be necessary. Consult with your EHS department. |
Operational and Disposal Plans
A systematic workflow is essential for the safe handling and disposal of this compound. The following diagram illustrates a standard operational workflow.
Step-by-Step Handling and Disposal Procedures
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Information Review: If a Safety Data Sheet (SDS) is available for this compound, review it carefully. In its absence, review the SDS for similar compounds like Palmitoylethanolamide.[2][3][4]
-
PPE: Put on all required personal protective equipment as detailed in the table above.
-
Workspace: Ensure your workspace is clean, uncluttered, and located in a well-ventilated area, preferably within a chemical fume hood.
Handling:
-
Weighing: When weighing the solid compound, do so in a fume hood or an enclosure that prevents dust from spreading.
-
Avoid Inhalation: Take care to avoid creating and inhaling dust.[4]
-
Transfers: Use appropriate, clean laboratory equipment for all transfers.
In Case of a Spill:
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material to contain the substance.
-
Collect: Carefully scoop the absorbed material into a designated waste container.
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
Waste Collection: All waste materials, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.
-
Regulations: Dispose of all chemical waste in accordance with your institution's policies and local, state, and federal regulations.[1]
-
Prohibition: Do not dispose of this compound or its waste down the drain.[1]
By adhering to these safety protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
